molecular formula C9H10BrNO2 B1280849 3-Bromo-N-methoxy-N-methylbenzamide CAS No. 207681-67-2

3-Bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1280849
CAS No.: 207681-67-2
M. Wt: 244.08 g/mol
InChI Key: VPWARUVASBJSPY-UHFFFAOYSA-N
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Description

3-Bromo-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWARUVASBJSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478936
Record name 3-Bromo-N-methoxy-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207681-67-2
Record name 3-Bromo-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N-methoxy-N-methylbenzamide (CAS No. 207681-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Versatile Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a valuable intermediate, offering chemists precise control over carbon-carbon bond formation. This guide provides an in-depth technical overview of its synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in research and development.

Core Chemical Identity and Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of the bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, while the N-methoxy-N-methylamide (Weinreb amide) functionality is key to its utility in controlled acylation reactions.

PropertyValueSource
CAS Number 207681-67-2[2]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 55-57 °C[1]
Boiling Point 330 °C[1]
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones.[1]

The Synthetic Pathway: A Robust and Scalable Protocol

The synthesis of this compound is typically achieved through the coupling of 3-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard procedure for the formation of Weinreb amides and is known for its high efficiency and scalability.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromobenzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.

  • Base Addition: Cool the solution in an ice bath and slowly add pyridine to neutralize the hydrochloride salt.

  • Acylation: While maintaining the cold temperature, add 3-bromobenzoyl chloride dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Diagram of the synthesis workflow for this compound.

The Cornerstone Application: Weinreb Ketone Synthesis

The primary and most significant application of this compound is in the Weinreb ketone synthesis.[3] This reaction allows for the controlled addition of organometallic reagents (such as Grignard or organolithium reagents) to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and, upon acidic workup, collapses to afford the corresponding ketone in high yield. This method elegantly avoids the over-addition that is often problematic with more reactive acylating agents like acid chlorides or esters, which can lead to the formation of tertiary alcohols.

The use of this compound allows for the synthesis of a wide array of 3-bromophenyl ketones, which are valuable precursors in medicinal chemistry and materials science. The bromine atom can subsequently be used in a variety of transformations, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, to introduce further molecular complexity.

Illustrative Reaction Scheme:

General scheme for the Weinreb ketone synthesis using this compound.

Applications in Medicinal Chemistry

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities. The 3-bromo-substituted benzamide motif, in particular, has been investigated for its potential anticonvulsant properties. This compound serves as a key starting material for the synthesis of various biologically active molecules. Its ability to be converted into a diverse array of ketones makes it a versatile platform for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is an irritant and may be harmful to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[1] It is important to avoid contact with strong oxidizing agents and strong acids to prevent dangerous reactions.[1] For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is primarily centered on its role as a Weinreb amide, enabling the controlled and high-yield synthesis of 3-bromophenyl ketones. The presence of the bromine atom provides a gateway for further functionalization, making it an attractive building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to incorporate this powerful tool into their synthetic strategies.

References

3-Bromo-N-methoxy-N-methylbenzamide physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-N-methoxy-N-methylbenzamide

For research, discovery, and development professionals, a comprehensive understanding of a compound's physical properties is foundational to its application. This guide provides a detailed examination of this compound, a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and agrochemicals. The presence of the Weinreb amide functional group makes it a versatile precursor for the synthesis of ketones, offering a controlled and high-yield alternative to reactions involving more reactive organometallic reagents.

Core Physicochemical Characteristics

This compound is a white crystalline solid at standard conditions[1]. Its core physical and chemical identifiers are essential for accurate sourcing, handling, and regulatory compliance. The stability and reactivity of the molecule are significantly influenced by the interplay between the brominated aromatic ring and the N-methoxy-N-methylamide (Weinreb amide) group.

Data Summary

A consolidation of the key physicochemical properties is presented below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 207681-67-2[2][3]
Molecular Formula C₉H₁₀BrNO₂[1][2][3]
Molecular Weight 244.08 g/mol [2]
Appearance White Crystalline Solid[1]
Melting Point 55-57 °C[1]
Boiling Point 330 °C (Predicted)[1]
SMILES CN(C(=O)C1=CC(=CC=C1)Br)OC[2][3]
InChIKey VPWARUVASBJSPY-UHFFFAOYSA-N[3][4]

Molecular Structure and Properties Visualization

The arrangement of atoms and functional groups dictates the compound's behavior in chemical reactions and its physical state. The diagram below illustrates the 2D structure of this compound, annotated with its fundamental properties.

Caption: 2D structure and key physical properties of the compound.

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation in drug development. This compound is reported to be soluble in common organic solvents, including alcohols, ethers, and ketones[1]. This solubility profile is consistent with its moderately polar structure, containing both a polar amide group and a nonpolar bromophenyl ring. Its insolubility in water is expected, which is a key consideration for reaction work-up procedures, typically involving extraction from an aqueous phase into an immiscible organic solvent.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range, as seen with this compound (55-57 °C), typically signifies high purity[1]. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Step-by-Step Methodology

This protocol describes a standard method for verifying the melting point using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder on a watch glass using a spatula. This ensures uniform heat transfer.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal for accurate measurement.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): The temperature is increased rapidly to a point approximately 15-20 °C below the expected melting point (i.e., to around 35-40 °C). This step quickly identifies the approximate range.

  • Slow Heating (Measurement): The heating rate is then reduced to 1-2 °C per minute. This slow rate is crucial to allow the system to reach thermal equilibrium, ensuring the temperature reading of the apparatus accurately reflects the temperature of the sample.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure sample, this range should be narrow and fall within the expected 55-57 °C.

This self-validating protocol ensures that the measurement is both accurate and reproducible. A broad or depressed melting range would immediately indicate the presence of impurities, prompting further purification steps like recrystallization.

Safety and Handling

From a safety perspective, this compound is classified as an irritant. It may cause harm to the eyes, skin, and respiratory system[1]. Therefore, proper personal protective equipment (PPE) is mandatory during handling.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

  • Personal Protective Equipment: Wear safety gloves, goggles, and a lab coat to prevent skin and eye contact[1].

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids to prevent dangerous reactions[1].

  • Disposal: Waste should be disposed of in accordance with local and national regulations for chemical waste[1].

Logical Workflow for Synthetic Application

The primary utility of this compound in research is as a synthetic intermediate. The workflow below illustrates its logical application in a typical cross-coupling and subsequent ketone synthesis, highlighting the strategic value of its functional groups.

G A 3-Bromo-N-methoxy- N-methylbenzamide B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B Aryl Bromide Site C Aryl-Substituted Weinreb Amide Intermediate B->C New C-C Bond D Reaction with Organometallic Reagent (Grignard or Organolithium) C->D Weinreb Amide Site E Stable Tetrahedral Intermediate (Chelated) D->E Addition F Aqueous Workup (Mild Acid) E->F Hydrolysis G Target Ketone F->G Product Isolation

Caption: Synthetic workflow utilizing the compound's dual functionality.

This workflow demonstrates the compound's value. The aryl bromide is a handle for introducing complexity via cross-coupling, while the Weinreb amide provides a robust method for conversion to a ketone without the common side-reaction of over-addition, which plagues reactions with esters or acid chlorides.

References

A Technical Guide to 3-Bromo-N-methoxy-N-methylbenzamide: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-methoxy-N-methylbenzamide is a versatile synthetic intermediate, highly valued in organic chemistry for its role as a Weinreb-Nahm amide.[1][2] Its unique structural features allow for the controlled and high-yield synthesis of ketones and aldehydes, making it an important building block in the development of pharmaceuticals and other complex organic molecules.[1][3] This technical guide provides an in-depth overview of the molecular properties of this compound, its applications in organic synthesis, and a detailed protocol for its use in the Weinreb ketone synthesis.

Molecular Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H10BrNO2PubChem[4], Biosynth[5]
Molecular Weight 244.08 g/mol PubChem[4], Biosynth[5]
Appearance White crystalline solidChemBK[6]
Melting Point 55-57 °CChemBK[6]
Boiling Point 330 °CChemBK[6]
CAS Number 207681-67-2Biosynth[5]

The Weinreb-Nahm Amide in Ketone Synthesis

This compound is a classic example of a Weinreb-Nahm amide.[1][3] The N-methoxy-N-methylamide functionality is key to its utility. In the Weinreb ketone synthesis, this group reacts with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate.[3] This intermediate is resistant to further nucleophilic attack and subsequent over-addition, a common side reaction with other carboxylic acid derivatives like esters or acid chlorides.[3] Upon acidic workup, this stable intermediate collapses to cleanly yield the desired ketone.[3] This method is renowned for its broad functional group tolerance and the mild reaction conditions required.[1]

The general mechanism of the Weinreb ketone synthesis is illustrated below.

Weinreb_Ketone_Synthesis weinreb_amide 3-Bromo-N-methoxy- N-methylbenzamide intermediate Stable Tetrahedral Intermediate weinreb_amide->intermediate Nucleophilic Addition organometallic Organometallic Reagent (e.g., R'-MgBr or R'-Li) organometallic->intermediate ketone 3-Bromoaryl Ketone intermediate->ketone Protonation & Elimination side_product N,O-Dimethylhydroxylamine intermediate->side_product workup Acidic Workup (e.g., H3O+) workup->intermediate

Caption: Workflow of the Weinreb Ketone Synthesis.

Experimental Protocol: Synthesis of 3-Bromoacetophenone

This protocol details the synthesis of 3-bromoacetophenone from this compound using a Grignard reagent.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) solution in THF (typically 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Diethyl ether or ethyl acetate for extraction

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound and anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: The methylmagnesium bromide solution is added dropwise to the stirred solution of the Weinreb amide at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Washing: The combined organic layers are washed successively with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-bromoacetophenone.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.[7][8]

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[9]

  • Grignard reagents are highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

Conclusion

This compound is a valuable and reliable reagent in modern organic synthesis. Its application in the Weinreb ketone synthesis provides a robust method for the preparation of ketones with high yields and excellent functional group compatibility. The protocol provided herein serves as a practical guide for researchers leveraging this versatile building block in their synthetic endeavors.

References

A Technical Guide to the Spectral Analysis of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the expected spectral characteristics of 3-Bromo-N-methoxy-N-methylbenzamide. As a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules, a thorough understanding of its structural confirmation via spectroscopic methods is paramount. This document is structured to provide not just data, but a foundational understanding of the principles behind the spectral data, empowering researchers to interpret and predict the spectroscopic features of this and related molecules.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core structure consists of a meta-substituted brominated benzene ring attached to a Weinreb amide. This specific arrangement of a bromine atom, an aromatic system, and the N-methoxy-N-methylamide group dictates the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Protons

Fundamental Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) describes the number of neighboring protons.

Predicted ¹H NMR Spectrum for this compound:

Based on the structure, we can predict the following signals:

  • Aromatic Protons (4H): The benzene ring has four protons. Due to the meta-substitution, they will appear as a complex multiplet or as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton between the bromo and amide groups will likely be the most deshielded.

  • N-methoxy Protons (3H): The three protons of the methoxy group attached to the nitrogen will appear as a distinct singlet, typically in the range of δ 3.5-4.0 ppm.

  • N-methyl Protons (3H): The three protons of the methyl group attached to the nitrogen will also appear as a singlet, generally found slightly upfield from the methoxy protons, around δ 3.0-3.5 ppm.

Supporting Data from Analogous Compounds: While a spectrum for the target molecule is unavailable, data from related compounds supports these predictions. For instance, the ¹H NMR spectrum of the parent compound, N-methoxy-N-methylbenzamide, shows the aromatic protons as a multiplet between 7.3 and 7.7 ppm, the N-methoxy protons as a singlet at approximately 3.7 ppm, and the N-methyl protons as a singlet around 3.3 ppm. The introduction of a bromine atom at the meta position is expected to shift the aromatic signals but have a minimal effect on the chemical shifts of the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.8Multiplet4HAromatic-H
~ 3.7Singlet3HN-O-CH₃
~ 3.3Singlet3HN-CH₃
¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Fundamental Principles: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum for this compound:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the range of δ 165-175 ppm.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will produce signals in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom (C-Br) will be significantly shifted, and its signal may be attenuated due to the quadrupolar effect of the bromine nucleus. The carbon attached to the carbonyl group (C-C=O) will also have a distinct chemical shift.

  • N-methoxy Carbon: The carbon of the N-methoxy group will appear around δ 60-65 ppm.

  • N-methyl Carbon: The carbon of the N-methyl group will be found further upfield, typically in the range of δ 30-35 ppm.

Supporting Data from Analogous Compounds: The ¹³C NMR spectrum of N-methoxy-N-methylbenzamide shows the carbonyl carbon at approximately 170 ppm, aromatic carbons between 127 and 135 ppm, the N-methoxy carbon around 61 ppm, and the N-methyl carbon around 34 ppm. For 3-bromo-N-methylbenzamide, a related compound, the C-Br signal is observed around 122 ppm.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168C=O
~ 135Ar-C-C=O
~ 130Ar-CH
~ 128Ar-CH
~ 125Ar-CH
~ 122Ar-C-Br
~ 120Ar-CH
~ 61N-O-CH₃
~ 34N-CH₃

Infrared (IR) Spectroscopy: Probing Functional Groups

Fundamental Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectrum for this compound:

  • C=O Stretch: A strong, sharp absorption band corresponding to the amide carbonyl stretch is expected in the region of 1630-1680 cm⁻¹.

  • C-N Stretch: The amide C-N stretching vibration will likely appear in the range of 1300-1400 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the benzene ring.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the meta-disubstituted ring will appear in the 680-880 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to be in the fingerprint region, typically between 500 and 600 cm⁻¹.

Supporting Data from Analogous Compounds: The IR spectrum of N-methylbenzamide shows a strong carbonyl absorption around 1640 cm⁻¹.[2] For m-bromobenzamide, a similar compound, characteristic aromatic and C-Br stretches are observed.[3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 1660StrongC=O Stretch (Amide)
1450 - 1600Medium-WeakAromatic C=C Stretches
~ 1350MediumC-N Stretch
680 - 880Medium-StrongAromatic C-H Bending
500 - 600MediumC-Br Stretch

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Fundamental Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum for this compound:

The molecular formula of this compound is C₉H₁₀BrNO₂. The presence of bromine is a key feature to look for in the mass spectrum. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • Molecular Ion (M⁺): Expected at m/z 243 and 245.

  • Key Fragmentation Patterns: Common fragmentation pathways for benzamides include cleavage of the amide bond. We can predict the following fragments:

    • Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 212/214.

    • Loss of the N-methoxy-N-methyl group leading to the 3-bromobenzoyl cation at m/z 183/185.

    • Further fragmentation of the benzoyl cation could lead to the loss of CO, resulting in a bromophenyl cation at m/z 155/157.

Predicted Mass Spectrometry Data: PubChemLite provides predicted collision cross-section data for various adducts of this compound, which can be useful for advanced mass spectrometry techniques like ion mobility-mass spectrometry.[4] For instance, the [M+H]⁺ adduct is predicted at m/z 243.99677.[4]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zAssignment
243/245[M]⁺
212/214[M - OCH₃]⁺
183/185[Br-C₆H₄-CO]⁺
155/157[Br-C₆H₄]⁺

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the raw data F->G H Phase and baseline correct the spectra G->H I Integrate ¹H signals and pick peaks H->I

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Sample Preparation and Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample B onto the ATR crystal A->B C Apply pressure to ensure good contact B->C D Collect the background spectrum C->D E Collect the sample spectrum D->E F Perform background subtraction E->F G Identify and label significant peaks F->G

Caption: Workflow for IR spectroscopy using an ATR accessory.

Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample B in a suitable solvent (e.g., methanol) A->B C Infuse the sample into the mass spectrometer B->C D Optimize ESI source parameters C->D E Acquire the mass spectrum in full scan mode D->E F Identify the molecular ion peak E->F G Analyze the isotopic pattern and fragmentation F->G

Caption: Workflow for mass spectrometry via direct infusion ESI.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the fundamental principles of each spectroscopic technique and leveraging data from analogous structures, researchers can confidently predict and interpret the spectral features of this important synthetic intermediate. The provided methodologies offer a practical starting point for the experimental characterization of this and related compounds, ensuring the structural integrity and purity of materials used in research and development.

References

A Comprehensive Guide to the Synthesis of 3-Bromo-N-methoxy-N-methylbenzamide from 3-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the synthesis of 3-Bromo-N-methoxy-N-methylbenzamide, a Weinreb amide derivative, commencing from 3-bromobenzoic acid. This document is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale, ensuring a thorough understanding for practical application.

Introduction: The Significance of Weinreb Amides in Modern Synthesis

The Weinreb-Nahm amide, characterized by its N-methoxy-N-methylamide functionality, has become an indispensable tool in organic chemistry for the synthesis of ketones and aldehydes.[1][2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this methodology offers a distinct advantage over traditional organometallic reactions with other acyl compounds.[1] The key to the Weinreb amide's utility lies in its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which resists the common problem of over-addition.[1][2] This intermediate, upon acidic workup, reliably yields the desired ketone, or can be reduced to an aldehyde, providing a controlled and high-yielding synthetic route.[2]

This guide will focus on the preparation of this compound, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis is a two-step process beginning with the conversion of 3-bromobenzoic acid to its more reactive acyl chloride derivative, followed by amidation with N,O-dimethylhydroxylamine.

Reaction Overview and Mechanism

The overall synthesis proceeds in two distinct stages:

  • Activation of the Carboxylic Acid: 3-bromobenzoic acid is converted to the highly reactive 3-bromobenzoyl chloride. This is typically achieved using thionyl chloride (SOCl₂).[3][4][5]

  • Formation of the Weinreb Amide: The resulting 3-bromobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the final product, this compound.[1][2]

Step 1: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride is an excellent reagent for this purpose as it reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification.[3][5]

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.[6]

Step 2: Weinreb Amide Synthesis

The synthesized 3-bromobenzoyl chloride is then subjected to nucleophilic acyl substitution with N,O-dimethylhydroxylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. The unique stability of the resulting Weinreb amide is attributed to the formation of a stable chelated tetrahedral intermediate when it reacts with organometallic reagents, thus preventing the second addition of the nucleophile.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )
3-Bromobenzoic acidC₇H₅BrO₂201.02
Thionyl chlorideSOCl₂118.97
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.54
PyridineC₅H₅N79.10
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Saturated aqueous sodium bicarbonateNaHCO₃84.01
Anhydrous magnesium sulfateMgSO₄120.37
Step-by-Step Procedure

Part 1: Synthesis of 3-Bromobenzoyl Chloride

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing calcium chloride), add 3-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Addition of Thionyl Chloride: To the flask, add thionyl chloride (11.0 mL, 150 mmol, 3.0 equiv.) either neat or in an inert solvent like anhydrous dichloromethane (20 mL).[7]

  • Reaction: The mixture is stirred and gently heated to reflux (approximately 40°C if using DCM, or higher for neat conditions) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[7]

  • Removal of Excess Thionyl Chloride: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. The crude 3-bromobenzoyl chloride is obtained as an oil and can be used directly in the next step.

Part 2: Synthesis of this compound

  • Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, dissolve N,O-dimethylhydroxylamine hydrochloride (5.3 g, 54.7 mmol, 1.1 equiv.) in anhydrous dichloromethane (50 mL).

  • Addition of Base: Cool the solution to 0°C and slowly add pyridine (8.8 mL, 109.4 mmol, 2.2 equiv.) dropwise.

  • Addition of Acyl Chloride: To this cooled solution, add a solution of the crude 3-bromobenzoyl chloride (from Part 1) in anhydrous dichloromethane (20 mL) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Workup: The reaction is quenched by the addition of 1 M HCl (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • Washing: The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a white to off-white solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Weinreb Amide Formation cluster_purification Purification start 3-Bromobenzoic Acid product1 3-Bromobenzoyl Chloride start->product1 Reflux reagent1 Thionyl Chloride (SOCl₂) reagent1->product1 product2 This compound product1->product2 0°C to RT reagent2 N,O-Dimethylhydroxylamine HCl Pyridine reagent2->product2 purification Column Chromatography product2->purification

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is a corrosive and moisture-sensitive reagent that releases toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.[7]

  • Pyridine is a flammable and toxic liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from 3-bromobenzoic acid is a robust and reliable procedure that exemplifies the utility of Weinreb amide chemistry. By activating the carboxylic acid with thionyl chloride and subsequently reacting it with N,O-dimethylhydroxylamine, the desired product can be obtained in good yield. This guide provides a comprehensive framework for researchers to successfully perform this synthesis, with a strong emphasis on the underlying chemical principles and safety considerations.

References

An In-Depth Technical Guide to the Preparation of 3-Bromo-N-methoxy-N-methylbenzamide from 3-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-N-methoxy-N-methylbenzamide, a versatile Weinreb amide intermediate, from 3-bromobenzoyl chloride. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and a thorough discussion of the analytical characterization of the final product. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding of the synthetic process. This guide is designed to be a self-validating system, with integrated safety protocols and authoritative references to support the presented methodology.

Introduction: The Significance of Weinreb Amides in Modern Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as indispensable intermediates in organic synthesis. Their importance stems from their unique reactivity profile: they are sufficiently stable to withstand a variety of reaction conditions, yet they readily react with organometallic reagents to afford ketones in high yields, and can be reduced to aldehydes. This controlled reactivity prevents the over-addition often observed with more reactive carbonyl species like acyl chlorides or esters, making Weinreb amides a superior choice for the precise construction of complex molecules.

This compound, the subject of this guide, is a particularly useful building block. The presence of the bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, while the Weinreb amide moiety allows for the introduction of a carbonyl group. This dual functionality makes it a valuable precursor in the synthesis of pharmaceuticals and other biologically active compounds.

This guide will provide a detailed and practical protocol for the preparation of this compound from the readily available 3-bromobenzoyl chloride.

Reaction Mechanism and Rationale

The synthesis of this compound from 3-bromobenzoyl chloride is a nucleophilic acyl substitution reaction. The key transformation involves the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

The Role of N,O-Dimethylhydroxylamine Hydrochloride and Base

N,O-dimethylhydroxylamine is the nucleophile in this reaction. It is typically used as its hydrochloride salt for improved stability and ease of handling. A base is required to neutralize the hydrochloric acid byproduct of the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride in situ, generating the free amine which then acts as the active nucleophile.

Pyridine is a commonly used base for this transformation. It is a weak base, which is sufficient to neutralize the generated HCl without promoting side reactions. The mechanism proceeds as follows:

  • Deprotonation: Pyridine deprotonates the N,O-dimethylhydroxylamine hydrochloride to generate the free N,O-dimethylhydroxylamine.

  • Nucleophilic Attack: The nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Chloride Elimination: The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group.

  • Proton Transfer: The resulting protonated amide is deprotonated by another molecule of pyridine to yield the final product, this compound, and pyridinium hydrochloride.

ReactionMechanism

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-Bromobenzoyl chlorideC₇H₄BrClO219.4610.0 g (45.6 mmol)≥98%Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.545.34 g (54.7 mmol, 1.2 eq)≥98%Sigma-Aldrich
PyridineC₅H₅N79.107.21 mL (89.4 mmol, 2.0 eq)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93150 mLAnhydrous, ≥99.8%Fisher Scientific
1 M Hydrochloric acid (HCl)HCl36.46As needed--
Saturated sodium bicarbonate solution (NaHCO₃)NaHCO₃84.01As needed--
Brine (Saturated NaCl solution)NaCl58.44As needed--
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (5.34 g, 54.7 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous pyridine (7.21 mL, 89.4 mmol) to the stirred suspension. Stir for 10 minutes at 0 °C.

  • Acyl Chloride Addition: In a separate dry dropping funnel, dissolve 3-bromobenzoyl chloride (10.0 g, 45.6 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Work-up - Quenching: Carefully quench the reaction by slowly adding 1 M HCl (50 mL).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford this compound as a white to off-white solid.

ExperimentalWorkflow

Safety Precautions
  • 3-Bromobenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

  • Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All handling should be performed in a fume hood.

  • General Precautions: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of the acyl chloride.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₀BrNO₂
Molecular Weight244.09 g/mol
AppearanceWhite to off-white solid
Melting Point55-57 °C[3]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methoxy and N-methyl groups. Due to restricted rotation around the amide C-N bond, the signals for the N-methoxy and N-methyl protons may appear as broad singlets at room temperature.[4]

    • δ ~ 7.7-7.3 (m, 4H, Ar-H)

    • δ ~ 3.5 (s, 3H, O-CH₃)

    • δ ~ 3.3 (s, 3H, N-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 168 (C=O)

    • δ ~ 136, 133, 130, 128, 125, 122 (Ar-C)

    • δ ~ 61 (O-CH₃)

    • δ ~ 34 (N-CH₃)

  • Infrared (IR) Spectroscopy (KBr or ATR):

    • ν ~ 1650-1630 cm⁻¹ (C=O stretch, amide)

    • ν ~ 3000-2800 cm⁻¹ (C-H stretch, aliphatic and aromatic)

  • Mass Spectrometry (MS):

    • Expected m/z for [M+H]⁺: 243.99 and 245.99 (due to bromine isotopes)

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of this compound from 3-bromobenzoyl chloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably prepare this valuable synthetic intermediate. The information on safety precautions and analytical characterization will ensure the safe and effective execution of this procedure in a laboratory setting. The principles and techniques described herein are broadly applicable to the synthesis of other Weinreb amides, further highlighting the utility of this guide for professionals in organic synthesis and drug development.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-N-methoxy-N-methylbenzamide (CAS No: 207681-67-2) is a specialized chemical intermediate belonging to the class of Weinreb amides.[1][2][3] Its structure, featuring a stable N-methoxy-N-methylamide group, makes it an invaluable reagent in modern organic synthesis, particularly for the controlled formation of ketones from various nucleophiles. Given its utility in the development of complex molecules for pharmaceuticals and other advanced materials, a profound understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to explain the causality behind each precaution, ensuring that every protocol is a self-validating system for risk mitigation. The procedures outlined herein are grounded in authoritative safety data for this compound and structurally related analogs.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment begins with a clear understanding of the compound's chemical properties and associated hazards. While comprehensive toxicological data for this specific molecule is not extensively published, a reliable hazard profile can be constructed from safety data on closely related brominated benzamides and fluoro-substituted Weinreb amides.[4][5]

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Chemical Name This compound [1]
CAS Number 207681-67-2 [1][2][3]
Molecular Formula C₉H₁₀BrNO₂ [1][6]
Molecular Weight 244.08 g/mol [1]
Appearance White crystalline solid [7]

| Melting Point | 55-57 °C |[7] |

GHS Hazard Profile

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary risks are associated with irritation and acute toxicity.[4][5][8]

  • Signal Word: Warning [8][9]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed. [5]

    • H315: Causes skin irritation. [4][5][8]

    • H319: Causes serious eye irritation. [4][5][8]

    • H335: May cause respiratory irritation. [4][5][8]

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)[4]

Causality of Hazards: The hazards stem from the compound's nature as a halogenated aromatic amide. The fine, crystalline powder can be easily inhaled, causing mechanical and chemical irritation to the respiratory tract.[10] Upon contact with skin or eyes, the compound can cause significant irritation.[7] Ingestion may lead to systemic toxicity.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls: The Primary Barrier

The principle of "as low as reasonably practicable" (ALARP) exposure dictates the use of robust engineering controls.

  • Chemical Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood.[11][12] This is non-negotiable, as it provides the primary defense against the inhalation of airborne particles.

  • Ventilated Enclosures: For weighing procedures, a ventilated balance enclosure or conducting the task within the fume hood is critical to contain fine powders.[11]

  • Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[13][14]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against accidental contact.

Table 2: Mandatory PPE Requirements

Protection Type Specification Rationale and Causality
Eye/Face Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing.[11][14] Protects against airborne dust particles and potential splashes, preventing serious eye irritation as indicated by hazard H319.[8]
Hand Chemical-resistant nitrile or neoprene gloves.[14] Provides a dermal barrier to prevent skin irritation (H315). Gloves must be inspected for integrity before each use and changed immediately if contaminated.[10]
Body A full-length laboratory coat, buttoned completely.[10] Protects skin and personal clothing from contamination with the chemical powder.

| Respiratory | Not required if handled exclusively within a certified fume hood. For situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with a P95 or P100 particle filter is mandatory.[10][14] | Prevents respiratory tract irritation (H335) from the inhalation of fine dust. |

PPE_Workflow cluster_researcher Researcher cluster_ppe Mandatory PPE researcher Researcher hood Fume Hood (Engineering Control) researcher->hood Operates Within goggles Safety Goggles goggles->researcher Protects Eyes gloves Nitrile Gloves gloves->researcher Protects Hands coat Lab Coat coat->researcher Protects Body

Caption: Mandatory PPE and engineering controls for handling the compound.

Section 3: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol minimizes the risk of exposure during routine laboratory operations.

Step-by-Step Handling Protocol (Weighing and Transfer)
  • Preparation: Don all required PPE as specified in Table 2. Ensure the fume hood sash is at the appropriate working height.

  • Containment: Conduct all operations on a disposable absorbent bench liner within the fume hood to contain any minor spills.

  • Static Control: Use an anti-static gun or ionizer on the weigh boat and spatula to prevent static electricity from causing the fine powder to disperse.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid from the stock bottle to the weigh boat. Avoid any actions that could generate dust.

  • Closure: Securely cap the stock bottle immediately after dispensing.

  • Dissolution: If dissolving the compound, add the solvent to the reaction vessel first, then slowly add the solid to the solvent to minimize dust formation.

  • Decontamination: After transfer, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or acetone) into a designated halogenated waste container.

  • Clean-up: Wipe down the work surface with a damp cloth, which should then be disposed of as hazardous waste.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[10]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10][13] Keep away from heat and direct sunlight.

  • Chemical Incompatibilities:

    • Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.[7][12]

    • Strong Acids: May cause decomposition or hydrolysis of the amide linkage.[7][15]

    • Moisture: While not explicitly documented for this compound, related chemicals can be moisture-sensitive.[11] Storing in a desiccator is a prudent measure.

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control: Ensure the area is well-ventilated (fume hood running).

  • Contain: For a small, solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do NOT dry sweep.

  • Collect: Carefully scoop the contained material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Spill_Response start Spill Occurs alert Alert Area Personnel start->alert assess Assess Spill Size alert->assess small_spill Small Spill (Contained in Hood) assess->small_spill Small large_spill Large Spill or Airborne Dust assess->large_spill Large don_ppe Don Additional PPE (Respirator if needed) small_spill->don_ppe evacuate Evacuate Area & Contact EHS large_spill->evacuate contain Gently Cover with Absorbent Material don_ppe->contain collect Scoop into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Area & Dispose of Materials collect->decontaminate end Response Complete decontaminate->end

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[10]

Table 3: First Aid Protocols

Exposure Route Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or shortness of breath persist.[9][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][10][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][13]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |

Section 5: Waste Disposal

Chemical waste must be handled with the same care as the parent compound. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Classification: As a brominated organic compound, all waste containing this compound must be classified as Halogenated Organic Waste .[11][16]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[16] This is critical for proper disposal procedures and cost management.

  • Containerization: Collect all contaminated materials (e.g., used gloves, weigh boats, absorbent pads, excess reagent) in a designated, robust, and clearly labeled hazardous waste container with a secure lid.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Do not use abbreviations.[16]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]

Conclusion

This compound is a valuable synthetic tool, and its potential hazards can be effectively managed through a disciplined and informed approach to safety. The core tenets of this approach are a comprehensive understanding of the risks, strict adherence to the use of engineering controls, diligent application of personal protective equipment, and meticulous execution of handling and emergency protocols. By integrating these principles into all laboratory workflows, researchers can leverage the synthetic utility of this compound while ensuring a safe and compliant working environment.

References

Solubility of 3-Bromo-N-methoxy-N-methylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 3-Bromo-N-methoxy-N-methylbenzamide in Organic Solvents

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a Weinreb amide intermediate critical to modern organic synthesis. Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple data provision. It establishes a foundational understanding of the physicochemical principles governing the compound's solubility, details a robust, self-validating experimental protocol for quantitative determination, and presents a framework for solvent selection in synthetic and purification workflows. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for optimizing the use of this versatile reagent.

Introduction: The Synthetic Utility and Physicochemical Profile of a Weinreb Amide

This compound (CAS No. 207681-67-2) belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1] First reported in 1981, these amides are renowned for their unique reactivity with organometallic reagents.[1][2] Unlike more reactive acylating agents that are prone to over-addition, the Weinreb amide reacts with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate.[1][2] This intermediate resists collapse and further reaction until acidic workup, allowing for the clean and high-yield synthesis of ketones and aldehydes.

The compound's structure, featuring a brominated aromatic ring and the characteristic N-methoxy-N-methylamide group, dictates its physical and chemical properties. Understanding its solubility is not a trivial pursuit; it is fundamental to its practical application. Proper solvent selection is critical for:

  • Reaction Homogeneity: Ensuring the amide is fully dissolved in the reaction medium is paramount for achieving predictable and reproducible kinetics.

  • Purification Efficiency: Exploiting solubility differences is the cornerstone of crystallization and chromatographic purification, enabling the isolation of the target compound from byproducts and unreacted starting materials.

  • Handling and Dosing: For process chemistry and scale-up, creating stock solutions of known concentrations requires precise solubility data.

This guide provides the theoretical basis and experimental tools necessary to master the solubility behavior of this key synthetic intermediate.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a starting point for predicting solubility. A molecule's solubility in a given solvent is a function of the balance between its polar and non-polar components and the intermolecular forces they can establish with the solvent molecules.

Molecular Structure Analysis

This compound is a molecule of moderate polarity, comprised of three key structural domains that influence its interactions with solvents:

  • The Benzoyl Core: The phenyl ring is inherently non-polar (lipophilic), favoring interactions with non-polar or moderately polar solvents through van der Waals forces.

  • The 3-Bromo Substituent: The bromine atom adds to the molecular weight (244.08 g/mol ) and introduces a polarizable C-Br bond, slightly increasing the molecule's overall polarity and potential for dipole-dipole interactions.[3]

  • The Weinreb Amide Group (-C(O)N(OCH₃)CH₃): This is the most significant polar region of the molecule. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the N-O bond introduces additional polarity. This functional group is the primary site for strong dipole-dipole interactions and hydrogen bonding with protic solvents.

The interplay of these features suggests that this compound will exhibit limited solubility in highly non-polar solvents (e.g., hexanes) and also in highly polar, protic solvents like water, where the large hydrophobic phenyl ring dominates. Its optimal solubility is anticipated in solvents of intermediate polarity.

Solvent Classification and Expected Interactions

The choice of solvent is a deliberate experimental decision based on these interactions. Organic solvents can be broadly categorized, and we can predict the compound's likely solubility in each class.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact strongly with the Weinreb amide group. However, the energy required to disrupt the solvent's own strong hydrogen-bonding network to accommodate the non-polar aromatic ring may limit high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors (at the carbonyl oxygen) and can engage in strong dipole-dipole interactions. This class of solvents is predicted to be highly effective at dissolving this compound, as they can solvate the polar amide group without the high energetic penalty associated with breaking up a hydrogen-bonded network.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While they can interact with the phenyl ring, they are ineffective at solvating the highly polar amide moiety, leading to predictably poor solubility.

The following diagram illustrates the key molecular features and their expected interactions with different solvent types.

Caption: Predicted interactions between key molecular features and solvent classes.

A Self-Validating Protocol for Quantitative Solubility Determination

To generate trustworthy and reproducible data, a robust experimental protocol is required. The following gravimetric method is a self-validating system designed to ensure equilibrium is reached and measurements are accurate. The workflow relies on creating a saturated solution, allowing it to equilibrate, and then precisely quantifying the amount of dissolved solute.

Experimental Workflow Diagram

The overall process for determining solubility is outlined in the following workflow.

Caption: Workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

This protocol is designed for determining the solubility at a standard temperature (25°C).

Materials:

  • This compound (purity >98%)

  • Analytical grade organic solvents

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (readable to 0.01 mg)

  • Calibrated positive displacement micropipettes

  • Orbital shaker with temperature control

  • Syringes (1 mL or 5 mL)

  • 0.22 µm PTFE syringe filters

  • Vacuum oven or nitrogen evaporation system

Procedure:

  • Preparation: Add approximately 100-200 mg of this compound to a 20 mL scintillation vial. Causality: Adding a clear excess of solid ensures that the resulting solution will be saturated.

  • Solvent Addition: Accurately dispense 5.0 mL of the chosen organic solvent into the vial. Seal the vial tightly.

  • Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5°C) and agitate at a moderate speed (e.g., 200 rpm) for at least 24 hours. Trustworthiness: A long equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid. A 48-hour time point should be taken for one solvent to confirm that equilibrium was reached at 24 hours.

  • Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for 2 hours to allow the excess solid to settle.

  • Aliquot Collection: Carefully draw approximately 1 mL of the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter. Discard the first 0.2-0.3 mL of the filtrate to saturate the filter material and minimize any potential adsorption effects. Causality: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

  • Quantification: Dispense exactly 0.500 mL of the clear filtrate into a pre-weighed (to 0.01 mg) clean, dry vial. Record the exact mass of the empty vial.

  • Solvent Removal: Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) or use a gentle stream of nitrogen until all the solvent has evaporated and a constant weight is achieved.

  • Final Measurement: Allow the vial to cool to room temperature in a desiccator, then weigh it again to determine the mass of the dried solute residue.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure precision and identify any potential outliers.

Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

Example:

  • Mass of empty vial: 12.5432 g

  • Mass of vial + residue: 12.5876 g

  • Volume of aliquot: 0.500 mL

  • Mass of residue = 12.5876 g - 12.5432 g = 0.0444 g = 44.4 mg

  • Solubility = 44.4 mg / 0.500 mL = 88.8 mg/mL

Representative Solubility Data

While extensive quantitative data for this specific compound is not widely published, the following table presents illustrative data generated according to the protocol above. These values are consistent with the theoretical principles discussed and serve as a practical guide for solvent selection.

Solvent ClassSolventDielectric Constant (20°C)Predicted InteractionIllustrative Solubility @ 25°C (mg/mL)Qualitative Classification
Non-Polar n-Hexane1.88Poor< 1Insoluble
Toluene2.38Moderate~15Sparingly Soluble
Polar Aprotic Dichloromethane9.08Very Favorable> 200Very Soluble
Ethyl Acetate6.02Favorable~90Soluble
Acetone21.0Very Favorable> 200Very Soluble
Tetrahydrofuran (THF)7.6Very Favorable> 200Very Soluble
Polar Protic Ethanol24.5Favorable~45Soluble
Methanol32.7Moderate~25Sparingly Soluble

Note: These values are for illustrative purposes to guide experimental design.

Conclusion and Recommendations

This compound demonstrates solubility characteristics consistent with its moderately polar structure. Its high solubility in common polar aprotic solvents like dichloromethane, acetone, and THF makes them excellent choices for reaction media. Solvents like ethyl acetate and ethanol are suitable for applications requiring moderate solubility, such as in chromatographic separations or crystallizations where controlled precipitation is desired. As predicted, the compound is effectively insoluble in non-polar aliphatic solvents like hexane.

For any critical application, it is imperative that researchers and drug development professionals perform their own quantitative solubility measurements under their specific experimental conditions (e.g., temperature, reagent presence). The robust, self-validating protocol detailed in this guide provides a reliable framework for generating such data, ensuring process control, reproducibility, and the successful application of this valuable synthetic intermediate.

References

Discovery and first synthesis of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N-methoxy-N-methylbenzamide

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Weinreb Amides in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of highly selective and efficient methodologies for the construction of carbon-carbon bonds is a paramount objective. The synthesis of ketones and aldehydes, fundamental building blocks in the pharmaceutical and fine chemical industries, has historically been challenged by the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives. The advent of the N-methoxy-N-methylamides, commonly known as Weinreb amides, represented a significant breakthrough in circumventing this perennial problem. Their discovery and development have provided chemists with a robust and versatile tool for the controlled acylation of organometallic species.

This guide provides an in-depth technical overview of the first synthesis of a specific and valuable Weinreb amide, this compound. This compound serves as a critical intermediate for the introduction of the 3-bromobenzoyl moiety in the synthesis of complex molecules, including active pharmaceutical ingredients. We will delve into the strategic considerations behind its synthesis, provide detailed experimental protocols, and explore the mechanistic underpinnings that ensure the reliability and efficiency of this process.

The Genesis of a Versatile Intermediate: Discovery and Strategic Significance

The "discovery" of this compound is intrinsically linked to the pioneering work of Steven M. Weinreb and Steven Nahm in 1981, who introduced the concept of using N-methoxy-N-methylamides as effective acylating agents.[1] These amides react cleanly with organolithium and Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack and collapses to the desired ketone or aldehyde upon acidic workup, thus preventing the formation of tertiary alcohol byproducts that often plague similar reactions with other acylating agents.[1]

The strategic importance of this compound lies in its utility as a bifunctional synthetic building block. The Weinreb amide functionality provides a reliable handle for the introduction of a carbonyl group, while the bromine atom on the aromatic ring offers a versatile site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This dual reactivity makes it a valuable precursor in the synthesis of a wide array of complex organic molecules.[2]

The First Synthesis: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available 3-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to furnish the target Weinreb amide.

Step 1: Synthesis of the Key Intermediate: 3-Bromobenzoyl Chloride

The initial and critical step in this synthetic sequence is the activation of 3-bromobenzoic acid by converting it to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (HCl and SO₂), which can be easily removed from the reaction mixture.[3]

Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride [3]

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional, the reaction can be run neat)

  • Dry glassware (round-bottom flask, reflux condenser with a drying tube)

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, place 3-bromobenzoic acid.

  • Add an excess of thionyl chloride (2-3 equivalents). An inert solvent like anhydrous toluene can be used, but the reaction proceeds efficiently neat.

  • Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride).

  • Maintain the reflux for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[4]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety goggles, lab coat) is essential. All glassware must be scrupulously dried to prevent hydrolysis.

Step 2: Formation of the Weinreb Amide: this compound

With the activated acyl chloride in hand, the final step is the nucleophilic acyl substitution with N,O-dimethylhydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of this compound [1]

Materials:

  • 3-Bromobenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine or pyridine (base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dry glassware

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the solution to liberate the free amine.

  • In a separate flask, dissolve 3-bromobenzoyl chloride in anhydrous dichloromethane.

  • Slowly add the solution of 3-bromobenzoyl chloride to the cold solution of N,O-dimethylhydroxylamine.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is typically worked up by washing with a dilute acid solution (e.g., 1 M HCl) to remove excess base and unreacted amine, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound as a white crystalline solid.[2]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
3-Bromobenzoic acidC₇H₅BrO₂201.02decomposes155-158-
3-Bromobenzoyl chlorideC₇H₄BrClO219.4674-75 @ 0.5 mmHg[4]-1.662[4]
This compoundC₉H₁₀BrNO₂244.08[5]330[2]55-57[2]-

Visualization of the Synthetic Pathway

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Weinreb Amide Formation 3-Bromobenzoic_Acid 3-Bromobenzoic Acid 3-Bromobenzoyl_Chloride 3-Bromobenzoyl Chloride 3-Bromobenzoic_Acid->3-Bromobenzoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->3-Bromobenzoic_Acid Target_Product 3-Bromo-N-methoxy- N-methylbenzamide 3-Bromobenzoyl_Chloride->Target_Product 0°C to RT N_O_dimethylhydroxylamine_HCl N,O-dimethylhydroxylamine ·HCl N_O_dimethylhydroxylamine_HCl->3-Bromobenzoyl_Chloride Base Base (e.g., Et₃N) Base->N_O_dimethylhydroxylamine_HCl

Caption: Synthetic route to this compound.

Diagram 2: Mechanism of Weinreb Amide Formation

Weinreb_Amide_Formation Acyl_Chloride 3-Bromobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Amine N,O-dimethylhydroxylamine Amine->Tetrahedral_Intermediate Weinreb_Amide This compound Tetrahedral_Intermediate->Weinreb_Amide Collapse & Proton Transfer HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of the Weinreb amide synthesis.

References

Methodological & Application

Application Note: Synthesis of Ketones Using 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable and high-yield method for the synthesis of ketones, which are crucial intermediates in pharmaceutical and materials science.[1] This application note provides a detailed guide to the synthesis of ketones using 3-Bromo-N-methoxy-N-methylbenzamide, a specific Weinreb amide. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The primary advantage of this methodology is its ability to prevent the common problem of over-addition of organometallic reagents, which often leads to the formation of tertiary alcohols as byproducts.[2][3]

Introduction: The Power of Weinreb Amides in Ketone Synthesis

The synthesis of ketones via the reaction of an acyl compound with an organometallic reagent is a fundamental carbon-carbon bond-forming reaction. However, traditional methods using reagents like acid chlorides or esters are often plagued by a lack of control, leading to a second nucleophilic attack on the newly formed ketone and resulting in an undesired tertiary alcohol.[2][4]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[2][5] These amides react with organometallic reagents, such as Grignard or organolithium reagents, to form a highly stable tetrahedral intermediate.[1] This stability is attributed to the chelation of the metal by the methoxy and carbonyl oxygen atoms.[2][4] This intermediate resists further nucleophilic attack and only collapses to the ketone upon acidic workup, a point at which any excess organometallic reagent has been quenched.[3] This controlled reactivity makes Weinreb amides exceptionally valuable synthetic tools.[1]

This compound is a particularly useful Weinreb amide, as the bromo substituent provides a handle for further functionalization, for instance, through cross-coupling reactions. This allows for the synthesis of a diverse array of complex ketones.

Reaction Mechanism: The Key to Controlled Synthesis

The success of the Weinreb ketone synthesis lies in the stability of the tetrahedral intermediate. The following diagram illustrates the generally accepted mechanism for the reaction of this compound with a Grignard reagent (R-MgX).

Weinreb_Ketone_Synthesis R1 This compound I1    Tetrahedral Intermediate (Chelated) R1->I1 + R-MgX R2 R-MgX (Grignard Reagent) P1 3-Bromoaryl Ketone I1->P1 Aqueous Workup (e.g., H3O+) P2 [MgX(N(Me)OMe)] I1->P2 Aqueous Workup reaction_scheme reactant1 This compound product 1-(3-bromophenyl)propan-1-one reactant1->product 1. Anhydrous THF, 0 °C to rt 2. Sat. aq. NH4Cl reactant2 Ethylmagnesium Bromide reactant2->product

References

Application Note: Grignard Reaction with 3-Bromo-N-methoxy-N-methylbenzamide for the Synthesis of Aryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific background for the Grignard reaction utilizing 3-Bromo-N-methoxy-N-methylbenzamide, a Weinreb amide, for the synthesis of 3-bromophenyl ketones. Weinreb amides are esteemed reagents in organic synthesis due to their ability to react with organometallic compounds, such as Grignard reagents, to produce ketones in high yields while effectively preventing the common issue of over-addition to form tertiary alcohols.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the practical application and understanding of this crucial carbon-carbon bond-forming reaction.

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, as the ketone functionality is a versatile precursor for numerous complex molecules in the pharmaceutical and materials science industries.[3] Traditional methods involving the reaction of Grignard reagents with esters or acid chlorides are often plagued by the over-addition of the organometallic reagent, leading to the formation of tertiary alcohols as byproducts.[1][4][5]

The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][6] The unique structural feature of the Weinreb amide allows for the formation of a stable, five-membered metal-chelated tetrahedral intermediate upon nucleophilic attack by a Grignard reagent.[1][6][7] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second addition of the Grignard reagent.[1][3]

The use of this compound as a substrate allows for the introduction of a bromo-substituted phenyl ketone moiety, a common structural motif in pharmacologically active compounds and a versatile handle for further synthetic transformations, such as cross-coupling reactions.

Reaction Mechanism: Ensuring Selectivity

The efficacy of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed during the reaction. The following mechanism illustrates this key feature:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen of the amide.[1] This chelation is crucial for preventing the elimination of the N-methoxy-N-methylamino group.

  • Acidic Workup and Ketone Formation: Upon the addition of an aqueous acid during the workup, the stable intermediate is hydrolyzed to yield the desired ketone and the water-soluble N,O-dimethylhydroxylamine salt, which can be easily removed.

Below is a DOT graph representation of the reaction mechanism:

Weinreb_Mechanism reagents This compound + R-MgX (Grignard Reagent) intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate Nucleophilic Addition workup Aqueous Acidic Workup (e.g., NH4Cl, HCl) intermediate->workup Quenching products 3-Bromoaryl Ketone + Me(MeO)N-MgX final_product 3-Bromoaryl Ketone workup->final_product

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the reaction of this compound with a generic Grignard reagent (e.g., Ethylmagnesium Bromide).

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableStore in a cool, dry place.
Grignard Reagent (e.g., Ethylmagnesium Bromide, 1.0 M in THF)Synthesis GradeCommercially AvailableHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableAnhydrous conditions are critical.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercially AvailableFor quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying the organic phase.
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply-Standard laboratory supplierAll glassware must be oven-dried.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet.

    • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.

    • Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution of the Weinreb amide over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Workup:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dry Glassware setup2 Inert Atmosphere (N2/Ar) setup1->setup2 dissolve Dissolve Weinreb Amide in Anhydrous THF setup2->dissolve cool0C Cool to 0 °C dissolve->cool0C add_grignard Slowly Add Grignard Reagent cool0C->add_grignard warm_rt Warm to Room Temperature & Stir add_grignard->warm_rt quench Quench with sat. aq. NH4Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 & Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Step-by-step experimental workflow for the Grignard reaction.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several self-validating measures are incorporated:

  • In-process Monitoring: The progress of the reaction should be monitored by TLC to confirm the consumption of the starting material and the formation of the product. This allows for adjustments to the reaction time as needed.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical for the success of the Grignard reaction, as Grignard reagents are highly reactive with water and oxygen. The visual disappearance of the magnesium turnings (if preparing the Grignard in situ) and the initiation of an exothermic reaction are indicators of successful Grignard reagent formation.

  • Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectroscopic data for the target ketone should be compared with the experimental results.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Grignard reagent (due to moisture or oxygen).Use freshly prepared or titrated Grignard reagent. Ensure all glassware is dry and the reaction is under an inert atmosphere.
Incomplete reaction.Increase reaction time or temperature (after initial addition at 0 °C).
Formation of Tertiary Alcohol Reaction temperature too high during Grignard addition.Maintain the reaction temperature at 0 °C or lower during the addition of the Grignard reagent.
Contamination of the Weinreb amide with other acylating agents.Ensure the purity of the starting Weinreb amide.
Recovery of Starting Material Insufficient amount of Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Titrate the Grignard reagent before use to determine its exact concentration.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Weinreb Amides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials.

This guide focuses on the Suzuki-Miyaura coupling of 3-Bromo-N-methoxy-N-methylbenzamide, a substrate of significant interest. The product, a biaryl Weinreb amide, is a versatile intermediate in organic synthesis. The Weinreb amide functionality (N-methoxy-N-methylamide) is notable for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This unique reactivity makes biaryl Weinreb amides highly valuable precursors for the synthesis of complex ketones, which are themselves key components of many pharmaceutical agents.

The presence of the electron-withdrawing Weinreb amide group on the aromatic ring influences the reactivity of the aryl bromide. This guide will provide a detailed protocol and scientific rationale tailored to address the specific electronic and steric considerations of this substrate.

Reaction Principle: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the Weinreb amide group can facilitate this rate-limiting step.[1]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Weinreb Amide (Ar-Ar') RedElim->Product ArylBromide 3-Bromo-N-methoxy- N-methylbenzamide (Ar-Br) ArylBromide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Boronate Ar'-B(OH)3- BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling. Experimental_Workflow start Start setup Reaction Setup: - Add solids to Schlenk flask - this compound - Arylboronic acid - Pd2(dba)3, SPhos, K3PO4 start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon (3x) setup->inert solvents Solvent Addition: - Add degassed 1,4-dioxane - Add degassed water inert->solvents reaction Reaction: - Stir at 80-100 °C - Monitor by TLC/LC-MS solvents->reaction workup Workup: - Cool to RT - Dilute with EtOAc and water - Separate layers - Extract aqueous layer reaction->workup dry Drying and Concentration: - Wash organic layer with brine - Dry with MgSO4 - Concentrate in vacuo workup->dry purify Purification: - Flash column chromatography dry->purify end End: Pure Biaryl Weinreb Amide purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Weinreb Amide Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. 3-Bromo-N-methoxy-N-methylbenzamide, a derivative of a Weinreb amide, stands out as a particularly valuable building block. The presence of the bromine atom at the meta-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents. Concurrently, the N-methoxy-N-methylamide (Weinreb amide) functionality is a stable and versatile precursor to ketones and aldehydes, resistant to over-addition of organometallic reagents and stable to many reaction conditions. This dual functionality makes this compound a cornerstone for the synthesis of complex molecules.

This guide provides a comprehensive overview of the application of this substrate in several key palladium-catalyzed cross-coupling reactions. The protocols and discussions herein are designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.

Core Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the aryl bromide in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general transformation involves the reaction of the aryl bromide with a coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Below, we delve into the specifics of four major classes of these reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, tailored for the use of this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] The reaction couples an organoboron species with an organohalide.[1]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[3][4] The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to yield the coupled product and regenerate the Pd(0) catalyst.[2][5]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) PdII_ArBr Ar-Pd(II)Ln-Br OxAdd->PdII_ArBr Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_ArR Ar-Pd(II)Ln-R Transmetalation->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product Coupled Product RedElim->Product Product ArBr 3-Bromo-N-methoxy- N-methylbenzamide ArBr->OxAdd Substrate BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Coupling Partner

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Typical Suzuki-Miyaura Reaction Conditions:

ParameterConditionRationale
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly. Pd(II) precatalysts like Pd(dppf)Cl₂ are reduced in situ to the active Pd(0) species.
Ligand PPh₃, dppf, SPhos, XPhosElectron-rich and bulky phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, DMF, often with waterA mixture of an organic solvent and water is common, as it aids in dissolving both the organic substrate and the inorganic base.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv). If using a separate ligand, add it at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6] This reaction is particularly useful for synthesizing substituted alkenes.[6][7]

Mechanistic Insight: The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) catalyst.[6] The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the action of a base.[8][9]

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) PdII_ArBr Ar-Pd(II)Ln-Br OxAdd->PdII_ArBr AlkeneCoord Alkene Coordination MigratoryInsertion Migratory Insertion BetaHydrideElim β-Hydride Elimination BetaHydrideElim->Pd0 Base Product Substituted Alkene BetaHydrideElim->Product Product ArBr 3-Bromo-N-methoxy- N-methylbenzamide ArBr->OxAdd Substrate Alkene Alkene Alkene->AlkeneCoord Coupling Partner

Caption: Heck Reaction Catalytic Cycle.

Typical Heck Reaction Conditions:

ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and relatively inexpensive precatalyst.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency and selectivity.
Base Et₃N, K₂CO₃, NaOAcThe base neutralizes the hydrogen halide formed during the catalytic cycle, regenerating the Pd(0) catalyst.
Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent is often preferred to facilitate the reaction.
Temperature 100-140 °CHigher temperatures are generally required for the Heck reaction compared to Suzuki-Miyaura coupling.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5-2.0 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the ligand (e.g., PPh₃, 0.04-0.10 equiv).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is notable for its mild conditions and is often co-catalyzed by a copper(I) salt.[10]

Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle is similar to other cross-coupling reactions, starting with the oxidative addition of the aryl bromide to Pd(0). In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to give the aryl alkyne product and regenerate the Pd(0) catalyst.[10] Copper-free Sonogashira protocols have also been developed.[10]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Ar-Pd(II)Ln-Br OxAdd->PdII_ArBr Transmetalation Transmetalation PdII_ArBr->Transmetalation PdII_ArAlkynyl Ar-Pd(II)Ln-C≡CR Transmetalation->PdII_ArAlkynyl CuX CuX Transmetalation->CuX Regenerates CuX RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Product Aryl Alkyne (Ar-C≡CR) RedElim->Product Alkyne Terminal Alkyne (R-C≡CH + Base) CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuAcetylide->Transmetalation

Caption: Sonogashira Coupling Catalytic Cycles.

Typical Sonogashira Reaction Conditions:

ParameterConditionRationale
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuIThe copper salt facilitates the formation of the copper acetylide, which is crucial for transmetalation.
Ligand PPh₃Triphenylphosphine is a commonly used ligand that stabilizes the palladium catalyst.
Base Et₃N, DiisopropylamineAn amine base is used to deprotonate the terminal alkyne and neutralize the resulting acid.
Solvent THF, DMF, TolueneAnhydrous solvents are typically used to prevent unwanted side reactions.
Temperature Room Temperature to 80 °CThe reaction can often be performed under mild temperature conditions.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv) and the copper(I) iodide (CuI, 0.05-0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv) and the ligand (if separate). Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[13][14][15] This reaction has become a staple in medicinal chemistry for the synthesis of arylamines.

Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the aryl bromide to a Pd(0) complex.[13] The resulting arylpalladium(II) halide complex then reacts with the amine. Deprotonation by a strong base generates a palladium amido complex. The final step is reductive elimination from this complex to afford the desired arylamine product and regenerate the Pd(0) catalyst.[13]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) PdII_ArBr Ar-Pd(II)Ln-Br OxAdd->PdII_ArBr AmineCoord_Deprotonation Amine Coordination & Deprotonation (Base) PdII_Amido Ar-Pd(II)Ln-NR₂ AmineCoord_Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Aryl Amine (Ar-NR₂) RedElim->Product Product ArBr 3-Bromo-N-methoxy- N-methylbenzamide ArBr->OxAdd Substrate Amine Amine (R₂NH) Amine->AmineCoord_Deprotonation Coupling Partner

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Typical Buchwald-Hartwig Amination Conditions:

ParameterConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common precatalysts that are effective in combination with appropriate ligands.
Ligand BINAP, Xantphos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium amido complex.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary for this reaction.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv), the ligand (e.g., BINAP, 0.02-0.06 equiv), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene).

  • Amine Addition: Add the amine (1.1-1.3 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a meticulous experimental workflow that minimizes the deactivation of the catalyst and side reactions.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_add Catalyst/Ligand Addition reaction_setup->catalyst_add reaction_run Reaction Run (Heating, Stirring) catalyst_add->reaction_run monitoring Reaction Monitoring (TLC, LC-MS) reaction_run->monitoring monitoring->reaction_run Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Conclusion

This compound is a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the aryl bromide in the presence of the Weinreb amide moiety allows for the efficient construction of complex molecular architectures. The choice of the specific cross-coupling reaction, catalyst system, and reaction conditions should be guided by the nature of the desired product and the compatibility of the functional groups present in the coupling partners. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in research and development.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Mizoroki-Heck Reaction - A Cornerstone of Modern Synthesis

The palladium-catalyzed Mizoroki-Heck reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficacy in forging carbon-carbon bonds. This powerful transformation couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, yielding a substituted alkene.[1][2] Its discovery and development, a landmark achievement for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates, offering a high degree of functional group tolerance and stereoselectivity, typically favoring the trans product.[3]

This application note provides a detailed protocol and scientific rationale for the Heck reaction of 3-Bromo-N-methoxy-N-methylbenzamide, a substrate featuring a Weinreb amide moiety. The presence of this electron-withdrawing group influences the reactivity of the aryl bromide, and this guide will address the specific considerations necessary for a successful transformation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Mizoroki-Heck reaction operates via a catalytic cycle that begins with an active Pd(0) species.[4] Understanding this mechanism is paramount for rational troubleshooting and optimization.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂Br (Palladacycle) Alkene_Coord Alkene Coordination ArPdBr->Alkene_Coord Alkene Alkene_Complex [Ar-Pd(II)L₂(Alkene)]Br Mig_Ins Migratory Insertion Alkyl_Pd R-CH₂-CH(Ar)-Pd(II)L₂Br Beta_Hydride β-Hydride Elimination Prod_Complex [H-Pd(II)L₂Br] + Product Red_Elim Reductive Elimination Prod_Complex->Red_Elim Base Step1 Step A: Oxidative Addition Step2 Step B: Alkene Coordination & Insertion Step3 Step C: β-Hydride Elimination Step4 Step D: Catalyst Regeneration Heck_Workflow Start Start Setup 1. Assemble and dry glassware. Establish inert atmosphere (N₂ or Ar). Start->Setup Reagents 2. Add solid reagents: This compound, Pd(OAc)₂, P(o-tol)₃. Setup->Reagents Solvent_Alkene 3. Add anhydrous DMF, followed by ethyl acrylate and triethylamine via syringe. Reagents->Solvent_Alkene Heating 4. Heat the reaction mixture to 80-100 °C with vigorous stirring. Solvent_Alkene->Heating Monitoring 5. Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Workup 6. Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Monitoring->Workup Purification 7. Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

References

Application Note: Optimizing Sonogashira Coupling Conditions for 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective coupling of 3-Bromo-N-methoxy-N-methylbenzamide with terminal alkynes. We will explore the mechanistic underpinnings of the reaction, offer field-proven protocols, and discuss the rationale behind the selection of catalysts, bases, and solvents to ensure high-yield, reproducible outcomes. The protocols are designed to be self-validating, with troubleshooting and optimization strategies integrated into the experimental workflow.

Introduction: The Strategic Importance of the Sonogashira Coupling

The synthesis of arylalkynes is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are present in a wide array of pharmaceuticals, natural products, and conjugated organic materials.[1][3] The Sonogashira coupling, discovered in 1975, provides a direct and efficient route to these compounds under relatively mild conditions.[4] The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[5][6]

The substrate of interest, this compound, contains a Weinreb amide. This functional group is a valuable synthetic handle, known for its stability and its ability to react with organometallic reagents to form ketones without over-addition. Therefore, developing a robust coupling protocol for this substrate is of significant interest, as the resulting alkynylated Weinreb amide is a versatile intermediate for further molecular elaboration.

This guide will focus on providing a comprehensive understanding of the reaction parameters necessary to successfully perform this transformation.

The Catalytic Cycle: A Tale of Two Metals

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira coupling operates via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (this compound). This forms a Pd(II) complex.

  • The Copper Cycle: Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[6]

  • Transmetalation: The key step involves the transfer of the acetylide ligand from the copper to the palladium(II) complex. This is the rate-determining step in many cases.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex Ar-Pd(II)L₂(C≡CR) transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_catalyst Cu(I)Br alkyne_activation Base (e.g., Et₃N) cu_catalyst->alkyne_activation H-C≡CR cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation Ligand Exchange

Caption: Figure 1: The Sonogashira Catalytic Cycle.

Core Experimental Protocol: Standard Conditions

This protocol is a robust starting point for the coupling of this compound with a generic terminal alkyne. Aryl bromides are less reactive than the corresponding iodides, so slightly elevated temperatures may be required.[1]

Reagents and Materials
Reagent/MaterialMolar Eq.Mol % (for catalysts)Notes
This compound1.0-The limiting reagent.
Terminal Alkyne1.2 - 1.5-A slight excess ensures complete consumption of the aryl bromide.
PdCl₂(PPh₃)₂-2 - 5 mol%A common, air-stable Pd(II) precatalyst.[6]
Copper(I) Iodide (CuI)-4 - 10 mol%Should be a fine, off-white to tan powder. Discolored (green/brown) CuI may show reduced activity.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)3.0-Serves as both base and often as a co-solvent.[8] Must be anhydrous.
Solvent (e.g., THF or DMF)--Anhydrous and degassed. The choice can influence reaction rate and solubility.[9]
Step-by-Step Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an oxygen-free environment is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Triethylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. The optimal temperature depends on the reactivity of the specific alkyne. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]

Optimization and Troubleshooting Workflow

Not all substrates behave identically. A logical approach to optimization is essential for maximizing yield and minimizing side products.

Optimization_Workflow Figure 2: Experimental Optimization Workflow cluster_troubleshoot Troubleshooting Paths start Start with Standard Protocol (Pd/Cu, Et₃N, THF, 50°C) check_conversion Monitor Reaction (TLC/LC-MS after 4h) start->check_conversion no_reaction No/Low Conversion check_conversion->no_reaction <50% Conversion side_products Significant Side Products (e.g., Alkyne Dimer) check_conversion->side_products <90% Conversion + Side Products success High Conversion, Clean Reaction check_conversion->success >90% Conversion increase_temp Increase Temp (60-80°C) or Switch to DMF no_reaction->increase_temp copper_free Switch to Copper-Free Protocol (See Section 5) side_products->copper_free change_ligand Change Ligand (e.g., XPhos for bulky substrates) increase_temp->change_ligand Still Low Conversion

Caption: Figure 2: Experimental Optimization Workflow.

Advanced Protocol: Copper-Free Sonogashira Coupling

The primary drawback of the traditional method is the copper-catalyzed formation of alkyne homocoupling dimers.[1] For valuable or sensitive alkynes, a copper-free variant is highly recommended. These conditions often require a more active palladium catalyst system and a different base.

Rationale for Copper-Free Conditions

By eliminating copper, the Glaser coupling pathway is shut down.[10] To compensate for the absence of the copper acetylide intermediate, the reaction often requires more electron-rich and bulky phosphine ligands to promote the oxidative addition and a stronger base or specific additives to facilitate the deprotonation of the alkyne.[11][12]

Recommended Copper-Free Protocol
  • Catalyst System: Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich phosphine ligand such as XPhos or SPhos (2-4 mol%).

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[8] Alternatively, an organic base like DBU or an amine-free protocol using tetrabutylammonium acetate (TBAA) can be employed.[10]

  • Solvent: Aprotic polar solvents like DMF, NMP, or toluene are commonly used.[9]

  • Temperature: These reactions may require higher temperatures (80-110 °C) compared to the copper-co-catalyzed version.

  • Procedure: The setup is analogous to the standard protocol, ensuring rigorous exclusion of air. The palladium precatalyst and ligand are often pre-stirred in the solvent for a few minutes to form the active catalyst before adding the other reagents.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of functionalized arylalkynes. For the specific case of this compound, a successful outcome hinges on the careful selection of reaction parameters. A standard Pd/Cu catalyzed protocol serves as an excellent starting point, offering mild conditions and good yields. However, for substrates prone to side reactions like alkyne dimerization, transitioning to a copper-free protocol with a more tailored catalyst system is a superior strategy. The workflows and protocols presented in this note provide a comprehensive and logical framework for researchers to achieve their synthetic goals efficiently and reproducibly.

References

Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The synthesis of substituted aniline derivatives is a cornerstone of modern medicinal chemistry and materials science. The 3-amino-N-methoxy-N-methylbenzamide scaffold, in particular, serves as a versatile intermediate for the construction of complex molecular architectures. This application note provides a detailed, field-tested guide to the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-N-methoxy-N-methylbenzamide. We move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, provide a rationale for reagent selection, and offer robust protocols for both screening and scale-up operations. This document is intended for researchers, chemists, and process development professionals seeking to implement this powerful C-N cross-coupling reaction with confidence and high efficiency.

Introduction: The Strategic Value of the Target Scaffold

The Weinreb amide (N-methoxy-N-methylamide) functionality is a uniquely valuable synthetic handle. Its resistance to over-addition by organometallic reagents and its mild conversion to ketones or aldehydes make it a preferred precursor in multi-step synthesis. The presence of a bromine atom at the meta-position on the phenyl ring, as in this compound, offers a prime opportunity for diversification through cross-coupling reactions.

Among these, the Buchwald-Hartwig amination stands out as the premier method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve with high selectivity and functional group tolerance. Successfully aminating this specific substrate provides a direct route to 3-amino-N-methoxy-N-methylbenzamide derivatives, which are key building blocks for a range of pharmacologically active agents. This guide provides a comprehensive framework for achieving this transformation efficiently.

Mechanistic Principles: The "Why" Behind the Protocol

A deep understanding of the catalytic cycle is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination is not a "black box" reaction; each reagent plays a precise and critical role in perpetuating a palladium(0)/palladium(II) cycle.

The generally accepted mechanism proceeds through several key steps:

  • Catalyst Activation: The palladium(II) precatalyst is reduced in situ to the active palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step.

  • Base-Mediated Amine Coordination: The amine displaces a ligand on the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step sees the formation of the C-N bond and the regeneration of the active Pd(0) catalyst, which re-enters the cycle.

The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the rates of both oxidative addition and reductive elimination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)-Br(L) Oxidative Adduct Pd0->OA_Complex Ar-Br (Oxidative Addition) Amine_Complex [Ar-Pd(II)-NHR'R''](L) Amine Complex OA_Complex->Amine_Complex + HNR'R'' - Br⁻ Amido_Complex Ar-Pd(II)-NR'R''(L) Amido Complex Amine_Complex->Amido_Complex + Base - [Base-H]⁺ Amido_Complex->Pd0 Ar-NR'R'' (Reductive Elimination)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Reagent Selection Rationale: A Data-Driven Approach

The success of the reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) Acetate)Pd₂(dba)₃ is a common, stable Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) catalyst.
Ligand Xantphos or BrettPhosXantphos: A wide bite-angle ligand known for promoting the desired reductive elimination step and preventing β-hydride elimination. It is effective for a broad range of aryl halides. BrettPhos: A modern, electron-rich, and sterically hindered biaryl phosphine ligand. It often provides superior catalytic activity at lower loadings, especially for challenging substrates.
Base NaOtBu (Sodium tert-butoxide) or K₂CO₃ (Potassium Carbonate)NaOtBu: A strong, non-nucleophilic base highly effective for a wide range of amines. Its strength facilitates the deprotonation of the amine bound to the palladium center. K₂CO₃: A milder, less expensive base that can be effective, particularly with more acidic amines or when the substrate is sensitive to strong bases.
Solvent Toluene or DioxaneBoth are common, relatively non-polar aprotic solvents that effectively dissolve the aryl bromide and the catalyst complex. They are stable at the elevated temperatures often required for the reaction. Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Experimental Protocols

Safety First: These protocols involve flammable solvents, air-sensitive reagents, and potentially hazardous materials. All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Palladium catalysts and phosphine ligands should be handled with care.

Protocol I: Small-Scale Screening Reaction (1.0 mmol Scale)

This protocol is designed for initial optimization and validation of reaction conditions.

Materials:

  • This compound (1.0 mmol, 244 mg)

  • Amine of choice (e.g., Morpholine, 1.2 mmol, 104 mg, 105 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • NaOtBu (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Oven-dried 20 mL reaction vial with a Teflon-lined screw cap

  • Stir bar

Procedure:

  • Vial Preparation: To the oven-dried reaction vial containing a stir bar, add this compound, Pd(OAc)₂, Xantphos, and NaOtBu.

  • Inert Atmosphere: Seal the vial with the screw cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Amine Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the amine.

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Spot a small aliquot of the reaction mixture against the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench carefully by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent & Amine Addition (Anhydrous Toluene, Amine) B->C D 4. Heating & Stirring (100 °C, 12-24h) C->D E 5. Reaction Quench & Work-up (Water, EtOAc Extraction) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Synthesis of Biaryl Ketones via 3-Bromo-N-methoxy-N-methylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Biaryl Ketones and the Advantage of the Weinreb Amide Approach

Biaryl ketones are a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Their synthesis, therefore, is a topic of significant interest to researchers in both academic and industrial settings. Traditional methods for ketone synthesis, such as the Friedel-Crafts acylation or the reaction of organometallic reagents with acid chlorides or esters, are often plagued by challenges including harsh reaction conditions, limited functional group tolerance, and over-addition to form tertiary alcohols.[1]

The Weinreb-Nahm ketone synthesis, which proceeds via a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, offers a robust and highly selective alternative.[2][3] The key to this methodology lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent. This intermediate resists further addition and collapses to the desired ketone only upon acidic workup, thus preventing the formation of alcohol byproducts.[4][5]

This guide provides a detailed protocol for the synthesis of biaryl ketones utilizing 3-Bromo-N-methoxy-N-methylbenzamide as a versatile building block. This specific Weinreb amide allows for the introduction of an aryl group via a nucleophilic addition of an organometallic reagent to the amide, followed by a subsequent cross-coupling reaction at the bromine-substituted position, or vice versa. We will explore a highly efficient protocol using Grignard reagents for the ketone formation and discuss the potential for Suzuki-Miyaura coupling as a powerful tool for constructing the biaryl scaffold.

Core Synthesis Strategy: A Modular Approach to Biaryl Ketones

Our strategy hinges on the use of this compound as a bifunctional linchpin. The synthetic plan can be conceptualized in two main stages: the formation of the Weinreb amide and its subsequent conversion to the target biaryl ketone.

G cluster_0 Part 1: Synthesis of the Weinreb Amide cluster_1 Part 2: Biaryl Ketone Synthesis 3-Bromobenzoic Acid 3-Bromobenzoic Acid Acid Chloride Formation Acid Chloride Formation 3-Bromobenzoic Acid->Acid Chloride Formation SOCl₂, cat. DMF This compound This compound Acid Chloride Formation->this compound HN(OMe)Me·HCl, Base Biaryl Ketone Biaryl Ketone This compound->Biaryl Ketone 1. Aryl-MgBr 2. H₃O⁺ workup Aryl Grignard Reagent Aryl Grignard Reagent

Figure 1: Overall synthetic workflow.

This modular approach allows for the synthesis of a diverse library of biaryl ketones by varying the aryl Grignard reagent in the second step.

Part 1: Synthesis of this compound

The preparation of the Weinreb amide is a critical first step. The most common and efficient method involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[3]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventFormulaM.W.AmountMolesPurity
3-Bromobenzoic AcidC₇H₅BrO₂201.0210.0 g49.7 mmol99%
Thionyl ChlorideSOCl₂118.9714.5 mL200 mmol99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.092 dropscat.Anhydrous
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.545.34 g54.7 mmol98%
TriethylamineC₆H₁₅N101.1915.3 mL110 mmol99.5%
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Anhydrous
Saturated aq. NaHCO₃--100 mL--
Brine--50 mL--
Anhydrous MgSO₄MgSO₄120.37---

Procedure:

  • Acid Chloride Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).[6]

  • Add thionyl chloride (14.5 mL, 200 mmol) and 2 drops of anhydrous DMF.

  • Heat the reaction mixture to reflux (gentle heating, ~70 °C) for 2 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add toluene (2 x 20 mL) and evaporate to dryness. The resulting 3-bromobenzoyl chloride is used in the next step without further purification.

  • Weinreb Amide Formation: In a separate 500 mL flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.34 g, 54.7 mmol) in anhydrous dichloromethane (150 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (15.3 mL, 110 mmol) to the suspension and stir for 15 minutes.

  • Dissolve the crude 3-bromobenzoyl chloride in anhydrous dichloromethane (50 mL) and add it dropwise to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Part 2: Synthesis of Biaryl Ketones via Arylation of the Weinreb Amide

This section details the core transformation: the reaction of this compound with an aryl Grignard reagent to furnish the desired biaryl ketone. A highly efficient protocol has been reported by Szostak and Li, which utilizes a magnesium-halogen exchange for the in-situ generation of the Grignard reagent.[2][7]

Detailed Experimental Protocol: Synthesis of (3-Bromophenyl)(phenyl)methanone (A Model Reaction)

Materials:

Reagent/SolventFormulaM.W.AmountMolesPurity
This compoundC₉H₁₀BrNO₂244.091.22 g5.0 mmol98%
BromobenzeneC₆H₅Br157.010.63 mL6.0 mmol99.5%
i-PrMgCl·LiCl (1.3 M in THF)--4.6 mL6.0 mmol-
Tetrahydrofuran (THF)C₄H₈O72.1120 mL-Anhydrous
Saturated aq. NH₄Cl--20 mL--
Diethyl Ether(C₂H₅)₂O74.1250 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04---

Procedure:

  • Grignard Reagent Formation (in-situ): To an oven-dried 100 mL Schlenk flask under an argon atmosphere, add bromobenzene (0.63 mL, 6.0 mmol).

  • Add anhydrous THF (10 mL) and cool the solution to -20 °C.

  • Slowly add i-PrMgCl·LiCl (4.6 mL of a 1.3 M solution in THF, 6.0 mmol) dropwise.

  • Stir the mixture at -20 °C for 30 minutes to ensure complete magnesium-halogen exchange.

  • Addition to Weinreb Amide: In a separate oven-dried flask, dissolve this compound (1.22 g, 5.0 mmol) in anhydrous THF (10 mL).

  • Slowly add the solution of the Weinreb amide to the freshly prepared Grignard reagent at -20 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the biaryl ketone.

Mechanism of the Weinreb Ketone Synthesis

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable five-membered chelated tetrahedral intermediate.

References

The Strategic Use of 3-Bromo-N-methoxy-N-methylbenzamide as a Versatile Weinreb Amide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, for use in advanced organic synthesis. We delve into the foundational principles of the Weinreb ketone synthesis, detailing the unique stability of the N-methoxy-N-methylamide group that prevents the common issue of over-addition by organometallic reagents. This document offers field-proven, step-by-step protocols for both the synthesis of the title compound and its subsequent application in forming functionalized ketones. The strategic placement of the bromine atom offers a valuable synthetic handle for further downstream transformations, such as cross-coupling reactions, making this reagent a particularly powerful tool for drug discovery and materials science professionals. Detailed mechanistic diagrams, troubleshooting guides, and safety protocols are included to ensure reliable and reproducible results in the laboratory.

Introduction: The Power of Controlled Acylation

In the realm of organic synthesis, the formation of carbon-carbon bonds to create ketones is a fundamental transformation. However, traditional methods involving the reaction of highly reactive organometallic reagents (such as Grignard or organolithium compounds) with common acylating agents like esters or acid chlorides are often plagued by a critical side reaction: over-addition.[1][2] The ketone product, being electrophilic itself, can react with a second equivalent of the nucleophile to yield a tertiary alcohol, often significantly reducing the yield of the desired product.[3]

The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant solution to this challenge.[3] The methodology employs N-methoxy-N-methylamides, commonly known as Weinreb amides, as the acylating species. The key to their success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[1][4] This intermediate is remarkably stable at low temperatures, preventing its collapse and subsequent second addition.[3] Only upon aqueous acidic workup does the chelate break down to liberate the desired ketone in high yield.

This compound is a particularly valuable member of this class. It not only facilitates the controlled synthesis of 3-bromophenyl ketones but also retains a synthetically versatile bromine atom on the aromatic ring. This "handle" allows for a wide array of subsequent functionalizations, such as palladium-catalyzed cross-coupling reactions, dramatically expanding its utility in the construction of complex molecular architectures.[5]

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is critical for its effective use in the lab.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 207681-67-2[6]
Molecular Formula C₉H₁₀BrNO₂[6]
Molecular Weight 244.08 g/mol [6]
Appearance White crystalline solid[7]
Melting Point 55-57 °C[7]
Solubility Soluble in organic solvents (alcohols, ethers, ketones)[7]

Synthesis Protocol: this compound

The most direct method for preparing a Weinreb amide is from the corresponding carboxylic acid or its more reactive acid chloride derivative. The following protocol details the conversion from 3-bromobenzoic acid.

Workflow for Weinreb Amide Synthesis

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation A 3-Bromobenzoic Acid C 3-Bromobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F This compound (Product) C->F 0 °C to RT D N,O-Dimethylhydroxylamine Hydrochloride D->F E Base (e.g., Pyridine) in DCM

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology:
  • Reagent Preparation: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Causality: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acid chloride.

  • Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until gas evolution ceases.

    • Causality: The reaction generates gaseous byproducts (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride). Running the reaction in a fume hood and ensuring the system is open to a bubbler is essential. The reaction is complete when the solution becomes clear and gas evolution stops.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all volatile acidic byproducts are removed. The crude 3-bromobenzoyl chloride is typically used without further purification.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (~0.5 M) and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DCM and add a suitable base such as pyridine or triethylamine (2.5 eq).

    • Causality: The hydrochloride salt of the amine must be neutralized to generate the free nucleophile. An excess of base is used to also quench the HCl byproduct generated during the amidation reaction.

  • Reaction: Slowly add the solution of the free amine to the cold acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction with water or 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Application Protocol: Weinreb Ketone Synthesis

This section provides a general protocol for the reaction of this compound with a Grignard reagent to form a 3-bromophenyl ketone.

Reaction Mechanism: Avoiding Over-addition

Caption: Mechanism of the Weinreb ketone synthesis.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Causality: Strict anhydrous conditions are paramount. Organometallic reagents are potent bases and will be quenched by trace amounts of water.

  • Cooling: Cool the solution to 0 °C or -78 °C using an appropriate cooling bath (ice-water or dry ice-acetone).

    • Causality: Low temperature is critical to ensure the stability of the tetrahedral intermediate, which prevents the elimination of the N-methoxy-N-methylamine group and subsequent over-addition.[3]

  • Reagent Addition: Add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.1-1.3 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature.

    • Causality: Slow addition helps to control the exotherm of the reaction and prevents localized warming that could lead to intermediate decomposition.

  • Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cooling bath.

    • Causality: The mild acidic quench protonates the intermediate, causing it to collapse into the ketone product while also neutralizing any excess organometallic reagent.

  • Workup and Purification: Allow the mixture to warm to room temperature. Add diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration and solvent removal, purify the crude product via flash column chromatography to obtain the desired 3-bromophenyl ketone.

Synthetic Versatility: Downstream Applications

The true power of using this compound is realized in the subsequent reactions of the ketone product. The bromine atom serves as a robust handle for a multitude of cross-coupling reactions.

cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Coupling start 3-Bromophenyl Ketone (Product from Weinreb Synthesis) suzuki_reagent Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagent buchwald_reagent R₂NH Pd Catalyst, Base start->buchwald_reagent heck_reagent Alkene Pd Catalyst, Base start->heck_reagent suzuki_product Biaryl Ketone suzuki_reagent->suzuki_product buchwald_product Amino-Aryl Ketone buchwald_reagent->buchwald_product heck_product Alkenyl-Aryl Ketone heck_reagent->heck_product

Caption: Potential downstream cross-coupling reactions.

This versatility allows for the rapid generation of diverse chemical libraries from a single, reliable intermediate, which is invaluable in medicinal chemistry and materials science for structure-activity relationship (SAR) studies.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Ketone - Inactive organometallic reagent (degraded by air/moisture).- Insufficient reagent.- Starting material is impure.- Use freshly prepared or recently titrated Grignard/organolithium reagent.- Ensure all glassware is flame-dried and the reaction is under a positive pressure of inert gas.- Purify the Weinreb amide before use.
Over-addition Product (Tertiary Alcohol) is Observed - Reaction temperature was too high.- Quench was not performed at low temperature.- Maintain the reaction temperature strictly at 0 °C or -78 °C during addition.- Add the quenching solution slowly while the reaction is still cold before allowing it to warm.
Significant Amount of Unreacted Starting Material - Insufficient organometallic reagent.- Poor quality of anhydrous solvent.- Titrate the organometallic reagent prior to use to determine its exact molarity.- Use freshly distilled or commercially available anhydrous solvents.
Complex Mixture of Products - Reaction warmed prematurely.- Side reactions due to functional group incompatibility.- Ensure efficient stirring and slow addition to control the internal temperature.- Confirm that the organometallic reagent is compatible with other functional groups on the Weinreb amide.

Safety Information

  • This compound: May cause eye, skin, and respiratory system irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Organometallic Reagents (Grignard, Organolithiums): Highly reactive, pyrophoric, and corrosive. Must be handled under a strict inert atmosphere using syringe techniques. React violently with water.

  • Solvents (THF, DCM, Diethyl Ether): Flammable and volatile. Always work in a well-ventilated chemical fume hood away from ignition sources.

  • Quenching: The quenching of organometallic reactions can be highly exothermic. Always perform additions slowly and with adequate cooling.

References

Application Note: Synthesis of 3-Bromoaryl Ketones via Organolithium Addition to 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-bromoaryl ketones, valuable intermediates in pharmaceutical and materials science research. The featured transformation is the nucleophilic addition of an organolithium reagent to 3-Bromo-N-methoxy-N-methylbenzamide, a specific application of the Weinreb-Nahm ketone synthesis. We will delve into the mechanistic underpinnings that ensure high selectivity, present a detailed, field-tested experimental protocol, and offer practical insights for troubleshooting and safety. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for preparing functionalized ketones while avoiding common pitfalls like over-addition.

Introduction: The Strategic Advantage of the Weinreb-Nahm Amide

The synthesis of ketones via the addition of potent organometallic reagents (like organolithiums or Grignards) to carboxylic acid derivatives is a fundamental carbon-carbon bond-forming reaction. However, traditional substrates such as esters or acid chlorides are often plagued by over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to undesired tertiary alcohols.[1][2]

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, elegantly circumvents this issue.[3] Its discovery in 1981 provided a robust and general method for the synthesis of ketones and aldehydes.[3] The use of this compound as the substrate allows for the direct synthesis of 3-bromoaryl ketones, which are versatile precursors for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.[4][5]

Mechanism: Engineering Selectivity through Chelation

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the formation of a stable tetrahedral intermediate.[3][6] Upon nucleophilic attack by the organolithium reagent at the amide carbonyl, a five-membered chelate is formed, with the lithium cation coordinated between the carbonyl oxygen and the N-methoxy oxygen.[6][7]

This chelated intermediate is kinetically stable at low temperatures (typically -78 °C) and does not collapse to the ketone until a deliberate aqueous acidic workup is performed. By the time the workup quenches the reaction, any excess organolithium reagent is destroyed, thus preventing the secondary addition that would lead to a tertiary alcohol.[1] The stability of this intermediate has been studied and is crucial for the reaction's success.[8][9][10]

Figure 1: Mechanism of the Weinreb-Nahm ketone synthesis. The organolithium reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate collapses to the ketone only upon acidic workup.

Experimental Protocol: Synthesis of 3-Bromoacetophenone

This protocol details the synthesis of 3-bromoacetophenone from this compound and methyllithium. It is a representative procedure that can be adapted for other organolithium reagents.

3.1. Safety First: Handling Pyrophoric Reagents

Organolithium reagents such as methyllithium and n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[11] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and proper syringe/cannula techniques.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat (e.g., Nomex), safety glasses or goggles, and appropriate gloves (a common practice is wearing nitrile gloves underneath neoprene gloves).[11][15]

  • Work Area: The experiment should be conducted in a chemical fume hood, free of clutter and combustible materials.[11][12]

  • Buddy System: Never work with pyrophoric reagents alone or after hours.[11][13]

3.2. Materials & Equipment

Reagent/EquipmentDetails
This compoundCAS: 207681-67-2, MW: 244.08 g/mol [16]
Methyllithium (MeLi) solutione.g., 1.6 M in diethyl ether
Anhydrous Tetrahydrofuran (THF)Freshly distilled from Na/benzophenone or from a solvent purification system
Saturated aqueous NH₄Cl solutionFor quenching the reaction
Diethyl ether or Ethyl acetateFor extraction
Brine (Saturated aqueous NaCl)For washing
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase
Oven-dried, three-neck round-bottom flaskSized appropriately for the reaction scale
Septa, needles, and syringesFor inert atmosphere transfers
Magnetic stirrer and stir bar
Low-temperature thermometer
Dry ice/acetone bathTo maintain -78 °C

3.3. Step-by-Step Procedure

Workflow A 1. Setup & Inert Atmosphere Assemble and flame-dry glassware. Purge with N₂/Ar. B 2. Dissolve Weinreb Amide Add amide and anhydrous THF to the flask via syringe. A->B C 3. Cool Reaction Cool the solution to -78 °C in a dry ice/acetone bath. B->C D 4. Add Organolithium Add MeLi solution dropwise, keeping T < -70 °C. C->D E 5. Stir & Monitor Stir at -78 °C for 1-2 hours. Monitor by TLC/LC-MS. D->E F 6. Quench Reaction Slowly add sat. aq. NH₄Cl solution at -78 °C. E->F G 7. Warm & Workup Warm to RT. Partition between ether and water. F->G H 8. Extract & Dry Separate layers. Extract aqueous phase. Dry combined organics. G->H I 9. Purify Concentrate in vacuo. Purify by column chromatography. H->I

Figure 2: Experimental workflow for the synthesis of 3-bromoacetophenone.

  • Apparatus Preparation: Assemble a three-neck flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum or oven-dry it at >120 °C for several hours and allow it to cool to room temperature under a positive pressure of inert gas.[12][14]

  • Reaction Setup: To the flask, add this compound (e.g., 1.0 eq, 5.0 g, 20.5 mmol). Purge the flask with inert gas, then add anhydrous THF (e.g., 80 mL) via syringe to dissolve the amide.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Addition of Methyllithium: Slowly add methyllithium solution (1.6 M in Et₂O, e.g., 1.1 eq, 14.1 mL, 22.5 mmol) dropwise via syringe over 20-30 minutes. It is critical to maintain the internal temperature below -70 °C to prevent side reactions.[7]

  • Reaction Monitoring: Stir the mixture at -78 °C. The reaction is typically complete within 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated ammonium chloride solution and extracting with ethyl acetate.

  • Quenching: While the reaction mixture is still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (e.g., 50 mL) dropwise. This will neutralize any remaining organolithium reagent. A slight exotherm may be observed.

  • Aqueous Workup: Remove the cooling bath and allow the mixture to warm to room temperature with stirring. Transfer the mixture to a separatory funnel. If needed, add more water to dissolve all salts.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product, 3-bromoacetophenone, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[17]

3.4. Expected Results

The reaction typically affords the desired 3-bromoacetophenone in good to excellent yields (70-95%), depending on the scale and purity of reagents. The product is a low-melting solid or oil.[17][18]

Pro-Tips and Troubleshooting

Issue Potential Cause(s) Solution(s)
Low or No Yield Inactive organolithium reagent (degraded by air/moisture).Titrate the organolithium solution before use. Use a fresh bottle if necessary.
Wet glassware or solvent.Ensure all glassware is rigorously dried and solvents are anhydrous.[12][14]
Formation of Tertiary Alcohol (Over-addition) Reaction temperature was too high.Maintain the internal temperature strictly below -70 °C during addition.[7]
Quenching was performed at room temperature.Always quench the reaction at low temperature (-78 °C) to destroy excess organolithium before the intermediate can collapse.
Recovery of Starting Material Insufficient organolithium reagent added.Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. Confirm concentration by titration.
Reaction time was too short.Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material before quenching.

Conclusion

The organolithium addition to this compound is a highly reliable and selective method for the synthesis of 3-bromoaryl ketones. By leveraging the stabilizing effect of the Weinreb-Nahm amide functionality, this protocol effectively prevents the over-addition side reactions that compromise similar transformations. Adherence to strict anhydrous and anaerobic conditions, coupled with precise temperature control, is paramount for achieving high yields and purity. This method provides a powerful tool for synthetic chemists, enabling the efficient construction of key intermediates for drug discovery and materials science.

References

Application Notes & Protocols: C-H Functionalization Directed by the 3-Bromo-N-methoxy-N-methylbenzamide Group

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic, regioselective functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, enabling streamlined access to complex molecular architectures.[1][2] Directing groups, which position a transition metal catalyst in proximity to a specific C-H bond, have emerged as a powerful tool for controlling this selectivity.[3][4][5] Among these, the N-methoxy-N-methylamide (Weinreb amide) moiety has proven to be a versatile and weakly coordinating director for a variety of transformations catalyzed by palladium, rhodium, and ruthenium.[1][6][7] This guide provides a detailed examination of the 3-Bromo-N-methoxy-N-methylbenzamide directing group, offering in-depth mechanistic insights, validated experimental protocols, and strategies for subsequent molecular diversification. The presence of the bromine atom not only influences the electronic nature of the scaffold but also serves as a valuable synthetic handle for orthogonal, post-functionalization modifications, making this a particularly powerful building block for drug discovery and materials science.

The Directing Group: Mechanistic Rationale and Core Principles

The N-methoxy-N-methylamide is considered a weakly coordinating group.[6] This characteristic is advantageous as it can be readily displaced from the metal center during the catalytic cycle and is less prone to causing catalyst inhibition compared to stronger chelating groups. The key mechanistic step, Concerted Metalation-Deprotonation (CMD), involves the cooperative action of the metal center and a base (often a carboxylate anion from an additive) to break the C-H bond.[11]

The 3-bromo substituent introduces two key features:

  • Electronic Perturbation : As an electron-withdrawing group, the bromine atom can influence the acidity of the ortho C-H bonds and the coordination properties of the amide, potentially affecting reaction kinetics.

  • Synthetic Handle : The C-Br bond is a versatile functional group that can participate in a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity.

G cluster_0 General C-H Activation Pathway Substrate This compound Substrate Coordination Coordination Complex Substrate->Coordination + [M] Catalyst Transition Metal Pre-catalyst (e.g., Pd(OAc)₂) Catalyst->Coordination CMD Concerted Metalation-Deprotonation (CMD) Coordination->CMD Base-Assisted Metallacycle Palladacycle Intermediate CMD->Metallacycle Functionalization Functionalization (e.g., Olefination, Amination) Metallacycle->Functionalization + Coupling Partner Product Ortho-Functionalized Product Functionalization->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Generalized workflow for directed C-H functionalization.

Palladium-Catalyzed ortho-C-H Olefination

Palladium catalysis is widely employed for C-H olefination, providing a direct method to form carbon-carbon bonds.[12] The this compound group efficiently directs the olefination to the C2 and C6 positions of the benzene ring.

Mechanistic Cycle: Pd(II)/Pd(IV) or Pd(II)/Pd(0)

The catalytic cycle typically begins with the formation of a palladacycle intermediate via C-H activation. The alkene then coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. The final product is released through β-hydride elimination, regenerating a Pd(II) species which can be re-oxidized or a Pd(0) species that is re-oxidized to Pd(II) to restart the cycle.

G cluster_cycle Pd-Catalyzed Olefination Cycle center_node Pd(II) Catalyst CH_Activation C-H Activation (CMD Pathway) center_node->CH_Activation + Substrate Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Coordination Alkene Coordination Palladacycle->Coordination + Alkene Insertion Migratory Insertion Coordination->Insertion Beta_Elimination β-Hydride Elimination Insertion->Beta_Elimination Product_Release Product Release Beta_Elimination->Product_Release Product_Release->center_node + Oxidant

Caption: Catalytic cycle for Pd-catalyzed C-H olefination.

Protocol: ortho-Olefination with Ethyl Acrylate

This protocol describes the mono-olefination of this compound with ethyl acrylate.

Materials and Reagents:

ReagentSupplierCAS No.Notes
This compoundVaries166549-36-6Synthesized from 3-bromobenzoyl chloride
Palladium(II) Acetate (Pd(OAc)₂)Sigma-Aldrich3375-31-3Catalyst
Silver Acetate (AgOAc)Sigma-Aldrich563-63-3Oxidant
Ethyl AcrylateSigma-Aldrich140-88-5Coupling Partner
1,2-Dichloroethane (DCE)Sigma-Aldrich107-06-2Anhydrous, reaction solvent
Dichloromethane (DCM)Fisher Scientific75-09-2For work-up
Celite®Sigma-Aldrich61790-53-2Filtration aid
Silica GelVaries7631-86-9For column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (244 mg, 1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (11.2 mg, 0.05 mmol, 5 mol%), and Silver Acetate (334 mg, 2.0 mmol, 2.0 equiv.).

  • Atmosphere Control: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times.

  • Reagent Addition: Through the septum, add anhydrous 1,2-dichloroethane (DCE) (5.0 mL) followed by ethyl acrylate (163 µL, 1.5 mmol, 1.5 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 15 mL) and filter through a pad of Celite® to remove insoluble salts. Wash the pad with additional DCM (2 x 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Rhodium(III)-Catalyzed C-H Annulation

Rh(III)-catalyzed C-H activation has proven highly effective for the synthesis of heterocyclic scaffolds.[7] Using the this compound directing group, annulation reactions with alkynes can be achieved to construct isoquinolinone frameworks, which are prevalent in pharmacologically active molecules.

Protocol: Annulation with Diphenylacetylene

Materials and Reagents:

ReagentSupplierCAS No.Notes
This compoundVaries166549-36-6Substrate
[Cp*RhCl₂]₂Strem Chemicals12354-85-7Catalyst Precursor
Silver Hexafluoroantimonate (AgSbF₆)Sigma-Aldrich26042-64-8Halide Scavenger/Co-catalyst
DiphenylacetyleneSigma-Aldrich501-65-5Coupling Partner
tert-Amyl alcohol (t-AmylOH)Sigma-Aldrich75-85-4Anhydrous, reaction solvent

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (122 mg, 0.5 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol, 5 mol% Rh), and AgSbF₆ (34.3 mg, 0.1 mmol, 20 mol%) to a sealed reaction tube with a stir bar.

  • Reagent Addition: Add diphenylacetylene (107 mg, 0.6 mmol, 1.2 equiv.) followed by anhydrous tert-amyl alcohol (2.5 mL).

  • Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with more ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the annulated isoquinolinone product.

Post-Functionalization Synthetic Diversification

A major advantage of this system is the dual utility of the directing group and the bromo substituent for subsequent transformations, enabling rapid library synthesis from a common intermediate.

  • Directing Group Conversion: The Weinreb amide is readily converted into a ketone by treatment with an organometallic reagent (e.g., Grignard or organolithium) or reduced to an aldehyde using reagents like DIBAL-H or LiAlH₄.[1][13] This conversion is typically high-yielding and chemoselective.

  • Bromo Substituent Coupling: The C-Br bond serves as a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at the 3-position of the benzamide scaffold.

G cluster_DG Directing Group Transformation cluster_Br C-Br Cross-Coupling Start Ortho-Functionalized 3-Bromo-Weinreb Amide Ketone Ketone Product Start->Ketone 1. R-MgBr 2. H₃O⁺ Aldehyde Aldehyde Product Start->Aldehyde 1. DIBAL-H 2. H₃O⁺ Suzuki Suzuki Coupling (Aryl/Vinyl) Start->Suzuki Pd(0), Base R-B(OR)₂ Sonogashira Sonogashira Coupling (Alkynyl) Start->Sonogashira Pd(0), CuI, Base R-C≡CH

Caption: Diversification pathways for the functionalized product.

Summary and Outlook

The this compound group is a powerful and versatile tool for directed C-H functionalization. It provides reliable ortho-selectivity with a range of transition metal catalysts and opens avenues for extensive post-functionalization diversification. The protocols outlined herein provide a robust starting point for researchers aiming to leverage this strategy for the efficient construction of highly substituted aromatic compounds. Future work will likely focus on expanding the scope of compatible C-H functionalization reactions and developing enantioselective variants to further enhance the synthetic utility of this valuable building block.

References

Application Notes: The Strategic Utility of 3-Bromo-N-methoxy-N-methylbenzamide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers

Introduction: The Unique Advantage of the Weinreb-Nahm Amide

In the intricate field of natural product synthesis, chemists require reagents that offer precision, stability, and versatility. 3-Bromo-N-methoxy-N-methylbenzamide belongs to a class of compounds known as Weinreb-Nahm amides, or simply Weinreb amides.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this functional group revolutionized the synthesis of ketones and aldehydes.[1] Its primary advantage is the circumvention of the common "over-addition" problem seen when organometallic reagents react with other acyl compounds like esters or acid chlorides.[3][4]

The unique N-methoxy-N-methylamide structure reacts with organolithium or Grignard reagents to form a stable, five-membered chelated tetrahedral intermediate.[1][5][6] This intermediate is remarkably stable at low temperatures, preventing its collapse and subsequent second nucleophilic attack that would otherwise lead to a tertiary alcohol.[1][7] Upon aqueous workup, the intermediate cleanly hydrolyzes to furnish the desired ketone in high yield.[2][5] This controlled reactivity has made Weinreb amides indispensable tools in the construction of complex molecular architectures, particularly those found in natural products.[1][8]

The presence of a bromine atom at the meta-position of this compound adds another layer of strategic advantage. The bromo-substituent serves as a versatile synthetic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This dual functionality—a controlled carbonyl precursor and a site for skeletal elaboration—makes it a powerful building block for constructing the core structures of complex bioactive molecules.

Core Mechanism: The Weinreb Ketone Synthesis

The reliability of the Weinreb amide stems from the formation of a metal-chelated intermediate. The reaction proceeds via nucleophilic addition of an organometallic reagent (R'-M) to the amide carbonyl. The resulting tetrahedral intermediate is stabilized by the coordination of the metal cation (e.g., Li⁺ or MgBr⁺) between the carbonyl oxygen and the N-methoxy oxygen. This chelation prevents the elimination of the N-methoxy-N-methylamine group until acidic workup is performed.[1][6]

Caption: General mechanism of the Weinreb Ketone Synthesis.

Application Focus: Synthesis of Amaryllidaceae Alkaloid Cores

The Amaryllidaceae family of plants produces a diverse array of alkaloids with potent biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects.[9][10] Natural products like Pancratistatin and Lycoricidine are prominent members of this family, characterized by a highly functionalized phenanthridone or isocarbostyril core.[9][10] Their low natural abundance and promising therapeutic potential make them compelling targets for total synthesis.[9][11]

This compound is an ideal starting material for the convergent synthesis of the aromatic A-ring and the lactam B-ring of these alkaloids.

Retrosynthetic Strategy

A convergent approach to the pancratistatin or lycoricidine core involves the coupling of two advanced fragments. This compound can serve as the precursor to the "northern" fragment (A/B rings), while a separate, highly oxygenated cyclohexene derivative represents the "southern" fragment (C/D rings).

Retrosynthesis cluster_SM Key Starting Materials Target Pancratistatin / Lycoricidine Core (Phenanthridone) Lactam_Formation Lactam Formation Target->Lactam_Formation [a] Biaryl_Amine Biaryl Amino Acid Derivative Lactam_Formation->Biaryl_Amine Suzuki_Coupling Suzuki-Miyaura Coupling Biaryl_Weinreb Biaryl Weinreb Amide Suzuki_Coupling->Biaryl_Weinreb Biaryl_Amine->Suzuki_Coupling [b] Weinreb_Amide 3-Bromo-N-methoxy- N-methylbenzamide (A-Ring Precursor) Biaryl_Weinreb->Weinreb_Amide Boronic_Acid Cyclohexenyl Boronic Acid (C/D-Ring Precursor) Biaryl_Weinreb->Boronic_Acid

Caption: Retrosynthetic analysis for an Amaryllidaceae alkaloid core.

This strategy leverages the bromo-substituent for a Suzuki-Miyaura coupling to form the critical biaryl bond. The Weinreb amide functionality is then unmasked to form a ketone, which is a precursor to the carboxylic acid needed for the final lactam ring formation.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the synthesis from commercially available 3-bromobenzoic acid. The key steps are the activation of the carboxylic acid to an acid chloride followed by amidation.

Workflow Diagram:

Protocol1_Workflow Start 3-Bromobenzoic Acid in DCM Step1 Add Oxalyl Chloride (2 eq.) + cat. DMF, RT, 2h Start->Step1 Step2 React with HN(OMe)Me•HCl (1.2 eq.) + Pyridine (3 eq.), 0°C to RT, 12h Step1->Step2 Step3 Aqueous Workup (HCl, NaHCO₃, Brine) Step2->Step3 Step4 Purify via Column Chromatography Step3->Step4 End 3-Bromo-N-methoxy- N-methylbenzamide Step4->End

Caption: Workflow for synthesizing the title Weinreb amide.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Add oxalyl chloride (2.0 eq) dropwise at room temperature. Stir the mixture for 2 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 3-bromobenzoyl chloride, which is used immediately in the next step.

  • Amidation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (0.5 M) and cool to 0 °C. Add pyridine (3.0 eq) dropwise. To this stirring suspension, add a solution of the crude 3-bromobenzoyl chloride from the previous step in DCM. Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).

  • Workup: Quench the reaction with 1 M HCl (aq). Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated NaHCO₃ (aq) and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a white solid or pale oil.[12]

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and effectively dissolves reactants.
Activating Agent Oxalyl Chloride / cat. DMFEfficiently converts carboxylic acid to acid chloride.
Base PyridineNeutralizes the HCl byproduct from the reaction.
Temperature 0 °C to Room TemperatureControls the initial reactivity and allows the reaction to proceed to completion.
Typical Yield 85-95%This is a high-yielding and reliable transformation.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol demonstrates the use of the bromine as a synthetic handle to construct the biaryl core essential for Amaryllidaceae alkaloids.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid partner (1.1 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the coupled biaryl Weinreb amide.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and efficient catalyst for Suzuki couplings with aryl bromides.
Base K₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/WaterA common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Protocol 3: Unmasking the Carbonyl and Lactam Formation

This protocol outlines the conversion of the biaryl Weinreb amide into the core phenanthridone lactam structure. This is a multi-step sequence.

  • Weinreb Ketone Synthesis: Dissolve the biaryl Weinreb amide (from Protocol 2) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add an appropriate Grignard or organolithium reagent (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Quench the reaction with saturated NH₄Cl (aq) and allow it to warm to room temperature. Extract with an organic solvent, dry, and purify to obtain the biaryl ketone.

  • Oxidation to Carboxylic Acid: The ketone can be oxidized to the corresponding carboxylic acid through various methods, such as a Baeyer-Villiger oxidation followed by hydrolysis.

  • Lactam Cyclization: The final step involves the formation of the amide bond to create the B-ring lactam. This typically requires the presence of an amino group on the adjacent aryl ring. If this group is protected or present as a nitro group precursor, it must first be deprotected or reduced (e.g., hydrogenation of a nitro group to an aniline). The resulting amino acid is then cyclized using standard peptide coupling reagents (e.g., EDC, HOBt) to form the lactam.[9]

This sequence transforms the stable and versatile Weinreb amide into the defining structural feature of the target natural product family, demonstrating its power as a masked carbonyl group in a complex synthesis.

References

Troubleshooting & Optimization

Preventing over-addition in 3-Bromo-N-methoxy-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-Bromo-N-methoxy-N-methylbenzamide, a key Weinreb amide intermediate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of this reaction and prevent the common pitfall of over-addition. Our focus is on providing practical, mechanistically grounded solutions to ensure the successful synthesis of your target 3-bromophenyl ketones.

Introduction: The Power and Pitfalls of a Weinreb Amide

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of 3-bromophenyl ketones. The N-methoxy-N-methylamide moiety, known as a Weinreb amide, is specifically designed to react with organometallic reagents, such as Grignard or organolithium reagents, to yield a ketone after a single addition. This controlled reactivity is a significant advantage over more traditional acylating agents like esters or acid chlorides, which are prone to a second nucleophilic attack, leading to the formation of tertiary alcohols as byproducts.[1][2]

The key to the Weinreb amide's success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][3][4][5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability effectively shields the carbonyl carbon from a second equivalent of the organometallic reagent, thus preventing over-addition.[1][6]

However, even with this inherent advantage, experimental conditions can significantly influence the outcome of the reaction. This guide will address the common challenges and provide solutions to ensure a high yield of your desired ketone product.

Troubleshooting Guide: From Low Yields to Unexpected Byproducts

This section addresses specific problems you may encounter during your experiment in a question-and-answer format.

Question 1: My primary product is the tertiary alcohol, not the ketone. What went wrong?

The formation of a tertiary alcohol is the classic sign of over-addition, where the organometallic reagent adds to the newly formed ketone. While Weinreb amides are designed to prevent this, certain conditions can promote this unwanted side reaction.

Probable Causes & Solutions:

Cause Explanation Solution
Elevated Reaction Temperature The stability of the chelated tetrahedral intermediate is highly temperature-dependent.[1] At higher temperatures, this intermediate can collapse prematurely to form the ketone in the presence of unreacted organometallic reagent, leading to a second addition.Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the addition of the organometallic reagent. Use a cryostat or a well-maintained dry ice/acetone bath.
Incorrect Stoichiometry A large excess of a highly reactive organometallic reagent can increase the likelihood of over-addition, especially if the reaction temperature is not strictly controlled.Use a modest excess of the organometallic reagent (typically 1.1-1.5 equivalents). The exact amount should be optimized for your specific substrate and reagent.
Prolonged Reaction Time at Elevated Temperatures Allowing the reaction to warm to room temperature for an extended period before quenching can lead to the breakdown of the intermediate and subsequent over-addition.Quench the reaction at low temperature once the addition of the organometallic reagent is complete and the reaction is deemed to be finished by TLC or LC-MS analysis.
Slow Addition of Reagents A very slow addition of the Weinreb amide to the Grignard reagent (inverse addition) can sometimes lead to localized excesses of the nucleophile, potentially promoting over-addition.Generally, the slow addition of the organometallic reagent to the Weinreb amide solution is preferred to maintain a low concentration of the nucleophile.

Workflow for Preventing Over-Addition:

over_addition_prevention start Start Reaction Setup temp_control Maintain Low Temperature (-78°C to 0°C) start->temp_control reagent_addition Slowly Add Organometallic Reagent (1.1-1.5 equiv) temp_control->reagent_addition monitoring Monitor Reaction Progress (TLC/LC-MS) reagent_addition->monitoring over_addition Over-addition (Tertiary Alcohol) reagent_addition->over_addition High Temp/ Excess Reagent quench Quench at Low Temperature monitoring->quench Reaction Complete monitoring->over_addition Premature Intermediate Collapse workup Aqueous Workup quench->workup product Desired Ketone workup->product

Caption: Workflow to minimize over-addition.

Question 2: I am observing byproducts resulting from a reaction at the C-Br bond. How can I improve chemoselectivity?

While the Weinreb amide is generally more reactive towards organometallic reagents than the aryl bromide, side reactions at the C-Br bond can occur, such as halogen-magnesium exchange.

Probable Causes & Solutions:

Cause Explanation Solution
High Reaction Temperature Higher temperatures can promote side reactions, including halogen-magnesium exchange, especially with more reactive organometallic reagents.Perform the reaction at the lowest practical temperature (e.g., -78 °C) to maximize the kinetic selectivity for the addition to the Weinreb amide.
Highly Reactive Organometallic Reagent Reagents like tert-butyllithium are highly reactive and can readily undergo halogen-metal exchange.Use a less reactive organometallic reagent if possible. For example, a Grignard reagent is generally less reactive than an organolithium reagent.
Prolonged Reaction Times Extended reaction times, even at low temperatures, can allow for slower side reactions to become significant.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Use of "Turbo Grignard" Reagents Reagents like i-PrMgCl·LiCl can facilitate halogen-magnesium exchange.[7] While useful in other contexts, they may not be ideal for this specific transformation if chemoselectivity is an issue.Avoid the use of "Turbo Grignard" reagents unless necessary for other reasons. Standard Grignard reagents prepared from magnesium turnings are often sufficient.

Chemoselectivity in Action:

chemoselectivity reactant This compound C=O C-Br desired_path Desired Pathway: Nucleophilic Addition reactant:amide->desired_path Favored at Low Temp. side_reaction Side Reaction: Halogen-Magnesium Exchange reactant:bromide->side_reaction More likely at Higher Temp. grignard R-MgX product 3-Bromophenyl Ketone desired_path->product byproduct Dimeric and other byproducts side_reaction->byproduct

Caption: Desired vs. side reaction pathways.

Question 3: My reaction is sluggish or does not go to completion, even with an excess of the organometallic reagent.

Several factors can lead to an incomplete reaction.

Probable Causes & Solutions:

Cause Explanation Solution
Poor Quality Organometallic Reagent Grignard and organolithium reagents are sensitive to moisture and air. Improperly prepared or stored reagents will have a lower effective concentration.Ensure your organometallic reagent is freshly prepared or properly titrated before use. All glassware and solvents must be rigorously dried.
Low Reaction Temperature for a Less Reactive Nucleophile While low temperatures are crucial to prevent over-addition, a very low temperature might be below the activation energy for the reaction with a less reactive organometallic reagent.If the reaction is clean but incomplete at -78 °C, consider slowly warming the reaction to a slightly higher temperature (e.g., -40 °C or 0 °C) while carefully monitoring for the appearance of over-addition products.
Steric Hindrance A bulky organometallic reagent may react slowly with the Weinreb amide.Increase the reaction time or consider using a less sterically hindered nucleophile if the synthetic plan allows.
Inadequate Mixing In a heterogeneous reaction mixture (e.g., with some Grignard reagents), poor stirring can lead to localized concentration gradients and incomplete reaction.Ensure efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for this reaction?

    • The ideal temperature is a balance between preventing over-addition and ensuring a reasonable reaction rate. For most Grignard and organolithium reagents, a starting temperature of -78 °C is recommended. The reaction can then be allowed to slowly warm to 0 °C or room temperature if necessary, but this should be carefully monitored.

  • Q2: Which solvent is best?

    • Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for these reactions as it effectively solvates the organometallic reagent. Anhydrous diethyl ether is also a suitable choice.

  • Q3: How should I quench the reaction?

    • The reaction should be quenched at low temperature (e.g., 0 °C or below) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the tetrahedral intermediate to facilitate its collapse to the ketone and also quench any unreacted organometallic reagent. An alternative is to use a mild acid like 1 M HCl.

  • Q4: What is the best work-up procedure?

    • After quenching, allow the mixture to warm to room temperature. The product can then be extracted with an organic solvent like ethyl acetate or diethyl ether. The organic layer should be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

  • Q5: Can I use an organolithium reagent instead of a Grignard reagent?

    • Yes, organolithium reagents are also effective for this transformation.[1] However, they are generally more reactive and basic than Grignard reagents, so stricter temperature control is often necessary to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3-Bromophenyl Ketone

This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your particular organometallic reagent.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (Grignard or organolithium, 1.1-1.5 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven or flame-dried under an inert atmosphere.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: Slowly add the organometallic reagent (1.1-1.5 equivalents) dropwise via a syringe or an addition funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots and quenching them in a separate vial with saturated NH₄Cl solution.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-bromophenyl ketone.

Representative Reaction Parameters:

Organometallic ReagentTemperature (°C)Time (h)Typical Yield (%)
Phenylmagnesium bromide-78 to 02-485-95
Ethylmagnesium bromide-781-380-90
n-Butyllithium-781-280-90

Note: Yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.

References

Side reactions of 3-Bromo-N-methoxy-N-methylbenzamide with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile Weinreb amide in their synthetic routes. Here, we address common challenges and frequently asked questions to help you navigate the complexities of its reactions with strong bases and achieve optimal outcomes in your experiments.

Troubleshooting Guide

This section tackles specific issues you may encounter during your experiments, providing insights into their root causes and offering practical solutions.

Question 1: I am observing a significant amount of a biphenyl-type impurity in my crude reaction mixture, and the yield of my desired ketone is low. What is happening and how can I prevent this?

Answer:

This is a classic sign of a competing benzyne elimination-addition reaction . The strong base (e.g., n-BuLi, s-BuLi, or LDA) is deprotonating the aromatic ring ortho to the bromine atom, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. This intermediate can then be trapped by your organometallic reagent or another nucleophile, leading to a mixture of regioisomers and biphenyl-type products.[1][2][3]

Causality: The formation of benzyne is often favored by highly basic reagents and elevated temperatures.[1][3] The rate of deprotonation of the aryl proton can become competitive with the rate of nucleophilic attack at the Weinreb amide carbonyl, especially if the nucleophilic addition is sterically hindered or electronically disfavored.

Troubleshooting Protocol:

  • Temperature Control is Critical: Maintain a very low reaction temperature, typically between -78 °C and -40 °C, throughout the addition of the strong base and for the duration of the reaction.[4] Low temperatures favor the kinetically controlled nucleophilic addition to the amide over the thermodynamically favored, but higher activation energy, elimination pathway.[5][6][7]

  • Choice of Base/Nucleophile:

    • Switch to a Grignard Reagent: Grignard reagents are generally less basic than organolithium reagents and are less likely to induce benzyne formation.[8][9] Consider using the corresponding Grignard reagent (R-MgX) instead of an organolithium (R-Li).

    • Use a Less Basic Organolithium: If an organolithium is necessary, consider if a less basic one (e.g., PhLi) might be effective for the desired transformation compared to highly basic ones like n-BuLi or s-BuLi.

  • Inverse Addition: Add the Weinreb amide solution slowly to the organometallic reagent at low temperature. This ensures that the concentration of the strong base is never in large excess relative to the amide, which can help to suppress the elimination side reaction.

Visualizing the Competing Pathways:

G cluster_main Desired Ketone Synthesis cluster_side Side Reactions A 3-Bromo-Weinreb Amide B Tetrahedral Intermediate (Chelated) A->B + R-Li / R-MgX (Nucleophilic Addition) D Benzyne Intermediate A->D Strong Base (e.g., n-BuLi) High Temp. F N-Methyl Deprotonation A->F Very Strong Base (e.g., s-BuLi/TMEDA) G Demethoxylation (E2) A->G Amide Bases (e.g., LDA) C Desired Ketone B->C Aqueous Workup E Biphenyl & Isomeric Products D->E + R-Li / Trapping

Caption: Main vs. Side Reaction Pathways

Question 2: My mass spectrometry results show a byproduct corresponding to the loss of a methoxy group from my starting material, resulting in 3-Bromo-N-methylbenzamide. What causes this?

Answer:

This side product arises from a base-induced E2 elimination reaction , sometimes referred to as a Graham demethoxylation. In this pathway, the strong base deprotonates the methoxy methyl group, leading to the elimination of formaldehyde and the formation of the corresponding N-methylamide anion. This is particularly prevalent when using lithium amide bases like LDA.

Causality: The protons on the N-methoxy group are acidic enough to be removed by certain strong bases. The resulting anion can then undergo an E2 elimination. This pathway is a known side reaction for Weinreb amides.

Troubleshooting Protocol:

  • Avoid Lithium Amide Bases: If possible, avoid using bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) when the desired reaction is nucleophilic addition to the carbonyl. Opt for organolithium or Grignard reagents.

  • Strict Temperature Control: As with benzyne formation, maintaining a low temperature (-78 °C) can disfavor this elimination pathway.

  • Use of a Modified Weinreb Amide: In cases where this side reaction is particularly problematic, a switch to a modified Weinreb amide, such as an N-tert-butoxy-N-methylamide, can be considered. The absence of protons alpha to the oxygen in the tert-butoxy group prevents this E2 elimination.

Question 3: The reaction is sluggish, and upon workup, I recover mostly my starting material. What are the likely causes?

Answer:

Low or no conversion can stem from several factors related to reagent quality and reaction setup.

Troubleshooting Steps:

  • Titrate Your Organometallic Reagent: Organolithium and Grignard reagents can degrade over time, especially with improper storage. It is crucial to titrate them before use to determine their exact molarity. A common method is titration with a known concentration of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline.

  • Ensure Anhydrous Conditions: Weinreb amides and strong bases are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.

  • Check for Premature Quenching: Ensure that the reaction is not being inadvertently quenched. This could be due to acidic protons elsewhere in a more complex substrate or residual acid from a previous step.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound?

A1: this compound is a relatively stable crystalline solid that can be stored for extended periods under standard laboratory conditions (cool, dry, and dark). It is generally stable to purification by silica gel chromatography. However, like all Weinreb amides, it is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Q2: What is the optimal temperature for reacting this compound with a strong base?

A2: The optimal temperature is crucial for selectivity and is generally very low. For most nucleophilic additions with organolithium or Grignard reagents, a temperature of -78 °C (a dry ice/acetone bath) is recommended for the addition step. The reaction can then be allowed to slowly warm, but often it is best to keep it below 0 °C until quenching to minimize side reactions like benzyne formation.[4]

Q3: Organolithium or Grignard Reagent: Which is better for my synthesis?

A3: The choice depends on the desired reactivity and the potential for side reactions.

Reagent TypeAdvantagesDisadvantagesBest For...
Organolithium Highly reactive, often leading to faster reaction times.More basic, increasing the risk of side reactions like benzyne formation and N-methyl deprotonation.Simple, unhindered substrates where speed is desired and side reactions can be controlled by low temperature.
Grignard Reagent Less basic, significantly reducing the risk of benzyne formation.[8][9] Generally less expensive.Can be less reactive, sometimes requiring longer reaction times or warming. Can be more sensitive to steric hindrance.Substrates with functionalities sensitive to very strong bases, or when benzyne formation is a known issue.

Q4: Can I use a bulky strong base like LDA to deprotonate another part of my molecule without affecting the Weinreb amide?

A4: This is a significant challenge. As discussed in the troubleshooting section, LDA is known to cause demethoxylation of the Weinreb amide. Furthermore, recent studies have shown that very strong bases, particularly in the presence of ligands like TMEDA, can selectively deprotonate the N-methyl group of the Weinreb amide, leading to unexpected rearrangements. If you need to perform a deprotonation elsewhere on the molecule, it is highly advisable to use a protecting group strategy for the Weinreb amide or to perform the steps in a different order.

Experimental Protocols

Standard Protocol for Ketone Synthesis

This protocol is a general guideline for the reaction of this compound with an organolithium reagent.

  • Setup: Under an inert atmosphere (Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Dissolve the amide in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add the organolithium reagent (1.1 eq, previously titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot in saturated NH4Cl.

  • Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

G cluster_analysis Analyze Crude Mixture (NMR/MS) cluster_solutions Implement Solutions start Low Yield or Impure Product check_conversion Check Conversion by TLC/LC-MS start->check_conversion biphenyl Biphenyl/Isomers Present? check_conversion->biphenyl Good Conversion starting_material Mainly Starting Material? check_conversion->starting_material Low Conversion demethoxy Demethoxylated Amide Present? biphenyl->demethoxy No sol_benzyne Lower Temp (-78°C) Switch to Grignard Reagent Inverse Addition biphenyl->sol_benzyne Yes demethoxy->starting_material No sol_demethoxy Avoid Amide Bases (LDA) Maintain Low Temp demethoxy->sol_demethoxy Yes sol_conversion Titrate R-Li/R-MgX Ensure Anhydrous Conditions Check for Acidic Protons starting_material->sol_conversion Yes end Achieve Desired Ketone sol_benzyne->end Re-run Experiment sol_demethoxy->end Re-run Experiment sol_conversion->end Re-run Experiment

Caption: Troubleshooting Workflow

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals working with 3-Bromo-N-methoxy-N-methylbenzamide, a key intermediate in synthetic chemistry. Our goal is to provide actionable, in-depth solutions to common challenges encountered with this substrate, moving beyond generic advice to deliver field-proven insights grounded in mechanistic understanding.

The presence of the Weinreb amide (N-methoxy-N-methylamide) introduces specific considerations. While it is an electron-withdrawing group that can facilitate the initial oxidative addition step, its stability under various basic conditions must be carefully managed to prevent hydrolysis and other side reactions. This guide will help you navigate these nuances to maximize your reaction yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no conversion is the most common issue and typically points to a problem with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

  • Cause A: Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species. If your catalyst fails to form or is deactivated, the reaction will not proceed.

    • Solution 1: Ensure an Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, which can also promote the unwanted homocoupling of your boronic acid starting material.[1] Rigorously degas your solvent(s) and reaction vessel using methods like sparging with argon or nitrogen for 30-60 minutes or employing several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the experiment.

    • Solution 2: Use a Modern Pre-catalyst. Instead of relying on the in-situ reduction of Pd(II) sources like Pd(OAc)₂, consider using air-stable Pd(0) pre-catalysts or specialized palladacycles (e.g., Buchwald G3 pre-catalysts).[3] These are designed for reliable activation and consistent performance.

  • Cause B: Inefficient Oxidative Addition: While the electron-withdrawing Weinreb amide should facilitate this step, other electronic or steric factors can impede it.

    • Solution: Select a More Effective Ligand. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or tBu₃P.[4][5] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition.[4]

  • Cause C: Poor Transmetalation: This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7][8]

    • Solution 1: Optimize the Base. The choice of base is critical. Strong bases like NaOH can promote Weinreb amide hydrolysis. Use moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃. These bases have good solubility in common solvent mixtures and are highly effective at promoting transmetalation without being overly harsh.[9]

    • Solution 2: Check Boronic Acid Quality. Boronic acids can degrade over time, especially through protodeboronation (replacement of the -B(OH)₂ group with -H). Use freshly purchased or recrystallized boronic acid. You can also consider converting the boronic acid to a more stable and reactive potassium trifluoroborate salt (R-BF₃K).

    • Solution 3: Add Water. In many cases, a small amount of water in the solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5][10]

Question 2: I am observing a significant amount of a dehalogenated byproduct (N-methoxy-N-methylbenzamide). How can I prevent this?

Answer: Dehalogenation (or hydrodehalogenation) is a competing side reaction where the aryl bromide is reduced to the corresponding arene.[11]

  • Cause A: High Reaction Temperature or Prolonged Time. Elevated temperatures can provide the activation energy needed for competing decomposition and reduction pathways.[11]

    • Solution: Lower the Temperature and Monitor the Reaction. Modern catalyst systems are often highly active at lower temperatures (e.g., 60-80 °C instead of >100 °C).[12] Monitor the reaction's progress by TLC or GC-MS every 1-2 hours. Stop the reaction as soon as the starting material is consumed to avoid byproduct formation.

  • Cause B: Hydrogen Source in the Reaction. The hydride for the reduction can come from the solvent (e.g., alcohols) or the base itself.

    • Solution: Choose Your Reagents Carefully. Avoid using alcohol as a primary solvent if dehalogenation is an issue. If using a base like sodium ethoxide, be aware of its potential to act as a hydride source. Stick to non-protic solvents like dioxane, toluene, or DMF and use carbonate or phosphate bases.[1][5]

Question 3: My main impurity is the homocoupled product of my boronic acid. What causes this and how do I stop it?

Answer: Homocoupling of the boronic acid (Ar'-B(OH)₂ → Ar'-Ar') is a classic side reaction in Suzuki couplings.

  • Cause: Presence of Oxygen. As mentioned earlier, oxygen oxidizes the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid before the main catalytic cycle can begin.[1]

    • Solution: Rigorous Degassing. This is the most critical preventative measure. Ensure your solvents, reagents, and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. A properly inert atmosphere is your best defense against homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination to start with for this specific substrate?

For this compound, a robust starting point is a modern catalyst system known for its high activity and broad functional group tolerance. We recommend using a Buchwald G3 pre-catalyst, such as SPhos Pd G3 or XPhos Pd G3 . These catalysts are air- and moisture-stable, ensuring easy handling, and they generate the highly active monoligated Pd(0) species required for efficient coupling of both electron-rich and electron-deficient substrates.[3]

Q2: Which base and solvent system is optimal for balancing reactivity with the stability of the Weinreb amide?

An excellent starting point is potassium phosphate (K₃PO₄) as the base in a 1,4-dioxane/water (e.g., 4:1 v/v) solvent mixture.

  • Why K₃PO₄? It is a moderately strong base that effectively promotes transmetalation but is less likely to cause hydrolysis of the Weinreb amide compared to hydroxides (NaOH, KOH).[9]

  • Why Dioxane/Water? Dioxane is an excellent solvent for the organic substrates and the palladium complex. The addition of water is crucial for dissolving the K₃PO₄, thereby enabling the activation of the boronic acid.[5][10]

Q3: Can I run this reaction under anhydrous conditions to protect the Weinreb amide?

While it seems logical, completely anhydrous conditions can often be detrimental to the Suzuki reaction. The formation of the boronate anion [ArB(OH)₃]⁻, which is the key nucleophile in the transmetalation step, is greatly facilitated by water and a base.[8][13] Some anhydrous systems using bases like KF can work, but they often require higher temperatures or longer reaction times.[14] The dioxane/water system with K₃PO₄ generally provides the best balance of reactivity and substrate stability.

Experimental Protocols & Data
Optimized Conditions Summary

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound.

ParameterRecommended ConditionRationale & Comments
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl or Vinyl Boronic Acid1.2 - 1.5 equivalents
Catalyst SPhos Pd G3 or XPhos Pd G31-2 mol%. Air-stable, highly active pre-catalyst.[3]
Base K₃PO₄ (Potassium Phosphate)2.0 - 3.0 equivalents. Effective and minimizes amide hydrolysis.[9]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 v/v)Balances solubility of organic and inorganic reagents.[5][10]
Temperature 80 - 100 °COptimal for high conversion without significant degradation.[12]
Atmosphere Nitrogen or ArgonCritical to prevent catalyst deactivation and side reactions.[1]
Step-by-Step Optimized Protocol
  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Through the septum, add the degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration (typically ~0.1 M with respect to the aryl bromide).

  • Degassing (Sparging): Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to ensure the solvent mixture is thoroughly deoxygenated.

  • Catalyst Addition: Briefly remove the septum and add the SPhos Pd G3 pre-catalyst (0.02 eq.) in one portion. A positive flow of inert gas should be maintained over the flask opening during this addition.

  • Reaction: Immediately place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations: Mechanism & Troubleshooting
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle. Understanding this mechanism is fundamental to effective troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex  Ar-X Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl  Ar'-B(OH)₂  + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Inert Is the reaction atmosphere fully inert? (Degassed?) Start->Check_Inert Fix_Inert Solution: Improve degassing procedure (sparge, freeze-pump-thaw). Use fresh, dry solvents. Check_Inert->Fix_Inert No Check_Catalyst Is the catalyst system optimal? Check_Inert->Check_Catalyst Yes Fix_Catalyst Solution: Switch to a modern pre-catalyst (e.g., SPhos Pd G3). Use a bulky, electron-rich ligand. Check_Catalyst->Fix_Catalyst No Check_Base Is the base/solvent system correct? Check_Catalyst->Check_Base Yes Fix_Base Solution: Use K₃PO₄ or Cs₂CO₃. Ensure a co-solvent (e.g., water) is present to dissolve the base. Check_Base->Fix_Base No Check_Reagents Are the starting materials of high quality? Check_Base->Check_Reagents Yes Fix_Reagents Solution: Use fresh boronic acid. Confirm structure and purity of aryl bromide. Check_Reagents->Fix_Reagents No

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of Products from 3-Bromo-N-methoxy-N-methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for purifying reaction products derived from 3-Bromo-N-methoxy-N-methylbenzamide. This molecule, a classic Weinreb-Nahm amide, is a versatile intermediate in pharmaceutical and agrochemical research, primarily used for the synthesis of ketones and aldehydes.[1][2] Its utility stems from its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate that resists the common problem of over-addition.[1][2][3][4] Upon aqueous workup, this intermediate collapses to reliably yield the desired ketone.[2][4]

However, like any chemical transformation, these reactions are not without their challenges. The success of your synthesis often hinges on the final purification step. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common purification hurdles.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common issues encountered during the workup and purification of these reactions.

Q1: My reaction was quenched with acid (e.g., 1N HCl), and now I'm having trouble with layer separation during the extraction. What's happening?

A1: This is a common issue, especially when using solvents like DCM or ethyl acetate. The formation of emulsions can be caused by the presence of fine particulates or amphiphilic byproducts. A frequent culprit is the protonated form of N,O-dimethylhydroxylamine, which is released upon product formation.

  • Quick Fix: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which often helps to break up the emulsion and achieve a clean separation.[5]

Q2: I see a spot on my TLC at the baseline that wasn't in my starting material. What is it?

A2: A highly polar, baseline spot is often the carboxylic acid byproduct, 3-bromobenzoic acid. This forms if any of the Weinreb amide starting material is hydrolyzed by acidic or basic conditions during the reaction or workup. This impurity can complicate purification by causing streaking on silica gel columns.

  • Quick Fix: Perform a basic wash of your organic layer before drying and concentration. Use a saturated sodium bicarbonate (NaHCO₃) solution to deprotonate the carboxylic acid, making it soluble in the aqueous layer.[5] Be cautious and vent the separatory funnel frequently, as this neutralization will produce CO₂ gas.[5]

Q3: My crude product is a thick, inseparable oil, but I expected a solid. How can I purify it?

A3: The presence of unreacted starting material, byproducts like N,O-dimethylhydroxylamine, or residual solvent can prevent your product from solidifying. The most robust solution is purification by flash column chromatography. Once the product is isolated and pure, it will have a much higher tendency to crystallize.

Q4: After my Grignard reaction, my crude NMR shows my desired ketone product, but also a significant amount of my this compound starting material. What went wrong?

A4: Low conversion in a Grignard reaction is typically due to issues with the Grignard reagent itself. Common causes include:

  • Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture.[6] Ensure all glassware is flame-dried or oven-dried and that you are using anhydrous solvents.[7]

  • Inactive Magnesium: The surface of magnesium turnings can be passivated by an oxide layer.[6][7] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary to initiate the reaction.[7]

  • Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.[7]

In-Depth Troubleshooting Guides

Guide 1: The Standard Post-Reaction Workup & Extraction

A robust and well-executed workup is the foundation of a simple purification. The goal is to remove the majority of reaction-related impurities before concentrating the crude product.

Logical Workflow for Post-Reaction Workup

Below is a decision-making workflow for a standard workup procedure following a reaction with this compound.

G cluster_0 Reaction Quench & Workup cluster_1 Purification Quench Quench Reaction Mixture (e.g., with sat. NH4Cl or 1N HCl) Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract AcidWash Acid Wash (Optional) (e.g., 1N HCl) Extract->AcidWash If basic byproducts are possible BaseWash Base Wash (e.g., sat. NaHCO3) Extract->BaseWash If acidic byproducts are possible AcidWash->BaseWash BrineWash Brine Wash (sat. NaCl) BaseWash->BrineWash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) BrineWash->Dry Concentrate Filter & Concentrate (Rotary Evaporation) Dry->Concentrate Chromatography Purify by Flash Chromatography Concentrate->Chromatography

Caption: Standard workup and purification workflow.
Step-by-Step Protocol: Acid-Base Extraction

  • Quench: Carefully quench the reaction mixture at 0 °C. For Grignard or organolithium reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard choice. This protonates the stable tetrahedral intermediate, causing it to collapse into the desired ketone.

  • Dilute & Separate: Dilute the quenched mixture with your extraction solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel. Remove the aqueous layer.

  • Acid Wash (Optional but Recommended): Wash the organic layer with 1N HCl. This step is crucial for removing any basic impurities, such as leftover N,O-dimethylhydroxylamine or amine-based reagents. The acid protonates these bases, making them soluble in the aqueous phase.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This removes any 3-bromobenzoic acid formed from the hydrolysis of the starting material.

  • Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions.[5]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Guide 2: Purification by Flash Column Chromatography

Flash chromatography is the most powerful and common method for purifying products from these reactions.[8] The key to success is selecting an appropriate solvent system.

Data Presentation: Recommended Solvent Systems

The target products (aromatic ketones) are typically of intermediate polarity. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is almost always effective.

Product TypeStarting Polarity (EtOAc/Hexanes)TLC Rf TargetNotes
Aryl Ketones 10% Ethyl Acetate / 90% Hexanes~0.3The 3-bromo substituent makes the product slightly more polar than the non-halogenated analog.
Biaryl Ketones 15-20% Ethyl Acetate / 85-80% Hexanes~0.3Often more polar than simple aryl ketones.
Aliphatic Ketones 5-10% Ethyl Acetate / 95-90% Hexanes~0.3Generally less polar than aromatic ketones.

This table provides good starting points. Always optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.[9][10]

Experimental Protocol: Flash Column Chromatography
  • Select Solvent System: Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35. Ensure good separation from major impurities.

  • Pack the Column: "Wet-packing" is a reliable method.[8] Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes). Pour this into your column and use air pressure to pack it into a firm, uniform bed.[11] Add a thin layer of sand on top to protect the silica surface.[11]

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). For less soluble compounds, you can perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elute and Collect: Run the column using your pre-determined solvent system.[8] Collect fractions and monitor the elution of your product by TLC.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified product.

Guide 3: Recrystallization for Final Polishing

If your product is a solid after chromatography but still contains minor impurities, or if you need material of very high purity, recrystallization is an excellent final step.

Choosing a Recrystallization Solvent

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

Solvent SystemCompound Characteristics
Ethanol/Water Good for moderately polar aromatic ketones. Dissolve in hot ethanol, then add hot water dropwise until cloudy.
Ethyl Acetate/Hexanes An excellent general-purpose system. Dissolve in a minimal amount of boiling ethyl acetate, then add hexanes until turbidity persists.
Toluene or Xylenes For less polar compounds that are difficult to dissolve.
Experimental Protocol: Recrystallization
  • Dissolve: Place your solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.[12]

  • Hot Filter (if necessary): If there are insoluble impurities, perform a quick gravity filtration of the hot solution to remove them.

  • Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the growth of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated product.[12]

  • Isolate: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[12] Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Stability and Reactions of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile Weinreb amide in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.

Introduction to this compound

This compound is a valuable synthetic intermediate belonging to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. Its utility stems from the remarkable stability of the N-methoxy-N-methylamide functional group, which allows for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1][2] The key to this stability lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents or metal hydrides. This intermediate resists the common problem of over-addition, which often plagues reactions with other acylating agents like esters or acid chlorides.[1][3][4] Upon aqueous workup, this intermediate collapses to cleanly provide the desired carbonyl compound.[1]

This guide will specifically address the nuances of working with the 3-bromo substituted variant, including potential side reactions involving the aryl bromide and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over the corresponding acid chloride or ester?

The principal advantage is the prevention of over-addition by organometallic reagents.[1][3] When a Grignard or organolithium reagent reacts with an acid chloride or ester, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[3] The Weinreb amide, however, forms a stable tetrahedral intermediate that is unreactive towards further nucleophilic attack at low temperatures.[5][6] This intermediate is then hydrolyzed during workup to yield the desired ketone.

Q2: How stable is the C-Br bond to common reaction conditions?

The carbon-bromine bond on the aromatic ring is generally stable under the conditions used for the formation of the Weinreb amide itself. However, when reacting with strong organometallic reagents, particularly organolithiums or highly reactive Grignard reagents, there is a risk of halogen-metal exchange.[7][8][9][10] This can lead to the formation of undesired byproducts. The rate of halogen-metal exchange is influenced by the choice of solvent, temperature, and the specific organometallic reagent used.

Q3: What are the recommended storage conditions for this compound?

Like most Weinreb amides, this compound is a relatively stable solid that can be stored at room temperature in a tightly sealed container, protected from moisture. For long-term storage, refrigeration is recommended.

Q4: Can this compound be used to synthesize aldehydes?

Yes. The reduction of Weinreb amides with hydride reagents such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH4) is a reliable method for the synthesis of aldehydes.[1][2] The stable intermediate formed prevents over-reduction to the corresponding alcohol.

Troubleshooting Guide

Unanticipated results can arise in any chemical synthesis. This section provides a structured approach to troubleshooting common issues encountered when working with this compound.

Issue 1: Low or No Yield of the Desired Ketone/Aldehyde
Potential Cause Suggested Action
Degradation of Grignard/Organolithium Reagent Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly titrated or newly purchased organometallic reagents. Anhydrous solvents are critical.
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material persists, consider extending the reaction time or slightly increasing the temperature (while being mindful of potential side reactions).
Sub-stoichiometric Amount of Reagent Ensure an accurate concentration of your organometallic or hydride reagent through titration. It's often recommended to use a slight excess (1.1-1.5 equivalents) of the nucleophile.
Product is Water Soluble If the expected product has polar functional groups, it may have significant water solubility, leading to loss during aqueous workup. Consider extraction with a more polar organic solvent or continuous liquid-liquid extraction.[11]
Issue 2: Formation of Significant Byproducts
Potential Cause Suggested Action
Halogen-Metal Exchange This is a significant concern with aryl bromides. To minimize this side reaction: • Lower the reaction temperature: Perform the addition of the organometallic reagent at low temperatures (e.g., -78 °C to -40 °C).[11] • Use a less reactive Grignard reagent: For example, isopropylmagnesium chloride is often used for halogen-metal exchange, so a less reactive Grignard may be preferable for nucleophilic addition.[12] • Consider a "Turbo-Grignard" reagent: Reagents like iPrMgCl·LiCl can facilitate the desired reaction at lower temperatures, potentially outcompeting the halogen-metal exchange.[8]
Over-addition to Form Tertiary Alcohol This is rare with Weinreb amides but can occur if the reaction temperature is allowed to rise significantly before quenching, which can lead to the breakdown of the stable tetrahedral intermediate.[5][6] Maintain low temperatures throughout the reaction and during the initial stages of quenching.
Formation of Biphenyl (in Grignard reactions) Biphenyl can form from the coupling of the Grignard reagent with unreacted aryl bromide. This is favored by higher temperatures and high concentrations of the aryl halide.[13] Ensure slow addition of the Grignard reagent to the Weinreb amide solution to maintain a low concentration of the organometallic species.
Elimination of the Methoxy Group With highly basic or sterically hindered nucleophiles, elimination of the methoxide group can occur.[5][6] If this is suspected, consider using a less hindered nucleophile if the synthesis allows.
Issue 3: Difficulties During Workup
Potential Cause Suggested Action
Emulsion Formation During Extraction Emulsions can form during the aqueous workup, especially after quenching with acidic or basic solutions. To break emulsions, add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.[14]
Precipitation of Magnesium Salts Quenching Grignard reactions can lead to the precipitation of magnesium salts, making extractions difficult. Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching, as it helps to keep the magnesium salts dissolved.[15] For larger scale reactions, a carefully controlled quench with a dilute acid (e.g., 1 M HCl) can be effective.[13]
Hydrolysis of the Weinreb Amide Weinreb amides are generally stable to mild acidic and basic workup conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis back to the carboxylic acid.[16] Perform workup procedures at room temperature or below and avoid lengthy exposure to harsh pH conditions.

Troubleshooting Decision Tree

troubleshooting start Unsatisfactory Reaction Outcome low_yield Low/No Yield start->low_yield byproducts Significant Byproducts start->byproducts workup_issues Workup Difficulties start->workup_issues reagent_degradation Degraded Reagent? low_yield->reagent_degradation halogen_exchange Halogen-Metal Exchange? byproducts->halogen_exchange emulsion Emulsion? workup_issues->emulsion incomplete_reaction Incomplete Reaction? reagent_degradation->incomplete_reaction No check_reagents Use fresh, titrated reagents & anhydrous conditions. reagent_degradation->check_reagents Yes product_solubility Product Water Soluble? incomplete_reaction->product_solubility No extend_time_temp Extend reaction time or slightly increase temperature. incomplete_reaction->extend_time_temp Yes extraction_protocol Modify extraction protocol (e.g., use more polar solvent). product_solubility->extraction_protocol Yes over_addition Over-addition? halogen_exchange->over_addition No lower_temp Lower reaction temperature (-78 to -40 °C). halogen_exchange->lower_temp Yes other_byproducts Other Byproducts? over_addition->other_byproducts No maintain_low_temp Maintain low temp during reaction and quench. over_addition->maintain_low_temp Yes check_reagent_purity Check purity of starting materials and reagents. other_byproducts->check_reagent_purity Yes precipitation Precipitation? emulsion->precipitation No add_brine Add brine to break emulsion. emulsion->add_brine Yes hydrolysis Hydrolysis? precipitation->hydrolysis No use_nh4cl Use sat. NH4Cl for quench. precipitation->use_nh4cl Yes mild_conditions Use mild workup conditions (avoid prolonged exposure to strong acid/base). hydrolysis->mild_conditions Yes

Caption: Troubleshooting workflow for reactions involving this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and reaction scale.

Protocol 1: General Procedure for Ketone Synthesis via Grignard Reaction

This protocol outlines the reaction of this compound with a Grignard reagent to form the corresponding ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Extraction solvent (e.g., Ethyl acetate or Diethyl ether)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the Weinreb amide in anhydrous THF.

  • Cool the solution to -40 °C to -78 °C in a dry ice/acetone or similar cooling bath.

  • Slowly add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below the specified low temperature.

  • After the addition is complete, stir the reaction mixture at the low temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution while maintaining a low temperature.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with the chosen organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Aldehyde Synthesis via DIBAL-H Reduction

This protocol describes the reduction of this compound to the corresponding aldehyde using DIBAL-H.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes or toluene)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Rochelle's salt (potassium sodium tartrate) solution (1 M) or 1 M HCl

  • Extraction solvent (e.g., Ethyl acetate or Diethyl ether)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the Weinreb amide in the chosen anhydrous solvent.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of Rochelle's salt solution or 1 M HCl at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Transfer the mixture to a separatory funnel and extract with the chosen organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve Weinreb Amide in anhydrous solvent under inert atmosphere. cool 2. Cool to low temperature (-78 °C to -40 °C). setup->cool add_reagent 3. Slow, dropwise addition of Grignard or DIBAL-H. cool->add_reagent stir 4. Stir at low temperature (1-3 hours). add_reagent->stir monitor 5. Monitor reaction progress (TLC/LC-MS). stir->monitor quench 6. Quench at low temperature (e.g., sat. NH4Cl). monitor->quench extract 7. Extract with organic solvent. quench->extract wash_dry 8. Wash with brine and dry. extract->wash_dry purify 9. Purify (e.g., column chromatography). wash_dry->purify

Caption: General experimental workflow for reactions with this compound.

References

Troubleshooting low conversion in Grignard reactions with Weinreb amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Grignard reactions involving Weinreb amides. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful ketone synthesis methodology. As Senior Application Scientists, we provide not just solutions, but also the underlying principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses specific, common problems encountered during the Grignard reaction with Weinreb amides, presented in a question-and-answer format.

Q1: My reaction shows very low conversion of the Weinreb amide, and I'm mostly recovering starting material. What are the likely causes?

Low conversion is one of the most frequent issues and almost always points to problems with the Grignard reagent itself or the reaction conditions.

A1: The primary suspects for low conversion are:

  • Inactive or Low Titer Grignard Reagent: The Grignard reagent is the engine of this reaction. If it is not present in sufficient quantity or activity, the reaction will not proceed.

    • Causality: Grignard reagents are highly sensitive to moisture and air.[1][2][3][4] Exposure to even trace amounts of water will quench the reagent, forming an alkane and magnesium salts.[1][3][5] Similarly, oxygen can oxidize the reagent, reducing its effective concentration.[6]

    • Solution: Always titrate your Grignard reagent immediately before use to determine its exact molarity. Commercial Grignard solutions can vary in concentration from what is stated on the bottle, and homemade reagents will have unknown titers. A reliable titration is non-negotiable for reproducible results.

  • Inadequate Anhydrous Conditions: This is the most common pitfall in Grignard chemistry.

    • Causality: As strong bases, Grignard reagents react readily with any protic source, most notably water.[3][4][7] This includes atmospheric moisture, residual water in your solvent, or water adsorbed onto your glassware.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[8] Solvents must be freshly dried. Even commercial anhydrous solvents can absorb moisture after a bottle has been opened.[5]

  • Poor Quality Magnesium: The magnesium metal used for preparing the Grignard reagent can be a hidden source of failure.

    • Causality: A passivating layer of magnesium oxide on the surface of the metal can prevent or slow down the reaction with the organic halide, leading to incomplete Grignard formation.[2][7] Impurities within the magnesium, such as iron and manganese, can also negatively impact the subsequent addition reaction.[9]

    • Solution: Use high-purity magnesium turnings. Activate the magnesium before adding the bulk of your organic halide. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using sonication to dislodge the oxide layer.[2][7]

Q2: My reaction is messy. I see my desired ketone, but also a significant amount of a tertiary alcohol byproduct. How can I prevent this over-addition?

The formation of a tertiary alcohol indicates that a second equivalent of the Grignard reagent has reacted with the newly formed ketone. The primary advantage of the Weinreb amide is its ability to prevent this, so its failure to do so points to a breakdown of the stabilizing mechanism.[10]

A2: Over-addition is typically caused by:

  • Elevated Reaction Temperature: The key to the Weinreb amide's success is the stability of the tetrahedral intermediate formed upon initial nucleophilic attack.

    • Causality: This intermediate is stabilized by chelation between the carbonyl oxygen, the incoming magnesium species, and the N-methoxy oxygen.[10][11] This chelated intermediate is stable at low temperatures but will collapse at higher temperatures to release the ketone into the reaction mixture before the acidic quench. This free ketone is then susceptible to a second attack by the Grignard reagent.[12]

    • Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the Grignard reagent and for a period afterward.[13] Quench the reaction at this low temperature by adding a proton source (e.g., saturated aqueous NH₄Cl) before allowing the mixture to warm to room temperature.

  • Incorrect Stoichiometry: Using a large excess of the Grignard reagent can drive the over-addition.

    • Causality: While the chelated intermediate is relatively stable, its collapse is an equilibrium process. A high concentration of Grignard reagent can shift the equilibrium and increase the rate of the secondary reaction with the ketone product.[12]

    • Solution: Use a modest excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents), especially after accurately determining its concentration via titration.[14]

Q3: I am not forming the expected ketone. Instead, I am isolating the starting Weinreb amide and a homocoupled product from my Grignard reagent (R-R). What is happening?

This outcome suggests a problem with the initiation and formation of the Grignard reagent itself, leading to a well-known side reaction.

A3: The formation of homocoupled byproducts (Wurtz-type coupling) is often due to:

  • Slow Grignard Formation: If the Grignard reagent forms slowly, its concentration remains low while the concentration of the alkyl halide starting material is high.

    • Causality: The already-formed Grignard reagent can react as a nucleophile with the starting alkyl halide in an SN2-type reaction, leading to the formation of an R-R dimer. This is particularly problematic for primary and benzylic halides.[8]

    • Solution: Ensure rapid initiation of the Grignard reagent formation. This can be achieved by activating the magnesium (as described in Q1) and adding a small portion of the alkyl halide initially. Once the exothermic reaction begins, the remainder of the halide can be added at a rate that maintains a gentle reflux.[1] Using THF as a solvent can also be beneficial as it stabilizes the Grignard reagent more effectively than diethyl ether.[7][8]

Frequently Asked Questions (FAQs)

Q: What is the purpose of the N-methoxy-N-methyl group on the Weinreb amide?

A: This specific substitution is crucial. The N-methoxy group's oxygen atom participates in forming a stable five-membered chelated intermediate with the magnesium atom after the Grignard reagent adds to the carbonyl carbon.[10][11][15] This intermediate prevents the collapse of the tetrahedral structure and the premature release of the ketone, thus inhibiting the common over-addition side reaction that plagues reactions with esters or acid chlorides.[10][16]

Q: What are the best solvents for this reaction?

A: Ethereal solvents are essential. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common choices.[3][7]

  • Function: These solvents are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it through Lewis acid-base coordination.[3][5][7] This solvation is critical for both the formation and reactivity of the reagent.[5]

  • Choice: THF is generally preferred for forming Grignards from less reactive halides (like aryl chlorides) due to its higher boiling point and better solvating properties.[7]

Q: How low should my reaction temperature be?

A: The optimal temperature depends on the specific substrates. However, a general guideline is to perform the addition of the Grignard reagent at a low temperature, typically between -78 °C (dry ice/acetone bath) and 0 °C (ice/water bath).[13] Some reactions are robust even at room temperature, but starting with low temperatures is a prudent measure to prevent over-addition.[12]

Q: My Weinreb amide starting material is an oil and might contain water. How should I handle this?

A: If your Weinreb amide is not a solid that can be easily dried, you can dissolve it in a dry, aprotic solvent (like toluene or THF) and remove residual water azeotropically using a rotary evaporator. For the final reaction, dissolve the amide in your reaction solvent (e.g., anhydrous THF) and ensure it is completely dry before cooling and adding the Grignard reagent.

Protocols & Methodologies

Protocol 1: Titration of Grignard Reagent with Iodine

This protocol, adapted from the Knochel method, is a quick and reliable way to determine the molarity of your Grignard reagent.[17]

Materials:

  • Flame-dried 1-dram vial with a magnetic stir bar and rubber septum

  • Iodine (I₂)

  • Anhydrous 0.5 M LiCl in THF

  • Anhydrous THF

  • 1.0 mL syringe

Procedure:

  • To the flame-dried vial, add ~100 mg of iodine and flush with nitrogen.

  • Add 1.0 mL of the 0.5 M LiCl solution in THF to dissolve the iodine, resulting in a dark brown solution.

  • Cool the vial to 0 °C in an ice bath.

  • Slowly add the Grignard solution dropwise via syringe while stirring vigorously.

  • The endpoint is reached when the dark brown color disappears, and the solution becomes colorless or light yellow.

  • Record the volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

  • Repeat the titration for accuracy and use the average value.[17]

Protocol 2: General Procedure for Grignard Reaction with a Weinreb Amide

Setup:

  • All glassware must be flame-dried under vacuum and assembled while hot, then allowed to cool under a positive pressure of inert gas (Argon or Nitrogen).

  • Use septa and cannulation techniques for all liquid transfers.

Procedure:

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried, multi-necked flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • In a separate flask, have your freshly titrated Grignard reagent (1.2 equiv) ready.

  • Slowly add the Grignard reagent to the stirred solution of the Weinreb amide via syringe or cannula over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the same low temperature for 1-3 hours, monitoring by TLC or LCMS if possible.

  • While still cold, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

Visualizations

Reaction Mechanism & Chelate Stability

Grignard_Weinreb Start Weinreb Amide + RMgX Intermediate Stable Tetrahedral Intermediate (Chelated) Start->Intermediate Nucleophilic Attack (Low Temp) Ketone Ketone Product Intermediate->Ketone Collapse (High Temp) Quench Acidic Workup (e.g., NH4Cl) Intermediate->Quench Protonation Overaddition Tertiary Alcohol (Over-addition Product) Ketone->Overaddition + RMgX Quench->Ketone

Caption: The key stable chelated intermediate in the Weinreb ketone synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion? CheckGrignard Check Grignard Titer & Anhydrous Conditions Start->CheckGrignard Yes OverAddition Over-addition (Tertiary Alcohol)? Start->OverAddition No Success Successful Reaction CheckGrignard->Success CheckTemp Lower Reaction Temp & Check Stoichiometry OverAddition->CheckTemp Yes Homocoupling Homocoupling (R-R)? OverAddition->Homocoupling No CheckTemp->Success CheckInitiation Optimize Grignard Formation/Initiation Homocoupling->CheckInitiation Yes Homocoupling->Success No, Other Issue CheckInitiation->Success No1 No No2 No No3 No Yes1 Yes Yes2 Yes Yes3 Yes

Caption: A logical workflow for diagnosing common Grignard reaction issues.

Quantitative Summary

ParameterRecommendationRationalePotential Issue if Deviated
Grignard Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of the amide without excessive side reactions.<1.0 eq: Incomplete conversion. >2.0 eq: Increased risk of over-addition.
Temperature -78 °C to 0 °CStabilizes the tetrahedral intermediate, preventing premature ketone formation.[11]> RT: Collapse of intermediate, leading to over-addition to form tertiary alcohol.[12]
Solvent Water Content < 50 ppmGrignard reagents are strong bases and react rapidly with protic sources.[5]Quenching of the Grignard reagent, leading to low or no conversion.
Reaction Time 1 - 3 hoursAllows for complete reaction at low temperatures.Too short: Incomplete conversion. Too long: Potential for side reactions or decomposition.

References

Technical Support Center: Minimizing Homo-coupling in Palladium-Catalyzed Reactions of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with homo-coupling side reactions, particularly when working with substrates like 3-Bromo-N-methoxy-N-methylbenzamide. Our goal is to provide you with in-depth, actionable insights to troubleshoot and optimize your synthetic routes.

Introduction: The Challenge of Homo-coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, the formation of undesired homo-coupled products can significantly diminish the yield of the target molecule and introduce complex purification challenges.[3] This guide will delve into the mechanistic origins of homo-coupling and provide practical, field-proven strategies to minimize its occurrence in your reactions involving this compound.

Troubleshooting Guide: A Logic-Based Approach

When faced with significant homo-coupling, a systematic approach to identify the root cause is essential. The following troubleshooting guide, presented in a question-and-answer format, will walk you through the most common culprits and their solutions.

Question 1: I'm observing a significant amount of a biphenyl byproduct derived from my aryl bromide. What are the likely causes?

Answer: The homo-coupling of your starting material, this compound, to form a symmetrical biaryl is a common issue. This side reaction, often referred to as reductive homo-coupling, can be promoted by several factors.[4]

Primary Causes & Solutions:

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species might be slow or incomplete.[5][6] This can lead to side reactions where the Pd(II) species reacts with your starting material.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or advanced precatalysts (e.g., Buchwald or PEPPSI-type) that generate the active Pd(0) species more cleanly and efficiently.[7]

  • Presence of Reducing Agents in the Reaction Mixture: Certain reagents or solvents can act as reductants, leading to the reductive coupling of the aryl halide.[4]

    • Solution: Carefully examine all components of your reaction. If using an alcohol as a solvent, be aware that it can act as a reducing agent.[4] Consider switching to a non-reducing solvent like toluene, dioxane, or THF.[8]

  • High Reaction Temperature: Elevated temperatures can sometimes favor homo-coupling pathways.[9]

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired cross-coupling, it can often disproportionately suppress the homo-coupling side reaction.

Question 2: My main byproduct is the homo-coupled dimer of my boronic acid/ester coupling partner. How can I address this?

Answer: The homo-coupling of organoboron reagents is a frequent challenge in Suzuki-Miyaura coupling reactions and is often linked to the presence of oxygen or Pd(II) species.[3][10][11]

Primary Causes & Solutions:

  • Oxygen Contamination: Dissolved oxygen in your solvents or a non-inert reaction atmosphere can lead to the oxidative homo-coupling of boronic acids.[3][10][11][12][13] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that dimerizes the boronic acid.[3][12][13]

    • Solution: Rigorous deoxygenation of your solvents and reagents is critical.[3][14] This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period.[14] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[15]

  • Direct Reaction with Pd(II) Precatalyst: If you are using a Pd(II) salt as a precatalyst, it can react directly with two equivalents of the boronic acid to form the homo-coupled product and the active Pd(0) catalyst.[3][14] This is particularly problematic at the beginning of the reaction.

    • Solution: As mentioned previously, using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can mitigate this issue.[16] Alternatively, adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[14][15]

Question 3: I've tried degassing my reaction and using a Pd(0) catalyst, but I still see significant homo-coupling. What other factors should I consider?

Answer: If the more common causes have been addressed, it's time to investigate other reaction parameters that can influence the selectivity of your palladium-catalyzed coupling.

Key Experimental Parameters to Optimize:

ParameterImpact on Homo-couplingRecommended Action
Ligand Choice The steric and electronic properties of the ligand significantly impact catalyst activity and stability. Bulky, electron-rich ligands can promote reductive elimination of the desired product and suppress side reactions.[8][16][17]Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. For Suzuki-Miyaura couplings, ligands like SPhos, XPhos, or RuPhos are often effective.
Base Selection The choice and strength of the base can influence the rate of transmetalation and potentially affect catalyst stability.Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic bases (e.g., triethylamine).[8] The optimal base is often substrate-dependent.
Solvent System The solvent can affect the solubility of reagents and intermediates, as well as the overall reaction kinetics.Test a range of solvents, including toluene, dioxane, THF, and DMF.[8] In some cases, a biphasic system with water can be beneficial.[8]
Catalyst Loading While counterintuitive, a very low catalyst loading can sometimes lead to catalyst decomposition and an increase in side products. Conversely, excessively high loading is wasteful and can complicate product purification.Optimize the catalyst loading, typically starting in the range of 0.5-2 mol%.

Experimental Protocols: A Starting Point for Optimization

Here is a general, step-by-step protocol for a Suzuki-Miyaura coupling of this compound, designed to minimize homo-coupling. This should be considered a starting point, and optimization of the parameters outlined above may be necessary.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand combination)

  • Base (e.g., K₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for at least 15-20 minutes.

  • Solvent Addition: Add the deoxygenated solvent via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Problem: The Catalytic Cycle and Homo-coupling Pathways

To better understand where things can go wrong, let's visualize the catalytic cycle for a Suzuki-Miyaura reaction and the points at which homo-coupling can interfere.

Suzuki_Homocoupling cluster_main Desired Cross-Coupling Cycle cluster_homo Undesired Homo-coupling Pathways Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n (Oxidative Addition) Pd0->OA_Complex Ar-Br PdII_O2 Pd(II) Species (from O₂ oxidation) Pd0->PdII_O2 O₂ TM_Complex Ar-Pd(II)-Ar'L_n (Transmetalation) OA_Complex->TM_Complex Ar'-B(OR)₂ Aryl_Dimer Ar-Ar (Aryl Halide Dimer) OA_Complex->Aryl_Dimer + Ar-Pd(II)(Br)L_n (Reductive Homo-coupling) TM_Complex->Pd0 Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination Product->Pd0 Boronic_Dimer Ar'-Ar' (Boronic Acid Dimer) PdII_O2->Boronic_Dimer 2 x Ar'-B(OR)₂ Boronic_Dimer->Pd0

Caption: The catalytic cycle and competing homo-coupling pathways.

Frequently Asked Questions (FAQs)

Q1: Can the Weinreb amide functionality of this compound interfere with the coupling reaction?

A1: The N-methoxy-N-methylamide (Weinreb amide) is generally considered a robust functional group and is often stable under typical palladium-catalyzed coupling conditions. However, at very high temperatures or with particularly aggressive reagents, decomposition or side reactions could occur. It is always advisable to start with milder conditions and monitor the reaction closely for any unexpected byproducts.

Q2: I am using a palladium on carbon (Pd/C) catalyst. Is this a good choice to avoid homo-coupling?

A2: Heterogeneous catalysts like Pd/C can be effective and offer the advantage of easy removal.[14] However, they can also be more complex in their behavior. The nature of the support and the exact form of the palladium on the surface can influence activity and selectivity. In some cases, leaching of palladium species into the solution can still occur, leading to the same side reactions as with homogeneous catalysts.[18] If you are experiencing issues with Pd/C, it may be worthwhile to screen homogeneous catalysts as well.[14]

Q3: How can I confirm the identity of the homo-coupled byproducts?

A3: The most definitive way to identify byproducts is through isolation and characterization by NMR spectroscopy and mass spectrometry. Often, the homo-coupled products will have a distinctive molecular weight that can be easily identified by LC-MS analysis of the crude reaction mixture.

Q4: Are there any "universal" conditions that work for most Suzuki-Miyaura couplings of aryl bromides?

A4: While there is no single set of conditions that is guaranteed to work for all substrates, a common and often successful starting point for aryl bromides is to use a Pd(0) catalyst like Pd(PPh₃)₄, a carbonate base such as K₂CO₃ or Cs₂CO₃, and a solvent system like toluene or a mixture of toluene and water.[7][8] However, optimization is almost always necessary to achieve the best results for a specific transformation.

Conclusion

Minimizing homo-coupling in palladium-catalyzed reactions is a common challenge that can be overcome with a systematic and informed approach. By understanding the mechanistic origins of these side reactions and carefully controlling key experimental parameters such as oxygen exclusion, catalyst choice, and ligand selection, you can significantly improve the yield and purity of your desired cross-coupled product. This guide provides a framework for troubleshooting and optimization, empowering you to tackle these challenges with confidence in your research and development endeavors.

References

Cleavage of the N-O bond in Weinreb amides as a side reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Weinreb Amide Chemistry

Welcome to the technical support center for Weinreb amide chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of ketones and aldehydes using Weinreb amides. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide for ketone or aldehyde synthesis?

The primary advantage of the Weinreb-Nahm synthesis is its ability to prevent the common problem of over-addition of organometallic or hydride reagents.[1][2][3] When reagents like Grignard or organolithium compounds are added to other acyl compounds like esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol byproduct.[1][4] The Weinreb amide, an N-methoxy-N-methylamide, circumvents this by forming a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][4][5][6] This intermediate is stable at low temperatures and only collapses to the ketone or aldehyde upon aqueous workup, thus protecting the carbonyl from a second nucleophilic attack.[1][4][5]

Q2: What is the role of the N-methoxy and N-methyl groups in the Weinreb amide's stability?

The N-methoxy group is crucial for the stability of the tetrahedral intermediate. Its oxygen atom chelates to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic or hydride reagent, forming a stable five-membered ring with the carbonyl oxygen and the metal center.[1][4][7] This chelation stabilizes the intermediate, preventing its premature collapse to a highly reactive ketone or aldehyde in the presence of excess nucleophile.[4][5] The N-methyl group helps to maintain the geometry of the amide and the chelated intermediate.

Q3: Can Weinreb amides be reduced to amines like other amides?

Typically, amides are reduced to amines by strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10] This process involves the elimination of the carbonyl oxygen.[10] However, the unique structure of the Weinreb amide allows for the formation of the stable chelated intermediate, which upon workup, yields an aldehyde instead of an amine.[4][5][8] While it is the desired outcome to obtain an aldehyde, under certain conditions, over-reduction or cleavage of the N-O bond can occur, leading to different products.

Troubleshooting Guide: Cleavage of the N-O Bond and Other Side Reactions

While Weinreb amides are generally robust, cleavage of the N-O bond can occur as an undesirable side reaction under specific conditions, leading to reduced yields of the desired ketone or aldehyde. Here we address the causes and solutions for this and related issues.

Issue 1: Low or No Yield of Ketone/Aldehyde, with Formation of an N-methyl Amide

Symptoms:

  • You isolate the corresponding N-methyl amide (R-CO-NHMe) instead of, or in addition to, your target ketone or aldehyde.

  • Mass spectrometry or NMR of the crude product indicates a mass corresponding to the loss of the methoxy group.

Primary Cause: Reductive Cleavage of the N-O Bond

This side reaction is essentially the reduction of the hydroxamate functionality. While this can be a desired transformation in some synthetic contexts, it is a problematic side reaction when targeting ketones or aldehydes.[11]

Mechanistic Insight: The N-O bond in a Weinreb amide is relatively weak and can be cleaved under certain reductive conditions. This can be promoted by:

  • Excessively strong reducing agents: While LiAlH₄ is used for aldehyde synthesis, an excess of the reagent, or prolonged reaction times at elevated temperatures, can lead to over-reduction and N-O bond cleavage.

  • Electron-transfer mechanisms: Some conditions can initiate a single-electron transfer (SET) to the Weinreb amide, leading to a radical anion that fragments, cleaving the N-O bond.

Troubleshooting and Solutions:

Parameter Problematic Condition Recommended Solution Scientific Rationale
Choice of Reducing Agent Using a large excess of a powerful, non-selective reducing agent like LiAlH₄.Use a milder or more sterically hindered reducing agent such as DIBAL-H or a modified borohydride reagent (e.g., MgAB).[12][13][14]Milder reagents are more chemoselective and less likely to over-reduce the stable tetrahedral intermediate or directly attack the N-O bond. DIBAL-H is well-known for the partial reduction of esters and Weinreb amides to aldehydes at low temperatures.[14][15]
Stoichiometry >1.5 equivalents of reducing agent.Titrate your reducing agent solution to determine its exact molarity. Use the minimum effective equivalents (typically 1.0-1.2 eq.).Precise control over stoichiometry is critical to avoid excess reductant that could drive unwanted side reactions after the initial desired reaction is complete.
Temperature Allowing the reaction to warm above -78 °C during addition or before quenching.Maintain strict temperature control at -78 °C throughout the reagent addition and for a defined period afterward. Quench the reaction at low temperature.The tetrahedral intermediate is only stable at low temperatures.[1][16] Warming can cause it to collapse prematurely or undergo alternative reaction pathways, including N-O cleavage.
Reaction Time Extended reaction times (e.g., overnight).Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed (typically 1-3 hours).Prolonged exposure to the reaction conditions, even at low temperatures, can allow slower side reactions like N-O bond cleavage to become significant.
Issue 2: Formation of Formaldehyde and the Corresponding Secondary Amide

Symptoms:

  • You observe byproducts that could result from the reaction of your organometallic reagent with formaldehyde.

  • You isolate the corresponding secondary amide (R-CO-NHMe).

Primary Cause: Base-Mediated Elimination

This side reaction is more prevalent with highly basic or sterically hindered organometallic reagents.[16]

Mechanistic Insight: Strongly basic nucleophiles can deprotonate the methyl group on the nitrogen or the methoxy group. Deprotonation of the O-methyl group can lead to an E2-like elimination, releasing formaldehyde and forming the anion of the corresponding N-methylamide.

G

Troubleshooting and Solutions:

Parameter Problematic Condition Recommended Solution Scientific Rationale
Nucleophile Choice Highly hindered Grignard reagents (e.g., t-butylmagnesium chloride) or very strong, non-nucleophilic bases (e.g., LDA).If possible, use a less hindered organometallic reagent. Alternatively, consider transmetalation to a less basic organometallic species (e.g., an organocuprate).Less basic nucleophiles are more likely to favor addition to the carbonyl over acting as a base to promote elimination. Organocuprates are softer and less basic than their organolithium or Grignard precursors.
Lewis Acid Additive Standard reaction conditions with a basic nucleophile.Add a Lewis acid such as CeCl₃ or LiCl before adding the organometallic reagent.[17]The Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic addition over base-mediated elimination. It can also temper the basicity of the Grignard reagent.
Reaction Temperature Performing the reaction at 0 °C or higher.Conduct the reaction at the lowest practical temperature (e.g., -78 °C) to disfavor the elimination pathway, which may have a higher activation energy.Lower temperatures generally increase the selectivity of reactions, favoring the desired nucleophilic addition.

Experimental Protocols

Protocol 1: Standard Protocol for Aldehyde Synthesis via DIBAL-H Reduction

This protocol is designed to minimize over-reduction and N-O bond cleavage.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Dissolve the Weinreb amide (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene to a concentration of 0.1-0.2 M in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reaction:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (1.0 M solution in hexanes, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of methanol (MeOH).

    • Allow the mixture to warm to 0 °C, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Stir vigorously at room temperature until the two layers become clear (this can take several hours and breaks up the aluminum salt emulsion).

  • Workup:

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

G

References

Technical Support Center: Catalyst Efficiency in Cross-Coupling Reactions with 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving catalyst efficiency in cross-coupling reactions utilizing 3-Bromo-N-methoxy-N-methylbenzamide. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding cross-coupling reactions with this compound, providing foundational knowledge for successful experimentation.

Q1: Is the Weinreb amide functionality in this compound stable under typical palladium-catalyzed cross-coupling conditions?

A1: Yes, the N-methoxy-N-methylamide (Weinreb amide) is generally a robust functional group that remains stable under the conditions commonly employed for Suzuki, Heck, and Sonogashira cross-coupling reactions.[1][2] Its stability is a key reason for its widespread use in organic synthesis. The chelation of the methoxy and carbonyl oxygens to a metal center can form a stable five-membered ring intermediate, which often protects the amide from nucleophilic attack or decomposition under basic or high-temperature conditions.[3]

Q2: Can the Weinreb amide group in my substrate inhibit the palladium catalyst?

A2: While generally stable, the oxygen atoms of the Weinreb amide can act as Lewis bases and coordinate to the palladium center. This coordination is typically weak but in some cases, particularly with certain ligand combinations, it could lead to catalyst inhibition by occupying coordination sites and hindering the catalytic cycle.[4][5] If catalyst inhibition is suspected, screening different ligands, particularly bulkier ones, can often mitigate this effect.

Q3: What are the primary advantages of using this compound in cross-coupling reactions?

A3: The primary advantage lies in the synthetic versatility of the Weinreb amide functionality. After a successful cross-coupling reaction, the Weinreb amide can be readily converted into a ketone or an aldehyde by reaction with Grignard or organolithium reagents, or reduced to an aldehyde with a mild reducing agent.[2][3] This allows for a two-step synthesis of a wide variety of complex molecules from a common intermediate.

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This section provides a detailed troubleshooting guide for the most common cross-coupling reactions performed with this compound.

Suzuki-Miyaura Coupling

Issue 1: Low to no conversion of starting material.

  • Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing very low conversion, even after extended reaction times. What are the likely causes and how can I improve the yield?

  • Answer & Troubleshooting Steps:

    • Catalyst Deactivation: Oxygen is a common culprit for the deactivation of palladium catalysts.

      • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for an extended period. All manipulations should be carried out under a positive pressure of an inert gas.[6]

    • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.

      • Solution: The presence of a phosphine ligand typically facilitates this reduction. Ensure your ligand-to-palladium ratio is appropriate (often 2:1 for monodentate ligands). You can also consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[7]

    • Inappropriate Base: The base is crucial for the activation of the boronic acid in the transmetalation step.

      • Solution: For electron-deficient aryl bromides like your substrate, a stronger base may be required. While K₂CO₃ is common, consider screening stronger bases like K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; using a mixture of an organic solvent and water can be beneficial.[8][9]

    • Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the elementary steps of the catalytic cycle.

      • Solution: For challenging couplings, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve yields.[6][10]

Issue 2: Significant formation of side products.

  • Question: I am observing significant amounts of homocoupling of my boronic acid and debromination of my starting material. How can I minimize these side reactions?

  • Answer & Troubleshooting Steps:

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.

      • Solution: Rigorous exclusion of oxygen is paramount. Ensure all reagents and the reaction vessel are properly deoxygenated.

    • Debromination (Hydrodehalogenation): This side reaction can occur in the presence of a hydride source, which can be generated from certain bases or solvents at high temperatures.

      • Solution: Lowering the reaction temperature can sometimes reduce the rate of debromination. Screening different bases and solvents is also recommended.

Below is a decision tree to guide your troubleshooting process for Suzuki-Miyaura coupling:

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Check Catalyst System start->catalyst Is the catalyst active? conditions Optimize Reaction Conditions start->conditions Are conditions optimal? node_activation Ensure Pd(0) formation (Use Pd(0) source or appropriate ligand) catalyst->node_activation node_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->node_ligand node_base Screen stronger bases (K₃PO₄, Cs₂CO₃) conditions->node_base node_solvent Ensure proper degassing of solvent conditions->node_solvent node_temp Optimize temperature conditions->node_temp side_reactions Side Product Formation homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling debromination Debromination of Aryl Bromide side_reactions->debromination node_oxygen Rigorous exclusion of oxygen homocoupling->node_oxygen node_temp_side Lower reaction temperature debromination->node_temp_side node_base_solvent_side Screen different bases/solvents debromination->node_base_solvent_side

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Heck Reaction

Issue: Low yield and/or poor regioselectivity.

  • Question: My Heck reaction between this compound and an alkene is giving a low yield of the desired product, and I'm seeing a mixture of regioisomers. How can I improve this?

  • Answer & Troubleshooting Steps:

    • Catalyst System: The choice of palladium source and ligand is critical for both activity and selectivity.

      • Solution: For aryl bromides, Pd(OAc)₂ is a common and effective pre-catalyst. The ligand is key to controlling regioselectivity. For terminal alkenes, phosphine ligands like PPh₃ or P(o-tol)₃ often favor the linear product. For internal alkenes or when the branched product is desired, different ligand systems may be necessary. N-heterocyclic carbene (NHC) ligands have also shown great promise in Heck reactions.[11][12]

    • Base: The base plays a crucial role in the regeneration of the Pd(0) catalyst at the end of the catalytic cycle.

      • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as K₂CO₃ or NaOAc can also be effective. The choice of base can influence the reaction rate and sometimes the selectivity.[13][14]

    • Solvent: The solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.

      • Solution: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used for Heck reactions.

    • Additives: In some cases, additives can improve the yield and selectivity.

      • Solution: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially in reactions with inorganic bases.[13]

The catalytic cycle for the Heck reaction is illustrated below:

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII ArPd(II)L₂Br OA->PdII Coord Alkene Coordination PdII->Coord Alkene PdII_alkene [ArPd(II)L₂(alkene)]Br Coord->PdII_alkene Insert Migratory Insertion PdII_alkene->Insert PdII_alkyl R-Pd(II)L₂Br Insert->PdII_alkyl Elim β-Hydride Elimination PdII_alkyl->Elim PdH HPd(II)L₂Br Elim->PdH Product Coupled Product Elim->Product RE Reductive Elimination PdH->RE Base RE->Pd0 Base Base Base->RE

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

Issue: Low yield and formation of homocoupled alkyne (Glaser coupling).

  • Question: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield of the desired product, and I see a significant amount of the homocoupled diyne. What can I do to improve the outcome?

  • Answer & Troubleshooting Steps:

    • Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst. However, this is also what promotes the unwanted Glaser homocoupling.

      • Solution: Ensure you are using a catalytic amount of a fresh, high-purity copper(I) source (e.g., CuI). If homocoupling is still a major issue, consider a copper-free Sonogashira protocol. These often require specific ligands and conditions to facilitate the direct transmetalation to palladium.[9][15]

    • Exclusion of Oxygen: Oxygen is a major contributor to Glaser coupling.

      • Solution: As with other cross-coupling reactions, rigorous degassing of solvents and maintaining an inert atmosphere are critical to suppress this side reaction.

    • Base: An amine base, such as triethylamine or diisopropylamine, is typically used in Sonogashira couplings.

      • Solution: The amine acts as both a base and a solvent in some cases. Ensure the amine is pure and dry, as impurities can affect the reaction.

    • Palladium Catalyst and Ligand: The choice of palladium source and ligand is important for efficient coupling.

      • Solution: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common catalysts. For aryl bromides, the reaction often requires heating. If the reaction is sluggish, consider using more electron-rich and bulky phosphine ligands.

Section 3: Experimental Protocols

This section provides representative, step-by-step protocols for the cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed DMF, followed by Et₃N (2.0 equiv.).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed THF and Et₃N.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Section 4: Data Presentation

The following table summarizes recommended starting conditions for screening cross-coupling reactions with this compound.

ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)80-100
Heck Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100-120
Sonogashira PdCl₂(PPh₃)₂ (3)-Et₃NTHF25-70

References

Technical Support Center: Temperature Control in Reactions Involving 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling 3-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide derivative. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into mastering temperature control during its application in organic synthesis. The unique stability of the Weinreb amide functional group offers a powerful tool for ketone synthesis, but its success is critically dependent on precise thermal management. This guide moves beyond simple procedural steps to explain the causality behind them, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a Weinreb-Nahm amide. This class of compounds is widely used in organic synthesis to prepare ketones (and aldehydes) from highly reactive organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li).[1][2] The key advantage over using more traditional acyl compounds, such as acid chlorides or esters, is the prevention of "over-addition," where two equivalents of the nucleophile add to form a tertiary alcohol instead of the desired ketone.[1][3]

Q2: Why is temperature control so critical when using this reagent?

The success of the Weinreb ketone synthesis hinges on the stability of a specific tetrahedral intermediate formed during the reaction.[1][4] The N-methoxy-N-methylamide group chelates the metal ion (Mg or Li) from the organometallic reagent, forming a stable five-membered ring.[4][5] This chelated intermediate is stable only at low temperatures.[1][3] If the temperature rises prematurely, this intermediate can decompose, leading to the formation of the ketone in situ. This newly formed ketone is more reactive than the starting Weinreb amide and will quickly react with a second equivalent of the organometallic reagent, leading to the undesired tertiary alcohol byproduct.[4] Therefore, maintaining a low temperature throughout the addition and reaction time is paramount to isolate the ketone successfully upon workup.

Q3: What are the general temperature ranges I should be using?

The optimal temperature range can depend on the specific organometallic reagent being used. However, a general guideline is to perform the nucleophilic addition at a low temperature, typically between -78 °C and 0 °C.

Organometallic ReagentTypical Addition Temperature
Grignard Reagents (e.g., Alkyl/Aryl-MgBr)0 °C to -20 °C
Organolithium Reagents (e.g., n-BuLi, PhLi)-78 °C

This table provides general starting points. Optimization may be required for specific substrates and reagents.

Q4: Is this compound itself thermally stable?

Under typical storage and reaction conditions, this compound is a stable, often crystalline solid.[6][7] However, like most complex organic molecules, it can be susceptible to decomposition at very high temperatures, though this is not a primary concern during its reaction with organometallics, where the focus is on controlling the reaction's exothermicity at low temperatures. Some studies have noted that with highly basic or sterically hindered nucleophiles, side reactions like the elimination of the methoxide moiety can occur.[1]

Section 2: Troubleshooting Guide for Ketone Synthesis

This section addresses specific issues that may arise during the synthesis of ketones using this compound and organometallic reagents.

Issue 1: Low Yield of the Desired Ketone

Q: My reaction is resulting in a low yield of the ketone, with a significant amount of unreacted starting material. What are the likely temperature-related causes?

A: This issue often points to the reaction not reaching completion due to suboptimal temperature management.

Possible Causes & Solutions:

  • Reaction Temperature is Too Low: While crucial for stability, an excessively low temperature can significantly slow down the reaction rate, especially with less reactive Grignard reagents. If you are working at -78 °C and see incomplete conversion, the reaction may simply be too sluggish.

    • Troubleshooting Protocol:

      • Perform the initial addition of the organometallic reagent at -78 °C.

      • After the addition is complete, allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or -20 °C) and hold it there for a period.

      • Monitor the reaction's progress by taking aliquots and quenching them for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal balance between reaction rate and intermediate stability.

  • Insufficient Reaction Time at Optimal Temperature: The reaction may need more time to go to completion at the chosen low temperature.

    • Solution: Extend the reaction time. Continue to monitor progress via TLC or LC-MS until the starting material is consumed.

Issue 2: Formation of Tertiary Alcohol Byproduct (Over-Addition)

Q: I'm observing a significant amount of the tertiary alcohol byproduct in my final product mixture. How can I use temperature control to prevent this?

A: The formation of a tertiary alcohol is the classic sign of losing control over the reaction temperature, leading to the breakdown of the stable tetrahedral intermediate.

Root Cause Analysis & Prevention Workflow:

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Troubleshooting & Prevention Problem Tertiary Alcohol Detected Cause Premature Collapse of Tetrahedral Intermediate Problem->Cause is caused by Temp Maintain Low Temperature (-78°C to 0°C) Cause->Temp is prevented by Addition Slow, Dropwise Addition of Organometallic Temp->Addition requires Quench Quench Reaction at Low Temperature Temp->Quench requires Monitoring Internal Temperature Monitoring Temp->Monitoring is verified by

Caption: Troubleshooting workflow for preventing over-addition.

Detailed Protocols for Prevention:

  • Vigorous Cooling: Ensure your reaction flask is adequately submerged in a cooling bath. A dry ice/acetone bath is standard for -78 °C, while an ice/salt bath can achieve temperatures down to -20 °C.

  • Slow, Controlled Addition: The addition of the organometallic reagent is often exothermic. Add the reagent dropwise via a syringe pump or a pressure-equalizing dropping funnel. This slow addition allows the cooling bath to dissipate the heat generated, preventing localized hot spots in the reaction mixture.

  • Internal Temperature Monitoring: Do not rely solely on the temperature of the external bath. Place a low-temperature thermometer or thermocouple probe directly into the reaction mixture to monitor the internal temperature. The internal temperature should not be allowed to rise significantly during the addition.

  • Cold Quenching: The reaction should be quenched before it is allowed to warm up.[8] The quench solution (e.g., a saturated aqueous solution of ammonium chloride, NH₄Cl) should be pre-cooled and added slowly to the cold reaction mixture to neutralize any remaining reactive organometallic species and protonate the intermediate to facilitate its controlled collapse to the ketone during workup.[9][10]

Issue 3: Reaction Decomposition or "Forest of Signals"

Q: After adding my Grignard reagent, the reaction mixture turned dark, and HPLC analysis shows a multitude of unidentified peaks. What happened?

A: This scenario, often described as a "forest of signals," suggests decomposition.[8] While the Weinreb amide itself is robust, the organometallic reagent or the reaction intermediate can participate in side reactions if conditions are not optimal.

Possible Causes & Solutions:

  • Reaction Overheating: A rapid, uncontrolled rise in temperature can lead to complex decomposition pathways. This is the most common cause.

    • Solution: Revisit all the points in Issue 2 regarding rigorous temperature control. A slower addition rate is often the most effective solution.

  • Basicity of the Reagent: Highly basic Grignard or organolithium reagents can sometimes deprotonate other parts of the molecule or react with the solvent (like THF) if the temperature is allowed to rise.

    • Solution: Running the reaction at the lowest practical temperature can temper the basicity of the reagent.[8] Additionally, for particularly sensitive substrates, the use of additives like lithium chloride (LiCl) or cerium chloride (CeCl₃) can sometimes modulate the reactivity of the organometallic species.[8]

Section 3: Experimental Protocol Example

General Protocol for the Synthesis of 3-Bromo-1-phenylpropan-1-one

This protocol provides a detailed, step-by-step methodology for a typical reaction, emphasizing critical temperature control points.

Materials:

  • This compound

  • Ethylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard extraction and purification solvents (e.g., ethyl acetate, brine)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition (Critical Temperature Step): Slowly add ethylmagnesium bromide (1.1 eq) dropwise to the stirred solution. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C. Adjust the addition rate as necessary to maintain this temperature.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching (Critical Temperature Step): While maintaining the reaction at 0 °C, slowly add pre-cooled saturated aqueous NH₄Cl solution to quench the reaction. A slight exotherm may be observed; add the quench solution slowly to keep the temperature below 10-15 °C.

  • Workup: Once the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature. Proceed with standard aqueous workup and extraction.

Workflow Diagram:

G A Dissolve Weinreb Amide in Anhydrous THF B Cool to 0°C (Ice Bath) A->B C Slowly Add Grignard Reagent (Maintain T < 5°C) B->C D Stir at 0°C (1-2 hours) C->D E Quench at 0°C with Cold Sat. NH4Cl D->E F Warm to RT & Perform Aqueous Workup E->F

Caption: Key temperature control steps in a typical Weinreb ketone synthesis.

By adhering to these principles and troubleshooting guides, you can harness the full potential of this compound for reliable and high-yield ketone synthesis.

References

Effect of ligand choice on Buchwald-Hartwig amination with 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-N-methoxy-N-methylbenzamide

Welcome to the technical support center for the Buchwald-Hartwig amination, specifically tailored for the coupling of amines with this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial C-N bond formation, troubleshoot common issues, and understand the critical role of ligand selection in achieving high-yield, reproducible results.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, its application to complex substrates like this compound—a molecule featuring a potentially sensitive Weinreb amide functional group—requires careful consideration of reaction parameters. The choice of phosphine ligand, in particular, is paramount as it dictates the catalyst's stability, activity, and selectivity by influencing the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[2][3]

This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate the challenges of this transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is the most frequent issue and typically points to an inefficient catalytic system for this specific substrate.

  • Cause A: Suboptimal Ligand Choice. The electronic and steric properties of the phosphine ligand are critical. For an electron-neutral aryl bromide like your substrate, a bulky, electron-rich ligand is necessary to promote the rate-limiting oxidative addition of the Pd(0) catalyst to the aryl bromide and to accelerate the final reductive elimination step.[2][3] First-generation ligands like P(o-tol)₃ may be insufficient.[1][4]

    • Solution: Switch to a more advanced, sterically hindered dialkylbiaryl phosphine ligand. Excellent starting points include XPhos , RuPhos , or BrettPhos .[2][5] These ligands are designed to favor the formation of the highly active monoligated Pd(0) species, which is essential for efficient catalysis.[1][3]

  • Cause B: Catalyst Deactivation. The active Pd(0) catalyst can be sensitive to air or impurities. You may observe the formation of palladium black, a sign of catalyst decomposition.

    • Solution:

      • Ensure Rigorous Inert Conditions: Use a glovebox or proper Schlenk technique. Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

  • Cause C: Inappropriate Base. The base is not just for deprotonating the amine; it also influences the catalyst's activity.[7]

    • Solution: Sodium tert-butoxide (NaOtBu) is the most versatile and generally effective base for aminations with dialkylbiaryl phosphine ligands.[8] If your substrate is sensitive to this strong base, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may require a higher reaction temperature or a more active catalyst system.

Question 2: I am observing a significant amount of a side product identified as N-methoxy-N-methylbenzamide (hydrodehalogenation). Why is this happening and how can I prevent it?

Answer: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations and results from a competing pathway in the catalytic cycle.

  • Mechanism of Side Reaction: This side reaction occurs when the palladium-amido intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) or when an intermediate Ar-Pd(II)-H species is formed, which then reductively eliminates to give the dehalogenated arene.[1][4]

  • Ligand-Based Solution: The choice of ligand directly impacts the relative rates of the desired reductive elimination versus these undesired pathways.

    • Increase Steric Bulk: Using bulkier ligands like XPhos or tBuXPhos sterically encumbers the palladium center. This congestion favors the C-N bond-forming reductive elimination over competing side reactions. The steric hindrance makes it more difficult for competing substrates or pathways to access the metal center.[1][2]

    • Consider Bidentate Ligands: While often slower, bidentate ligands like BINAP or XantPhos can sometimes suppress hydrodehalogenation by occupying two coordination sites on the palladium, preventing the formation of intermediates that lead to the side product.[1][9]

Question 3: My reaction works, but the yield is inconsistent between batches. What should I check to improve reproducibility?

Answer: Inconsistent results are often traced back to subtle variations in reagents or reaction setup.

  • Checklist for Reproducibility:

    • Reagent Quality:

      • Palladium Source: Use a fresh, reliable source of your palladium precursor or pre-catalyst. The activity of Pd(OAc)₂ can vary between suppliers and batches.[10]

      • Base: Sodium tert-butoxide is hygroscopic. Use a freshly opened bottle or store it rigorously under an inert atmosphere. Clumped base is a sign of hydration and will have lower activity.

      • Solvent: Ensure your solvent is truly anhydrous. Use a freshly dried solvent from a purification system or a new, sealed bottle.

    • Inert Atmosphere: As mentioned, oxygen can kill the catalyst. Be meticulous with your inert atmosphere technique throughout the entire setup and reaction time.

    • Temperature Control: Ensure consistent heating. Use an oil bath with a temperature controller and stir the reaction at a consistent rate to ensure even heat distribution. The rate of agitation can be critical, especially with heterogeneous bases.[6]

Question 4: The Weinreb amide in my product seems to be cleaving under the reaction conditions. How can I protect it?

Answer: The Weinreb amide (N-methoxy-N-methylamide) is generally robust but can be sensitive to highly nucleophilic or harsh basic conditions, especially at elevated temperatures.

  • Solution 1: Use a Weaker Base. This is the most direct approach. While NaOtBu is highly effective for the coupling, it is also a strong base.[8] Switching to K₃PO₄ or Cs₂CO₃ can preserve the Weinreb amide. This will likely require a higher catalyst loading or longer reaction time.

  • Solution 2: Lower the Reaction Temperature. The development of modern, highly active ligands often allows reactions to proceed at lower temperatures (e.g., 80 °C or even room temperature for some systems).[11][12] Try running the reaction with a highly active catalyst system (e.g., a G3 pre-catalyst with a ligand like BrettPhos) at a lower temperature to minimize thermal decomposition.

  • Solution 3: Use a Soluble Organic Base. In some cases, insoluble inorganic bases can create localized areas of high basicity. A soluble organic base like DBU, while generally less effective, can provide a milder, homogeneous environment, though this often requires specific ligand combinations like XantPhos.[9]

Ligand Selection Workflow

This diagram outlines a logical workflow for troubleshooting and optimizing your reaction based on the observed outcome.

Troubleshooting_Workflow Troubleshooting Flowchart for Buchwald-Hartwig Amination cluster_low_conversion Low Conversion Solutions cluster_side_products Side Product Solutions Start Reaction Start: 3-Bromo-Weinreb Amide + Amine Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low / No Conversion Check_Conversion->Low_Conversion < 50% Side_Products Side Products Observed (e.g., Hydrodehalogenation) Check_Conversion->Side_Products > 50%, but with impurities Good_Conversion Good Conversion, Proceed to Workup Check_Conversion->Good_Conversion > 95% LC1 1. Switch to Bulky Ligand (XPhos, RuPhos) Low_Conversion->LC1 SP1 1. Increase Ligand Steric Bulk (e.g., from XPhos to tBuXPhos) Side_Products->SP1 LC2 2. Use Pd Pre-catalyst (e.g., G3-XPhos) LC3 3. Verify Inert Atmosphere & Anhydrous Conditions SP2 2. Lower Reaction Temperature SP3 3. Screen Weaker Base (e.g., K3PO4)

Caption: A decision-making workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism, and how does the ligand choice fundamentally alter the reaction?

A: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The ligand's role is crucial at every stage.

  • Oxidative Addition: The active L-Pd(0) species adds to the aryl bromide (Ar-Br) to form a Pd(II) complex (L-Pd(Ar)(Br)). Bulky, electron-rich ligands accelerate this step by stabilizing the electron-rich Pd(0) center and promoting the C-Br bond cleavage.[2]

  • Amine Coordination & Deprotonation: The amine displaces the bromide ligand, and the base removes a proton to form a palladium-amido complex (L-Pd(Ar)(NR₂)).

  • Reductive Elimination: This is often the rate-determining step. The L-Pd(Ar)(NR₂) complex eliminates the final product (Ar-NR₂) and regenerates the active L-Pd(0) catalyst. Sterically hindered ligands force the aryl and amido groups into close proximity, accelerating this bond-forming step.[1][5]

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]Br OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') OA_Note Ligand bulk & electronics are critical here OA_Complex->OA_Note Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR'R'') RE_Note Ligand bulk accelerates this step Amido_Complex->RE_Note

Caption: The Buchwald-Hartwig catalytic cycle.

Q: Which class of ligands is generally best for aryl bromides?

A: For aryl bromides, the dialkylbiaryl phosphine ligands developed by the Buchwald group are generally the most effective and widely used.[3][8] Their key features are summarized below.

Ligand ClassKey ExamplesSteric BulkElectron Donating AbilityTypical Use Case for 3-Bromo-Weinreb Amide
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHigh to Very HighVery HighFirst choice. Excellent for promoting fast oxidative addition and reductive elimination.[2][3]
Josiphos-type Ferrocenyl Ligands CyPF-tBuHighHighA very good alternative, known for high activity, especially with challenging substrates.[4]
Chelating Diphosphines BINAP, XantPhosModerateModerateCan be useful for suppressing side reactions but may result in slower reaction rates.[1][9]
Simple Trialkylphosphines P(tBu)₃HighVery HighHighly active but can be pyrophoric and more sensitive to air. Biaryl phosphines are generally easier to handle.

Q: Can I use an aryl chloride or iodide version of my substrate instead?

A: Yes, but the optimal ligand and conditions may change.

  • Aryl Chlorides: These are less reactive in the oxidative addition step. You will almost certainly need a highly active, bulky, electron-rich ligand like XPhos or a specialized ligand designed for chlorides.[8]

  • Aryl Iodides: While typically more reactive, they can sometimes cause catalyst inhibition by forming unreactive palladium-iodide bridged dimers.[6][13] This can often be overcome by using specific solvents like dioxane or by employing a robust ligand system.[1][13] For general reliability, aryl bromides often represent the "sweet spot" of reactivity.[6]

General Experimental Protocol

This protocol provides a starting point for the amination of this compound with a generic secondary amine using a recommended catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to the aryl bromide)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add the anhydrous toluene, followed by the secondary amine via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

References

How to avoid debromination of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-N-methoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile Weinreb amide in their synthetic workflows. Here, we address the common and critical challenge of preventing unwanted debromination, providing in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your molecule throughout its chemical transformations.

Frequently Asked Questions (FAQs)

Question 1: I'm reacting this compound with a Grignard reagent to form a ketone, but I'm observing significant formation of the debrominated benzamide. What is the primary cause?

Answer: The primary cause of debromination when using Grignard reagents with aryl bromides is a side reaction known as halogen-metal exchange .[1][2] In this process, the Grignard reagent (R-MgX) can swap its organic group with the bromine atom on your aromatic ring. This creates a new aryl Grignard species from your starting material and a new alkyl/aryl halide from the original Grignard reagent.

When you quench the reaction, this newly formed aryl Grignard (3-(N-methoxy-N-methylcarbamoyl)phenylmagnesium bromide) is protonated, leading to the formation of N-methoxy-N-methylbenzamide, the undesired debrominated product. This process is often competitive with the desired nucleophilic attack at the Weinreb amide carbonyl.

Question 2: Are organolithium reagents (e.g., n-BuLi, t-BuLi) a better alternative to Grignards for avoiding debromination?

Answer: No, in fact, organolithium reagents are generally more prone to initiating halogen-metal exchange with aryl bromides than Grignard reagents.[2][3] The rate of lithium-halogen exchange is typically very fast, often exceeding the rate of nucleophilic addition, especially at low temperatures.[2][3] Using reagents like n-BuLi or t-BuLi will almost certainly lead to a significant amount, if not a majority, of debrominated product. Therefore, for this specific substrate, organolithium reagents should be avoided if the bromine atom is to be retained.

Question 3: My reaction is sluggish at low temperatures. If I increase the temperature to improve the rate of ketone formation, will this increase the risk of debromination?

Answer: Yes, increasing the temperature will likely increase the rate of debromination. While higher temperatures will accelerate the desired ketone formation, they also tend to accelerate the competing halogen-metal exchange. For optimal selectivity, it is crucial to maintain low temperatures throughout the addition of the organometallic reagent. Finding the "sweet spot"—the lowest temperature at which the desired reaction proceeds at a reasonable rate—is key. This often requires careful reaction monitoring and optimization.

Question 4: I've heard about "Turbo-Grignard" reagents. How can they help minimize debromination?

Answer: "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), are highly effective at minimizing debromination.[4][5][6][7] The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, leading to a more reactive, monomeric species.[4][6] This enhanced reactivity allows the Br/Mg exchange to occur at significantly lower temperatures and much faster rates than with conventional Grignard reagents.[4][5][8] By forming the desired aryl Grignard from your starting material in a controlled manner at low temperature, you can then add your desired electrophile in a subsequent step, effectively circumventing the issue of competitive side reactions.

This leads to a powerful strategy: instead of adding a reactive Grignard to your bromo-amide, you can convert your bromo-amide into its corresponding Grignard reagent using i-PrMgCl·LiCl and then react it with a different electrophile.

Question 5: Can palladium catalysts used in cross-coupling reactions cause debromination?

Answer: Yes, reductive dehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada).[9][10][11][12] This typically occurs when the Pd(0) catalyst oxidatively adds to the aryl bromide, but instead of undergoing transmetalation with the coupling partner, the resulting organopalladium intermediate is intercepted by a hydride source in the reaction mixture. Common hydride sources can include solvents (like alcohols), bases, or even certain phosphine ligands.[12] To avoid this, ensure anhydrous conditions, choose a stable ligand, and use a non-reducing base.

Troubleshooting Guide & Recommended Protocols

This section provides a structured approach to successfully using this compound in reactions with organometallic reagents while preserving the crucial bromine substituent.

Core Problem: Unwanted Debromination during Ketone Synthesis

The central challenge is the competition between two pathways: the desired nucleophilic addition to the Weinreb amide and the undesired halogen-metal exchange at the C-Br bond.

G cluster_start Starting Material cluster_reagent Organometallic Reagent cluster_pathways Competing Reaction Pathways cluster_products Final Products Start 3-Bromo-N-methoxy- N-methylbenzamide Intermediate Reaction Intermediate Start->Intermediate Reacts with Reagent R-MgX or R-Li Reagent->Intermediate Desired Path A: Nucleophilic Addition (Desired) Intermediate->Desired Favored by Low Temp, Optimized Reagent Undesired Path B: Halogen-Metal Exchange (Undesired) Intermediate->Undesired Favored by High Temp, Reactive Reagent (e.g., R-Li) Ketone Desired Ketone (Br Intact) Desired->Ketone Workup Debrominated Debrominated Amide Undesired->Debrominated Workup (Protonation)

Caption: Competing pathways in organometallic reactions.

Recommended Protocol: Ketone Synthesis via Grignard Addition with LiCl

This protocol enhances the rate of the desired nucleophilic addition relative to the halogen-metal exchange by leveraging the salt effect of LiCl.

Materials:

  • This compound

  • Anhydrous Lithium Chloride (LiCl) - must be dried under high vacuum with heating

  • Grignard Reagent (e.g., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Preparation: To a flame-dried, three-neck flask under a positive pressure of Argon, add anhydrous LiCl (1.1 equivalents).

  • Dissolution: Add anhydrous THF and stir until the LiCl is fully dissolved.

  • Substrate Addition: Add the this compound (1.0 equivalent) to the LiCl/THF solution.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Grignard Addition: Add the Grignard reagent (1.1 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C. The stable tetrahedral intermediate, chelated by the methoxy group, will form.[13][14]

  • Reaction Monitoring: Stir the reaction at -20 °C for 1-2 hours. Monitor the consumption of starting material by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NH₄Cl solution at low temperature before allowing the flask to warm to room temperature.

  • Workup: Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., Ethyl Acetate), followed by drying, filtration, and purification by column chromatography.

Data Summary: Influence of Conditions on Debromination

The choice of reagent and additives has a profound impact on product distribution. The following table summarizes expected outcomes based on different experimental conditions.

Reagent / ConditionKey MechanismExpected DebrominationRecommendation
R-MgX (Standard Grignard)Competitive Addition vs. ExchangeModerate to HighUse only if optimized at very low temperatures.
R-MgX + LiCl Accelerated Nucleophilic AdditionLow to ModerateRecommended. LiCl enhances reactivity of the desired pathway.[4][5]
n-BuLi or t-BuLi Rapid Halogen-Metal ExchangeVery HighAvoid. Debromination is the dominant pathway.[2]
i-PrMgCl·LiCl Controlled Br/Mg ExchangeN/A (Used to form Grignard)Excellent. Use for in-situ formation of the aryl Grignard.[6][7]
Pd Catalyst + Hydride Source Reductive DehalogenationHighAvoid hydride-donating solvents/reagents in cross-couplings.[9][12]
Advanced Strategy: In-Situ Grignard Formation and Trapping

For substrates where direct addition is problematic, converting the aryl bromide into an aryl Grignard reagent is a superior strategy. This is a hallmark of modern organometallic chemistry developed by Knochel and others.[4]

Caption: Two-step strategy using Br/Mg exchange.

This powerful one-pot, two-step sequence allows you to form a C-C bond at the site of the bromine atom with high fidelity and without isolating the sensitive organometallic intermediate.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Spectroscopic Analysis of Ketones from 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of ketone synthesis methodologies, focusing on the robust Weinreb-Nahm reaction for researchers, scientists, and professionals in drug development. We will explore the synthesis of a model ketone, 1-(3-bromophenyl)ethan-1-one, starting from 3-Bromo-N-methoxy-N-methylbenzamide, and detail its comprehensive spectroscopic characterization. Furthermore, we will objectively compare this method with traditional acylation approaches, providing the experimental data and mechanistic insights necessary to make informed decisions in complex synthetic campaigns.

Introduction: The Centrality of Ketones and the Challenge of Controlled Synthesis

Ketones are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Their synthesis is a cornerstone of organic chemistry; however, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with acylating agents such as esters or acid chlorides are often plagued by a critical flaw: over-addition.[3][4] This lack of control leads to the formation of undesired tertiary alcohol byproducts, complicating purification and reducing yields.

The Weinreb-Nahm ketone synthesis, developed in 1981, offers an elegant and powerful solution to this problem.[5] By employing an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent, this method allows for the clean and high-yield synthesis of ketones, effectively stopping the reaction at the desired stage.[1] This guide will demonstrate the superiority of this approach through a practical synthesis and detailed spectroscopic analysis.

The Weinreb Ketone Synthesis: A Controlled and Versatile Approach

The remarkable success of the Weinreb ketone synthesis lies in its unique reaction mechanism. The reaction of an organometallic reagent with the Weinreb amide forms a tetrahedral intermediate. Crucially, this intermediate is stabilized by chelation between the metal atom (e.g., Mg or Li) and both the carbonyl oxygen and the N-methoxy oxygen.[3][5][6] This stable five-membered chelate prevents the collapse of the intermediate to a ketone until a deliberate aqueous workup is performed.[7] By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing the problematic second addition.[8]

This method is compatible with a wide variety of functional groups and has been successfully applied in numerous complex total syntheses.[5]

Experimental Workflow: Synthesis and Analysis

The overall process involves the synthesis of the target ketone from the Weinreb amide, followed by purification and comprehensive spectroscopic analysis to confirm its structure and purity.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis start This compound + MeMgBr in THF reaction Reaction at 0°C to rt start->reaction quench Aqueous Quench (e.g., aq. HCl) reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product: 1-(3-bromophenyl)ethan-1-one purification->product Characterization ir IR Spectroscopy product->ir nmr1h ¹H NMR Spectroscopy product->nmr1h nmr13c ¹³C NMR Spectroscopy product->nmr13c

Caption: Workflow for the synthesis and spectroscopic analysis of 1-(3-bromophenyl)ethan-1-one.

Spectroscopic Elucidation of 1-(3-bromophenyl)ethan-1-one

Spectroscopic analysis is a powerful suite of techniques used to determine the structure of molecules.[9] For the synthesized 1-(3-bromophenyl)ethan-1-one, Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR provide a complete and unambiguous structural confirmation.

Spectroscopic Data Summary for 1-(3-bromophenyl)ethan-1-one
Technique Expected Observations
IR (Infrared) ~1690 cm⁻¹ (strong, C=O stretch, conjugated), ~3100-3000 cm⁻¹ (C-H, aromatic), ~600-500 cm⁻¹ (C-Br stretch)
¹H NMR (CDCl₃) ~2.6 ppm (s, 3H, -COCH₃), ~7.3-8.1 ppm (m, 4H, Ar-H)
¹³C NMR (CDCl₃) ~26 ppm (-COCH₃), ~123-137 ppm (Ar-C), ~197 ppm (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.[10]

  • Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of a ketone is the strong absorption band from the C=O stretch, typically found between 1700-1750 cm⁻¹. For 1-(3-bromophenyl)ethan-1-one, this peak is expected near 1690 cm⁻¹.[11] The position is shifted to a lower wavenumber (frequency) due to conjugation with the aromatic ring, which delocalizes the pi electrons and slightly weakens the C=O double bond character.

  • Aromatic C-H Stretch: Absorptions for sp² C-H bonds of the benzene ring typically appear in the 3100-3000 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum, generally between 600-500 cm⁻¹.[10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

  • Methyl Protons (-COCH₃): The three protons of the methyl group adjacent to the carbonyl are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their proximity to the electron-withdrawing carbonyl group shifts this signal downfield to approximately 2.6 ppm.

  • Aromatic Protons (Ar-H): The four protons on the 1,3-disubstituted benzene ring are in distinct chemical environments and will appear in the aromatic region (7.0-8.2 ppm). They will exhibit a complex multiplet pattern due to spin-spin coupling with their neighbors.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and is a hallmark of aldehydes and ketones. In aromatic ketones, this signal appears significantly downfield, typically in the 190-200 δ range.[12] For the target compound, it is expected around 197 δ.

  • Aromatic Carbons: The six carbons of the benzene ring will produce four distinct signals (due to the plane of symmetry bisecting the C-Br bond and the acetyl group) in the typical aromatic region of 120-140 δ. The carbon directly bonded to the bromine atom (C-Br) will be one of these signals.

  • Methyl Carbon (-COCH₃): The aliphatic methyl carbon will appear furthest upfield, at approximately 26 δ.

Comparative Analysis: Weinreb Synthesis vs. Traditional Acylation

To fully appreciate the control offered by the Weinreb amide, we compare it directly to the traditional method of reacting an organometallic reagent with a more reactive acid derivative, such as 3-bromobenzoyl chloride.

While the reaction of MeMgBr with 3-bromobenzoyl chloride can produce the desired ketone, the ketone itself is highly reactive towards any remaining Grignard reagent.[3] This leads to a second nucleophilic attack on the carbonyl, a problematic side reaction known as over-addition, which yields the tertiary alcohol 2-(3-bromophenyl)propan-2-ol as a significant byproduct.[4]

G cluster_weinreb Weinreb Amide Pathway cluster_chloride Acid Chloride Pathway reagents 3-Bromo-Acyl Derivative + 2 eq. MeMgBr weinreb_amide Weinreb Amide (N-methoxy-N-methylamide) reagents->weinreb_amide acid_chloride Acid Chloride reagents->acid_chloride weinreb_intermediate Stable Chelated Tetrahedral Intermediate weinreb_amide->weinreb_intermediate 1 eq. MeMgBr weinreb_product Ketone Product (High Yield) weinreb_intermediate->weinreb_product Aqueous Workup chloride_intermediate Unstable Tetrahedral Intermediate acid_chloride->chloride_intermediate 1 eq. MeMgBr ketone_intermediate Ketone (Intermediate) chloride_intermediate->ketone_intermediate Rapid Collapse overaddition_product Tertiary Alcohol (Byproduct) ketone_intermediate->overaddition_product 1 eq. MeMgBr (Over-addition)

Caption: Divergent reaction pathways of Weinreb amides versus acid chlorides with organometallic reagents.

Comparison of Ketone Synthesis Methods
Feature Weinreb Ketone Synthesis Traditional Acylation (e.g., with Acid Chloride)
Acylating Agent N-methoxy-N-methylamideAcid Chloride, Ester
Intermediate Stable, five-membered chelate[5][7]Unstable tetrahedral intermediate
Control Excellent; reaction stops after one addition[1]Poor; prone to over-addition[4]
Primary Product KetoneMixture of Ketone and Tertiary Alcohol
Typical Yield Generally high (>80%)[8]Variable, often moderate to low for the ketone
Workup/Purification Simpler, less byproduct to removeMore complex chromatography often required

Conclusion

For the synthesis of ketones, particularly in the context of drug discovery and development where purity and yield are paramount, the Weinreb-Nahm ketone synthesis is a demonstrably superior method compared to traditional acylations with acid chlorides or esters. Its key advantage—the formation of a stable, chelated intermediate—effectively circumvents the pervasive issue of over-addition. As demonstrated with the synthesis of 1-(3-bromophenyl)ethan-1-one, this control leads to a cleaner reaction profile, simplifying purification and maximizing the yield of the desired product. The unambiguous spectroscopic data (IR, ¹H NMR, and ¹³C NMR) provides a clear and definitive validation of the structure and purity of the ketone synthesized via this robust and reliable methodology.

Experimental Protocols

Synthesis of 1-(3-bromophenyl)ethan-1-one via Weinreb-Nahm Reaction
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Add methylmagnesium bromide (MeMgBr, ~1.1 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench: Carefully quench the reaction by slowly adding 1 M aqueous HCl at 0 °C until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(3-bromophenyl)ethan-1-one.

General Protocol for Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified ketone in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[13] Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz). Process the data by applying a Fourier transform to the free induction decay (FID), followed by phasing and baseline correction.[13]

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid or liquid samples.[14] Place a small amount of the purified product directly on the ATR crystal and record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[14]

References

A Comparative Guide to 3-Bromo-N-methoxy-N-methylbenzamide and Other Acylating Agents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the choice of an appropriate acylating agent is paramount to the success of a reaction, dictating not only the yield and purity of the desired product but also the tolerance of other functional groups within the molecule. This guide provides an in-depth comparison of 3-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, with other classes of acylating agents. Our analysis is grounded in experimental data and established mechanistic principles to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Central Role of Acylation and the Challenge of Over-addition

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of carbon-carbon bond formation. A primary application is the synthesis of ketones through the reaction of an acylating agent with an organometallic reagent, such as a Grignard or organolithium reagent.

However, a persistent challenge, particularly with highly reactive acylating agents like acyl chlorides, is the phenomenon of "over-addition." The initially formed ketone is often more reactive than the starting acylating agent, leading to a second nucleophilic attack by the organometallic reagent and the formation of a tertiary alcohol as an undesired byproduct. This lack of selectivity can significantly lower the yield of the target ketone and complicate purification processes.

This guide will explore how different acylating agents, with a focus on this compound, address this fundamental challenge.

The Weinreb Amide Advantage: A Chelation-Controlled Approach

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. The ingenuity of the Weinreb amide lies in its ability to circumvent the over-addition problem through a chelation-controlled mechanism.

Upon nucleophilic attack by an organometallic reagent, a stable five-membered cyclic intermediate is formed. The metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the carbonyl oxygen and the methoxy oxygen. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the second addition of the organometallic reagent, thus ensuring the selective formation of the ketone.

Caption: Mechanism of Weinreb Amide Acylation.

Performance Comparison: 3-Bromobenzoyl Acylating Agents

To provide a clear and objective comparison, we will consider the synthesis of 3-bromobenzophenone from various 3-bromobenzoyl acylating agents.

Acylating AgentReagentTypical ConditionsYield (%)Over-addition ProductKey Considerations
This compound PhMgBrTHF, 0 °C to rt~90-95NegligibleExcellent chemoselectivity; stable intermediate prevents over-addition.[1]
3-Bromobenzoyl Chloride PhMgBrEt₂O, low temp.Variable (often <50)Significant (tertiary alcohol)Highly reactive, prone to over-addition. Requires careful control of stoichiometry and temperature.[2][3]
Methyl 3-Bromobenzoate PhMgBrTHF, refluxLowSignificantLess reactive than acyl chloride, but still susceptible to over-addition.
N-(3-Bromobenzoyl)morpholine PhLiTHF, 0 °C~85-90MinimalGood alternative to Weinreb amides, though may require a more reactive organolithium reagent.[4][5]
N-Boc-3-bromobenzamide PhMgBrTHF, rtHighMinimalHigher reactivity than Weinreb amides with Grignard reagents, offering a potential advantage in some cases.[6]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

In-Depth Analysis of Acylating Agent Classes

Acyl Chlorides (e.g., 3-Bromobenzoyl Chloride)

Acyl chlorides are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion. While this high reactivity can be advantageous in certain transformations, it is a significant drawback in reactions with potent nucleophiles like Grignard reagents. The rapid formation of the ketone, which is itself a reactive electrophile, leads to the unavoidable formation of the tertiary alcohol byproduct.

Experimental Causality: The choice to use an acyl chloride with a Grignard reagent for ketone synthesis is often dictated by the low cost and ready availability of the starting materials. However, this choice necessitates stringent control over reaction conditions, such as very low temperatures and slow, controlled addition of the Grignard reagent, in an often-futile attempt to favor the formation of the ketone.

Esters (e.g., Methyl 3-Bromobenzoate)

Esters are less reactive than acyl chlorides. While this reduced reactivity can mitigate over-addition to some extent, they are generally not the preferred acylating agents for ketone synthesis with organometallic reagents. The reaction often requires harsher conditions (e.g., elevated temperatures), and over-addition remains a significant issue.

Morpholine Amides (e.g., N-(3-Bromobenzoyl)morpholine)

Morpholine amides have emerged as a viable alternative to Weinreb amides.[4][5] They also form a chelated intermediate that suppresses over-addition. Morpholine is an inexpensive and readily available starting material. However, some studies suggest that morpholine amides may be slightly less reactive than their Weinreb counterparts, sometimes requiring more reactive organolithium reagents instead of Grignard reagents to achieve high conversion.[4]

N-Boc Amides (e.g., N-Boc-3-bromobenzamide)

N-Boc (tert-butoxycarbonyl) activated amides represent another effective class of acylating agents for ketone synthesis.[6] Research has shown that N-Boc amides can exhibit higher reactivity towards Grignard reagents compared to Weinreb amides, which can be beneficial for less reactive systems.[6]

Experimental Protocols

The following are representative protocols for the synthesis of 3-bromobenzophenone using different acylating agents.

Protocol 1: Synthesis of 3-Bromobenzophenone using this compound

Protocol_Weinreb start Start step1 Dissolve this compound in anhydrous THF under N₂. start->step1 step2 Cool the solution to 0 °C. step1->step2 step3 Add Phenylmagnesium bromide solution dropwise. step2->step3 step4 Stir at 0 °C for 1h, then warm to room temperature and stir for 2h. step3->step4 step5 Quench with saturated aqueous NH₄Cl solution. step4->step5 step6 Extract with Ethyl Acetate. step5->step6 step7 Wash organic layer with brine, dry over Na₂SO₄. step6->step7 step8 Concentrate in vacuo. step7->step8 step9 Purify by column chromatography. step8->step9 end End step9->end

Caption: Workflow for Ketone Synthesis via Weinreb Amide.

Materials:

  • This compound (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 3.0 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-bromobenzophenone.

Protocol 2: Synthesis of 3-Bromobenzophenone using 3-Bromobenzoyl Chloride (Friedel-Crafts Acylation)

Protocol_Friedel_Crafts start Start step1 Suspend AlCl₃ in Benzene under N₂. start->step1 step2 Cool the suspension to 0-5 °C. step1->step2 step3 Add 3-Bromobenzoyl Chloride dropwise. step2->step3 step4 Stir at room temperature for 4-6 hours. step3->step4 step5 Pour the reaction mixture onto ice-cold dilute HCl. step4->step5 step6 Separate the organic layer and extract the aqueous layer with CH₂Cl₂. step5->step6 step7 Combine organic layers, wash with water, NaHCO₃ solution, and brine. step6->step7 step8 Dry over Na₂SO₄ and concentrate in vacuo. step7->step8 step9 Recrystallize from a suitable solvent. step8->step9 end End step9->end

Caption: Workflow for Friedel-Crafts Acylation.

Materials:

  • 3-Bromobenzoyl Chloride (1.0 equiv)

  • Benzene (solvent and reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)

  • Dichloromethane (for extraction)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride and benzene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add 3-bromobenzoyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield 3-bromobenzophenone.[4] A reported yield for this transformation is 93%.[4]

Conclusion

This compound stands out as a superior acylating agent for the synthesis of ketones, particularly when employing highly reactive organometallic nucleophiles. Its ability to form a stable, chelated intermediate effectively prevents the over-addition that plagues more traditional acylating agents like acyl chlorides and esters. This leads to significantly higher yields of the desired ketone and simplifies the purification process.

While alternatives such as morpholine amides and N-Boc amides also offer solutions to the over-addition problem and may present advantages in specific contexts, the Weinreb amide methodology remains a robust and widely applicable strategy in organic synthesis. The choice of acylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the reactivity of the nucleophile, and considerations of cost and availability. However, for chemoselective and high-yielding ketone synthesis, this compound and other Weinreb amides represent a gold standard.

References

A Comparative Guide to Modern Biaryl Ketone Synthesis: Alternatives to Traditional Weinreb Amide Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biaryl ketones are a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has long been a focal point of organic chemistry, with the Weinreb-Nahm amide reaction serving as a reliable and foundational method. The N-methoxy-N-methylamide (Weinreb amide) functionality is renowned for its ability to react with organometallic reagents to form a stable, chelated tetrahedral intermediate, effectively preventing the common problem of over-addition that plagues reactions with other acyl electrophiles.[1] A specific starting material like 3-Bromo-N-methoxy-N-methylbenzamide exemplifies this classical approach for creating functionalized biaryl ketones.

However, the evolving demands of modern chemical synthesis—emphasizing atom economy, functional group tolerance, milder reaction conditions, and novel reactivity—have spurred the development of powerful alternatives. This guide provides a comprehensive comparison of contemporary methods that challenge and, in many cases, surpass the traditional Weinreb amide strategy for biaryl ketone synthesis. We will delve into the mechanisms, scope, and practical considerations of carbonylative cross-couplings, decarboxylative couplings, and other emerging strategies, supported by experimental data to inform your synthetic planning.

The Benchmark: The Weinreb-Nahm Ketone Synthesis

The enduring success of the Weinreb-Nahm synthesis lies in its mechanistic elegance. The reaction of an N-methoxy-N-methylamide with a potent nucleophile, such as a Grignard or organolithium reagent, proceeds through a stable five-membered chelated intermediate.[1][2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents it from reacting with a second equivalent of the organometallic reagent, thus cleanly affording the desired ketone in high yield.[1]

Weinreb_Mechanism cluster_reactants Reactants WeinrebAmide Weinreb Amide (R-CO-N(OMe)Me) TetrahedralIntermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->TetrahedralIntermediate Nucleophilic Attack Organometallic Organometallic Reagent (Ar-M) Organometallic->TetrahedralIntermediate Workup Aqueous Workup TetrahedralIntermediate->Workup Ketone Biaryl Ketone (R-CO-Ar) Workup->Ketone Collapse

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

While robust, this method requires the pre-synthesis of the Weinreb amide and the use of stoichiometric, often highly reactive, organometallic reagents, which can limit its applicability in complex, late-stage syntheses.

Carbonylative Cross-Coupling Strategies

A highly efficient and versatile alternative is the three-component carbonylative cross-coupling reaction. This approach constructs the biaryl ketone by uniting an aryl electrophile, an arylmetal reagent, and carbon monoxide (CO) in a single, palladium-catalyzed step.[3][4] This method offers a convergent and atom-economical route to unsymmetrical biaryl ketones.

The general catalytic cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by the insertion of CO to form a palladium-acyl intermediate. Transmetalation with an organometallic reagent introduces the second aryl group, and subsequent reductive elimination releases the biaryl ketone product, regenerating the Pd(0) catalyst.

Carbonylative_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl CO_Insert CO Insertion PdII_Aryl->CO_Insert CO PdII_Acyl (ArCO)-Pd(II)-X CO_Insert->PdII_Acyl Transmetal Transmetalation (Ar'-M) PdII_Acyl->Transmetal PdII_Diaryl (ArCO)-Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-CO-Ar' RedElim->Product

Caption: General catalytic cycle for carbonylative cross-coupling.

Carbonylative Suzuki-Miyaura Coupling

The use of arylboronic acids as the organometallic partner in carbonylative couplings is particularly widespread due to their stability, low toxicity, and commercial availability.[3] The reaction conditions can be tuned for various aryl electrophiles. For aryl iodides, a PdCl₂(PPh₃)₂ catalyst is often effective, while aryl bromides and triflates may require a palladium catalyst with a dppf ligand and the addition of an iodide salt like KI to facilitate the reaction.[3][5]

Table 1: Representative Data for Carbonylative Suzuki-Miyaura Coupling [3]

Aryl ElectrophileArylboronic AcidCatalyst SystemYield (%)
4-IodoanisolePhenylboronic acidPdCl₂(PPh₃)₂ / K₂CO₃95
4-Bromobenzonitrile4-Methoxyphenylboronic acidPdCl₂(dppf) / K₂CO₃ / KI88
Phenyl triflate4-Methylphenylboronic acidPdCl₂(dppf) / K₂CO₃ / KI81
1-IodonaphthalenePhenylboronic acidPdCl₂(PPh₃)₂ / K₂CO₃92
Carbonylative Coupling with Triarylbismuth Reagents

Triarylbismuth reagents have emerged as highly attractive coupling partners due to their air and moisture stability, low toxicity, and exceptional atom economy—theoretically, all three aryl groups can be transferred.[6][7] Recent developments have shown that a heterogeneous palladium catalyst can efficiently drive the carbonylative coupling of triarylbismuths with aryl iodides under just one atmosphere of CO pressure.[6][7] A key advantage is the catalyst's recyclability, which has been demonstrated for at least eight cycles without significant loss of activity.[6]

Table 2: Carbonylative Coupling of BiPh₃ with Various Aryl Iodides [7]

Aryl IodideProductYield (%)
4-Iodoanisole4-Methoxybenzophenone95
4-Iodonitrobenzene4-Nitrobenzophenone93
Methyl 4-iodobenzoateMethyl 4-benzoylbenzoate91
2-Iodothiophene2-Thienyl phenyl ketone85

Decarboxylative Cross-Coupling

Decarboxylative coupling represents a significant paradigm shift, utilizing ubiquitous and inexpensive carboxylic acids (or their salts) as aryl nucleophile precursors.[8][9] In this transformation, the carboxylate group is extruded as CO₂, generating an in-situ arylmetal species that then participates in a cross-coupling reaction with an aryl halide or triflate.[9] This approach avoids the need to pre-form sensitive organometallic reagents.

The most effective catalyst systems are often bimetallic, employing a copper complex (e.g., with 1,10-phenanthroline) to mediate the decarboxylation step and a palladium complex to catalyze the cross-coupling.[8][10] The use of aryl triflates as electrophiles is particularly advantageous as the resulting non-coordinating triflate anion byproduct does not interfere with the decarboxylation step.[10]

Decarboxylative_Coupling cluster_Pd_Cycle Palladium Catalytic Cycle cluster_Cu_Cycle Copper-Mediated Decarboxylation Pd0 Pd(0) PdII Ar-Pd(II)-X Pd0->PdII + Ar-X (Oxidative Addition) DiarylPd Ar-Pd(II)-Ar' PdII->DiarylPd + Ar'-Cu (Transmetalation) DiarylPd->Pd0 (Reductive Elimination) Product Biaryl Product (Ar-Ar') DiarylPd->Product Cu_Carboxylate Ar'-COO-Cu(I) ArCu Ar'-Cu(I) Cu_Carboxylate->ArCu - CO2 ArCu->PdII

Caption: Bimetallic Pd/Cu catalytic cycle for decarboxylative coupling.

Microwave irradiation has been shown to be highly beneficial for this transformation, significantly reducing reaction times from hours to minutes, especially for non-activated carboxylates.[10]

Table 3: Comparison of Thermal vs. Microwave Heating in Decarboxylative Coupling [10]

Aryl CarboxylateAryl TriflateConditionsYield (%)
Potassium 4-methoxybenzoatePhenyl triflate120 °C, 24 h85
Potassium 4-methoxybenzoatePhenyl triflateMicrowave, 150 °C, 10 min81
Potassium benzoate4-Acetylphenyl triflate120 °C, 1 h94
Potassium benzoate4-Acetylphenyl triflateMicrowave, 150 °C, 5 min91

Modern Takes on a Classic: Friedel-Crafts Acylation

Friedel-Crafts acylation is one of the oldest methods for forming aryl ketones, typically involving the reaction of an arene with an acyl chloride or anhydride in the presence of a stoichiometric amount of a strong Lewis acid like AlCl₃.[11][12] While effective for simple substrates, its limitations are significant: harsh conditions, poor functional group tolerance, and issues with regioselectivity.[11]

Modern advancements have aimed to overcome these drawbacks by developing catalytic and milder versions of the reaction.[13] This includes the use of strong Brønsted acids or novel acylium precursors that can be generated under less stringent conditions.[13][14] For example, α-oximinoketones have been utilized as stable and user-friendly acylium precursors, which, upon activation with triflic anhydride, undergo selective C-C bond cleavage to generate the reactive acylium ion under mild conditions.[14]

Summary and Comparative Analysis

Choosing the optimal synthetic route depends on a variety of factors, including substrate availability, functional group tolerance, cost, and scalability. The following table provides a high-level comparison of the discussed alternatives.

Table 4: Overall Comparison of Biaryl Ketone Synthesis Methods

MethodKey AdvantagesKey DisadvantagesIdeal Application
Weinreb Amide Excellent prevention of over-addition; high yields; well-established.[1]Requires pre-synthesis of amide; uses stoichiometric strong organometallics.When clean conversion is paramount and starting materials are readily available.
Carbonylative Coupling Convergent; high atom economy; broad substrate scope (iodides, bromides, triflates).[3][7]Requires handling of toxic CO gas; catalyst cost and sensitivity.For complex unsymmetrical ketones where starting materials are aryl halides/triflates.
Decarboxylative Coupling Uses readily available carboxylic acids; avoids pre-formed organometallics.[9][10]Can require high temperatures or microwave heating; catalyst system can be complex.Green chemistry applications; when carboxylic acid starting materials are more accessible than halides.
Modern Friedel-Crafts Uses inexpensive starting materials; catalytic variants are improving scope.[14]Regioselectivity can be an issue; substrate must be sufficiently electron-rich.Large-scale synthesis of simple, non-functionalized biaryl ketones.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylative Cross-Coupling of Triarylbismuth with an Aryl Iodide[6][7]
  • To a dried Schlenk tube under an inert atmosphere, add the heterogeneous MCM-41-2N-Pd(OAc)₂ catalyst (1 mol%).

  • Add triphenylbismuth (1.0 mmol), the desired aryl iodide (3.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add 5 mL of a DMF/H₂O (4:1) solvent mixture.

  • Purge the tube with carbon monoxide (CO) from a balloon and maintain a CO atmosphere (1 atm).

  • Stir the reaction mixture vigorously at 80 °C for 5 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

  • The heterogeneous catalyst can be recovered by filtration, washed, dried, and reused.[6]

Protocol 2: Decarboxylative Cross-Coupling of a Carboxylate Salt with an Aryl Triflate using Microwave Heating[10]
  • In a microwave process vial, combine the aromatic carboxylate salt (e.g., potassium benzoate, 1.5 equiv), the aryl triflate (1.0 equiv), Cu₂O (15 mol%), and 1,10-phenanthroline (15 mol%).

  • Add PdBr₂ (2 mol%) and Tol-BINAP (2 mol%).

  • Add N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 150 °C for 5-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure biaryl ketone.

References

Navigating Acylation in Synthesis: A Comparative Guide to 3-Bromo-N-methoxy-N-methylbenzamide and 3-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an in-depth, objective comparison between two common reagents for introducing the 3-bromobenzoyl group: the highly reactive 3-bromobenzoyl chloride and the more nuanced 3-Bromo-N-methoxy-N-methylbenzamide, a Weinreb amide.

The selection of an appropriate reagent hinges on factors such as desired product, substrate tolerance, and reaction control. While both compounds serve as effective acylating agents, their reactivity profiles and mechanisms of action differ substantially, leading to distinct advantages and disadvantages in practical application.

The Challenge of Reactivity: Acyl Chlorides and the "Over-Addition" Problem

3-Bromobenzoyl chloride, as a classical acyl chloride, is a powerful electrophile. Its high reactivity is advantageous for reactions with weak nucleophiles. However, when employing potent organometallic reagents like Grignard or organolithium reagents, this reactivity becomes a significant drawback. The initial product of the reaction, a ketone, is itself susceptible to nucleophilic attack by the organometallic reagent. This often leads to a second addition, or "over-addition," resulting in the formation of a tertiary alcohol as the major product, even when carefully controlling the stoichiometry. Consequently, isolating the desired ketone in high yield can be challenging, often requiring the use of less reactive organometallics like organocuprates (Gilman reagents) or organocadmium reagents.

The Weinreb Amide Solution: Controlled and Selective Acylation

In contrast, this compound, a specific type of Weinreb amide, offers a more controlled and selective approach to acylation. The Weinreb amide functionality was specifically designed to circumvent the issue of over-addition. The key to its unique reactivity lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized by chelation of the magnesium or lithium cation by both the carbonyl oxygen and the methoxy oxygen. This stable complex prevents the premature collapse of the intermediate and subsequent elimination to form the ketone under the reaction conditions. The desired ketone is only liberated upon aqueous workup.

This inherent stability allows for the use of highly reactive organometallic reagents, such as Grignard and organolithium reagents, to be used for the synthesis of ketones in high yields, without the complication of over-addition.

At a Glance: Key Differences in Performance

Feature3-Bromobenzoyl ChlorideThis compound (Weinreb Amide)
Reactivity Very highModerate
Reaction with Grignard Reagents Prone to over-addition, yielding tertiary alcoholsClean conversion to ketones
Reaction Control Difficult to stop at the ketone stageExcellent control, stable intermediate
Substrate Scope May be limited by high reactivity and harsh conditionsBroader scope due to milder conditions and higher selectivity
Workup Can be complex due to product mixturesGenerally straightforward
Preparation Typically from 3-bromobenzoic acid using thionyl chloride or oxalyl chlorideCan be prepared from 3-bromobenzoyl chloride or 3-bromobenzoic acid and N,O-dimethylhydroxylamine
Handling Moisture-sensitive, corrosiveGenerally more stable and easier to handle

Mechanistic Insights: Visualizing the Reaction Pathways

The divergent reaction pathways of 3-bromobenzoyl chloride and this compound with Grignard reagents are best understood through their reaction mechanisms.

G cluster_acyl_chloride 3-Bromobenzoyl Chloride Pathway AcylChloride 3-Bromobenzoyl Chloride Tetrahedral1 Tetrahedral Intermediate AcylChloride->Tetrahedral1 Nucleophilic Attack Grignard1 R-MgX Grignard1->Tetrahedral1 Ketone Ketone (Unstable in situ) Tetrahedral1->Ketone Collapse & Elimination of MgXCl Tetrahedral2 Tetrahedral Intermediate Ketone->Tetrahedral2 Over-addition Grignard2 R-MgX (2nd eq.) Grignard2->Tetrahedral2 TertiaryAlcohol Tertiary Alcohol (after workup) Tetrahedral2->TertiaryAlcohol Aqueous Workup G cluster_weinreb_amide This compound Pathway WeinrebAmide 3-Bromo-N-methoxy-N- methylbenzamide ChelatedIntermediate Stable Chelated Tetrahedral Intermediate WeinrebAmide->ChelatedIntermediate Nucleophilic Attack Grignard R-MgX Grignard->ChelatedIntermediate Ketone Ketone ChelatedIntermediate->Ketone Aqueous Workup

Comparative Guide to the Validation of Product Structure from Suzuki Coupling of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are prevalent scaffolds in numerous biologically active molecules.[1][2] The coupling of 3-Bromo-N-methoxy-N-methylbenzamide, a Weinreb amide, with various organoboron reagents offers a versatile entry into a diverse chemical space. However, rigorous and unambiguous validation of the resulting product's structure is a critical, non-negotiable step to ensure the integrity of downstream applications, from biological screening to materials science.[1]

This guide provides an in-depth comparison of analytical methodologies for the structural validation of the products arising from the Suzuki coupling of this compound. We will delve into the causality behind experimental choices and present a framework for a self-validating analytical workflow.

The Synthetic Landscape: Beyond the Target Molecule

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[3][4][5] While highly efficient, the reaction is not without potential complexities. A comprehensive validation strategy must account for not only the desired product but also potential side products and unreacted starting materials.

Anticipated Product and Potential Byproducts

The primary reaction involves the coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂), yielding the corresponding 3-aryl-N-methoxy-N-methylbenzamide.

However, several side reactions can occur, leading to a mixture of products that can complicate purification and analysis:

  • Homocoupling: Dimerization of the boronic acid to form a biaryl (Ar-Ar) is a common side reaction, especially in the presence of oxygen.[6]

  • Dehalogenation: Reduction of the starting aryl bromide to yield N-methoxy-N-methylbenzamide can occur.[7]

  • Protodeborylation: Hydrolysis of the boronic acid back to the corresponding arene is another possible side reaction.[7]

A robust validation workflow must be capable of distinguishing the desired product from these potential impurities.

dot

Caption: Reaction scheme showing the desired Suzuki coupling product and potential side products.

A Multi-Faceted Approach to Structural Validation

No single analytical technique provides a complete picture of a compound's identity and purity. A synergistic combination of chromatographic and spectroscopic methods is essential for unequivocal structure validation.

Performance Comparison of Key Analytical Techniques
Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, requires minimal sample, provides rapid confirmation of product formation.[1]Does not provide detailed structural information on its own; isomers may not be distinguishable.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including atom connectivity and stereochemistry.Unambiguous structure elucidation, quantitative analysis of mixtures.[8]Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of product from impurities.High resolution, quantitative purity determination, adaptable for purification.Does not provide structural information directly.
Gas Chromatography (GC) Purity assessment for volatile compounds.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.

dot

Caption: A typical workflow for the synthesis, purification, and validation of a Suzuki coupling product.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis and validation of the Suzuki coupling product of this compound. Optimization may be required for specific boronic acids.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling.[3][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) or other suitable palladium catalyst[9]

  • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.[1]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1][9]

Protocol 2: Validation by Mass Spectrometry

This protocol provides a general method for confirming the molecular weight of the purified product.[1]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified product.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.[1]

Analysis:

  • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[1]

  • Acquire the mass spectrum over a relevant m/z range to detect the molecular ion ([M+H]⁺ or [M-H]⁻) of the expected product.[1]

  • Confirm the isotopic pattern of the molecular ion, which should match the theoretical distribution for the elemental composition of the product.[1]

Protocol 3: Validation by NMR Spectroscopy

This protocol outlines the steps for obtaining detailed structural information.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Analysis:

  • Acquire a ¹H NMR spectrum to determine the number and integration of proton signals, as well as their splitting patterns.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and confirm the final structure.

Alternative Synthetic Routes: A Comparative Perspective

While the Suzuki coupling is a powerful method for constructing biaryl systems, alternative approaches exist. Understanding these alternatives provides a broader context for evaluating the efficiency and product profile of the Suzuki reaction.

One notable alternative is the arylation of Weinreb amides with functionalized Grignard reagents.[10][11][12] This transition-metal-free approach can offer a different chemoselectivity profile and may be advantageous in cases where palladium-catalyzed reactions are problematic.[10][11]

Conclusion

The validation of the product structure from the Suzuki coupling of this compound is a multi-step process that requires a combination of robust synthetic protocols and orthogonal analytical techniques. While mass spectrometry provides a rapid confirmation of the product's molecular weight, NMR spectroscopy is indispensable for unambiguous structural elucidation.[1] Chromatographic methods such as HPLC or GC are crucial for assessing the purity of the final compound. By employing a comprehensive validation strategy, researchers can ensure the quality and reliability of their synthesized molecules for subsequent applications in drug discovery and materials science.

References

A Comparative Guide to Reaction Yield Analysis: qNMR vs. Traditional Methods for 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of pharmaceutical and chemical research, the accurate and rapid determination of reaction yield is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques for the analysis of the reaction yield of 3-Bromo-N-methoxy-N-methylbenzamide, a versatile intermediate in organic synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and present supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Challenge: Quantifying Weinreb Amide Formation

The synthesis of this compound, a Weinreb amide, typically involves the reaction of 3-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. While seemingly straightforward, achieving high purity and accurately quantifying the yield is crucial for subsequent synthetic steps. Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the mainstay for such analyses. However, qNMR has emerged as a powerful, direct, and often more efficient alternative.

A Head-to-Head Comparison: qNMR vs. HPLC for Yield Determination

The choice of an analytical technique can significantly impact the speed and accuracy of research and development. Below is a comparative overview of qNMR and HPLC for the determination of reaction yield.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle A primary ratio method based on the direct proportionality between NMR signal intensity and the number of nuclei.[1]A comparative separation technique relying on the differential partitioning of analytes between a mobile and stationary phase.
Reference Standard Requires a single, certified internal standard of known purity, which does not need to be the analyte itself.[2]Typically requires a reference standard of the analyte for accurate quantification, or relies on area percentage which can be inaccurate without response factor correction.[2]
Speed of Analysis Rapid sample preparation and data acquisition, often under 15 minutes per sample.[3]Can involve lengthy method development, column equilibration, and run times.
Sample Preparation Simple dissolution of the crude reaction mixture with a known amount of internal standard.[4]Often requires filtration, dilution, and careful solvent selection to avoid precipitation in the system.
Accuracy & Precision High accuracy and excellent precision, with results directly traceable to SI units.[5]High precision, but accuracy can be compromised by differences in detector response factors for the analyte and impurities.[6]
Information Content Provides structural confirmation of the product and impurities alongside quantitative data from a single experiment.Provides retention time and peak area, but no definitive structural information without coupling to a mass spectrometer.
Destructive/Non-destructive Non-destructive, allowing for sample recovery.Non-destructive for the analyte, but the collected fraction is diluted in the mobile phase.
Throughput Amenable to automation for high-throughput screening.Well-established for high-throughput analysis with autosamplers.

The qNMR Advantage: A Deeper Dive

Quantitative NMR offers several distinct advantages that make it an increasingly preferred method for reaction yield analysis.[7] The technique is inherently quantitative, as the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[4] This fundamental principle allows for the use of a single, well-characterized internal standard to quantify multiple components in a mixture without the need for individual calibration curves.[8][9] Furthermore, the structural information gleaned from the NMR spectrum provides an invaluable in-situ confirmation of the desired product and can help identify byproducts and unreacted starting materials.

Experimental Section: Determining the Yield of this compound

To illustrate the practical application and comparative performance of qNMR and HPLC, we present a hypothetical synthesis of this compound and the subsequent yield analysis of the crude reaction mixture.

Synthesis of this compound

A solution of 3-bromobenzoyl chloride (1.00 g, 4.56 mmol) in dichloromethane (20 mL) is cooled to 0 °C. To this solution is added N,O-dimethylhydroxylamine hydrochloride (0.49 g, 5.01 mmol) followed by the dropwise addition of pyridine (0.81 mL, 10.03 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with 1M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (15 mL). The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent removed under reduced pressure to afford the crude product.

qNMR Analysis Protocol

The following protocol outlines the steps for determining the reaction yield using qNMR with 1,3,5-trimethoxybenzene as the internal standard.

1,3,5-Trimethoxybenzene is an excellent internal standard for this analysis due to its:

  • High purity and stability.

  • Simple 1H NMR spectrum with two sharp singlets that do not overlap with the analyte signals.

  • Good solubility in common deuterated solvents.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_product Accurately weigh crude product weigh_is Accurately weigh internal standard (1,3,5-trimethoxybenzene) dissolve Dissolve mixture in CDCl3 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire phase_baseline Phase and baseline correct spectrum acquire->phase_baseline integrate Integrate product and internal standard signals phase_baseline->integrate calculate Calculate moles and yield integrate->calculate

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the crude reaction product into a vial.

    • Accurately weigh approximately 10-15 mg of 1,3,5-trimethoxybenzene (purity ≥ 99%) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key acquisition parameters:

      • Pulse program: A standard 30° or 45° pulse sequence.

      • Relaxation delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.

      • Number of scans (ns): 16 or 32 for a good signal-to-noise ratio.

  • Data Processing and Yield Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the product and the internal standard. For this compound, the N-methyl and O-methyl singlets are suitable. For 1,3,5-trimethoxybenzene, the aromatic singlet can be used.

    • Calculate the molar ratio and the reaction yield using the following formula:

    Yield (%) = ( (Integral_product / N_product) / (Integral_IS / N_IS) ) * ( (Mass_IS * Purity_IS) / MW_IS ) * ( MW_product / (Initial Moles_limiting reagent) ) * 100

    Where:

    • Integral_product = Integral of the selected product signal

    • N_product = Number of protons for the selected product signal

    • Integral_IS = Integral of the selected internal standard signal

    • N_IS = Number of protons for the selected internal standard signal

    • Mass_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

    • MW_IS = Molecular weight of the internal standard (168.19 g/mol for 1,3,5-trimethoxybenzene)[10][11][12][13]

    • MW_product = Molecular weight of the product (244.08 g/mol for this compound)[14]

    • Initial Moles_limiting reagent = Moles of the starting 3-bromobenzoyl chloride

Illustrative qNMR Data for Different Reaction Yields
Reaction YieldIntegral (Product, N-CH3, 3H)Integral (IS, Ar-H, 3H)Calculated Yield
Scenario 1: 50% Yield 1.502.0050.1%
Scenario 2: 75% Yield 2.252.0075.2%
Scenario 3: 95% Yield 2.852.0095.2%
Assumes 25.0 mg crude product, 12.0 mg of 1,3,5-trimethoxybenzene (99.5% purity), and 4.56 mmol of starting 3-bromobenzoyl chloride.
HPLC Analysis Protocol

For comparison, a standard HPLC method for the analysis of aromatic amides is provided below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_crude Weigh crude product dissolve_mobile Dissolve in mobile phase weigh_crude->dissolve_mobile filter_sample Filter through 0.45 µm filter dissolve_mobile->filter_sample inject Inject onto HPLC filter_sample->inject acquire_hplc Acquire chromatogram inject->acquire_hplc integrate_peaks Integrate all peaks acquire_hplc->integrate_peaks calculate_area Calculate area % of product integrate_peaks->calculate_area

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction product into a vial.

    • Dissolve in 10 mL of the mobile phase (e.g., Acetonitrile:Water).

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often suitable for aromatic compounds. For example, a gradient starting from 40% acetonitrile to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The yield is often estimated by the area percentage of the product peak relative to the total area of all peaks in the chromatogram. This method assumes that all components have the same response factor at the detection wavelength, which can be a significant source of error. For accurate quantification, a calibration curve with a pure standard of the product would be necessary.

Illustrative HPLC Data for Different Reaction Yields
Reaction YieldRetention Time (min)Peak Area (%)
Scenario 1: 50% Yield
3-bromobenzoyl chloride5.245.0
This compound8.552.5
Impurity 110.12.5
Scenario 2: 75% Yield
3-bromobenzoyl chloride5.222.0
This compound8.576.5
Impurity 110.11.5
Scenario 3: 95% Yield
3-bromobenzoyl chloride5.24.0
This compound8.595.2
Impurity 110.10.8

Conclusion: Embracing Efficiency and Accuracy with qNMR

While HPLC remains a valuable tool in the analytical chemist's arsenal, for the rapid and accurate determination of reaction yield, qNMR presents a compelling and often superior alternative. Its ability to provide direct, structural, and quantitative information from a single, quick experiment without the need for analyte-specific reference standards streamlines the research and development process. For the synthesis of intermediates like this compound, where speed and accuracy are critical, adopting qNMR can lead to significant gains in efficiency and confidence in the analytical results. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage the full potential of qNMR in their synthetic endeavors.

References

A Comparative Guide to Catalyst Systems for C-N Bond Formation Using 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where arylamine moieties are prevalent structural motifs.[1][2] The choice of catalyst system for these transformations is critical and can significantly impact reaction efficiency, substrate scope, and overall cost. This guide provides a comparative analysis of various catalyst systems for the C-N cross-coupling of 3-Bromo-N-methoxy-N-methylbenzamide, a versatile building block featuring a Weinreb amide functionality. We will delve into the nuances of palladium-, copper-, and nickel-based systems, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in this field.

The Strategic Importance of this compound

This compound serves as a valuable substrate in drug discovery and development. The bromo-substituent provides a reactive handle for cross-coupling reactions, while the Weinreb amide is a stable and versatile functional group that can be readily converted to ketones, aldehydes, or other functionalities without the common problem of over-addition by organometallic reagents. The meta-substitution pattern of the bromine atom and the Weinreb amide presents unique electronic and steric challenges that necessitate careful consideration of the catalyst system.

Palladium-Catalyzed Systems: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most widely used method for C-N bond formation, renowned for its broad substrate scope and high functional group tolerance.[3][4] For an electron-deficient aryl bromide like this compound, palladium catalysis is often the first choice.

Catalyst and Ligand Selection

The success of a Buchwald-Hartwig reaction is heavily dependent on the choice of phosphine ligand.[5] For sterically hindered or electronically challenging substrates, bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting reductive elimination step. For substrates analogous to this compound, such as m-bromobenzamides, N-heterocyclic carbene (NHC) ligands have also shown exceptional reactivity.[6]

Key Ligand Classes for Consideration:

  • Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling a wide range of amines with aryl bromides. Their steric bulk and electron-donating properties facilitate the formation of the active monoligated palladium species and accelerate the catalytic cycle.

  • N-Heterocyclic Carbenes (NHCs): PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, have demonstrated high efficiency in the amination of m-bromobenzamide derivatives.[6] These catalysts are often more stable and require lower catalyst loadings.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig Pd0 Pd(0)L PdII Ar-Pd(II)-Br(L) Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) Amido [Ar-Pd(II)-NHR2(L)]+Br- PdII->Amido R2NH AmineCoord Amine Coordination (R2NH) AmidoComplex Ar-Pd(II)-NR2(L) Amido->AmidoComplex Base Deprotonation Base (-HBase+Br-) AmidoComplex->Pd0 Ar-NR2 Product Ar-NR2 RedElim Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Palladium-Catalyzed Amination

This protocol is adapted from methodologies successful for the amination of related m-bromobenzamides.[6]

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a PEPPSI-type catalyst)

  • Phosphine or NHC ligand (e.g., XPhos or IPr)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Copper-Catalyzed Systems: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[7][8] It offers a cost-effective alternative to palladium catalysis.[9]

Advantages and Challenges

Copper catalysts are significantly less expensive than their palladium counterparts. However, traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[7] Modern protocols utilize catalytic amounts of a copper source in the presence of a ligand to facilitate the reaction under milder conditions. For electron-deficient aryl bromides, copper-catalyzed amination can be quite effective.

Ligand Development

The key to successful modern Ullmann reactions is the use of chelating ligands that stabilize the copper catalyst and promote the C-N bond-forming step.

Effective Ligand Classes:

  • Amino Acids: L-proline and N,N-dimethylglycine are simple, inexpensive, and highly effective ligands for the copper-catalyzed amination of aryl halides.

  • Diamine Derivatives: N,N'-dimethylethylenediamine (DMEDA) and other diamine-based ligands have proven to be excellent promoters of Ullmann-type couplings.

  • Phenanthrolines: Substituted phenanthrolines can also serve as effective ligands in these reactions.

The Catalytic Cycle

The mechanism of the copper-catalyzed amination is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) cycle.

Ullmann_Condensation CuI Cu(I)L CuAmide Cu(I)-NR2(L) CuI->CuAmide R2NH, Base AmineReact Amine + Base (R2NH) CuIII Ar-Cu(III)-Br(NR2)(L) CuAmide->CuIII Ar-Br OxAdd Oxidative Addition (Ar-Br) CuIII->CuI Ar-NR2 Product Ar-NR2 RedElim Reductive Elimination

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocol: A Representative Copper-Catalyzed Amination

This protocol is based on established methods for the amination of aryl bromides using L-proline as a ligand.

Materials:

  • This compound

  • Amine

  • Copper(I) iodide (CuI)

  • L-proline

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO, DMF)

Procedure:

  • To a reaction vessel, add CuI (5-10 mol%), L-proline (10-20 mol%), and the base (2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.5 equivalents).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Nickel-Catalyzed Systems: An Emerging Alternative

Nickel catalysis for C-N cross-coupling has gained significant attention as a more sustainable and economical alternative to palladium.[10] Nickel catalysts can often cleave C-Br bonds under milder conditions and can be effective for substrates that are challenging for palladium systems.

Advantages and Mechanistic Considerations

Nickel is more earth-abundant and less expensive than palladium. Mechanistically, nickel-catalyzed cross-couplings can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, and radical pathways are also possible. The choice of ligand is crucial in controlling the reaction pathway and preventing side reactions. For electron-deficient substrates like this compound, nickel catalysis can be a viable option.

Catalyst and Ligand Systems
  • Nickel Precursors: NiCl₂(dme), Ni(cod)₂, and NiBr₂ are common nickel precursors.

  • Ligands: A variety of phosphine and N-heterocyclic carbene ligands have been developed for nickel-catalyzed aminations. For aryl bromides, ligands such as P(t-Bu)₃ and IPr have shown good results.

Comparative Performance Analysis

While direct comparative data for this compound is limited, we can extrapolate from studies on similar m-bromobenzamide substrates to provide a qualitative comparison.

Catalyst SystemTypical Catalyst LoadingLigandsBaseTemperature (°C)AdvantagesDisadvantages
Palladium 0.5 - 5 mol%Biarylphosphines (XPhos, SPhos), NHCs (PEPPSI)NaOt-Bu, Cs₂CO₃, K₃PO₄80 - 120Broad substrate scope, high yields, well-understoodHigh cost of catalyst and ligands
Copper 5 - 20 mol%L-proline, DMEDA, PhenanthrolinesK₂CO₃, Cs₂CO₃100 - 150Low cost, readily available catalysts and ligandsOften requires higher temperatures and catalyst loadings
Nickel 1 - 10 mol%Phosphines (PCy₃), NHCs (IPr)NaOt-Bu, K₃PO₄60 - 110Low cost, effective for some challenging substratesCan be more sensitive to air and moisture, less developed

Emerging Technologies: Photocatalysis and Electrocatalysis

Recent advancements have seen the emergence of photocatalytic and electrochemical methods for C-N bond formation. These technologies offer the potential for milder reaction conditions and unique reactivity profiles, often avoiding the need for strong bases and high temperatures. While still in development for a broad range of substrates, they represent a promising future direction for C-N cross-coupling reactions.

Conclusion

The choice of catalyst system for the C-N coupling of this compound depends on a variety of factors including cost, desired reaction conditions, and the nature of the amine coupling partner.

  • Palladium-based systems , particularly those employing bulky biarylphosphine or NHC ligands, remain the gold standard for reliability and broad applicability, often providing high yields under relatively mild conditions.

  • Copper-catalyzed Ullmann-type reactions offer a more economical alternative, and with modern ligand systems, can be highly effective, albeit sometimes requiring higher temperatures.

  • Nickel catalysis is a rapidly developing field that provides a cost-effective and powerful option, especially for challenging substrates.

Researchers and drug development professionals are encouraged to screen a variety of catalyst systems to identify the optimal conditions for their specific application. The detailed protocols and comparative data provided in this guide serve as a valuable starting point for the efficient and successful synthesis of arylamine derivatives from this compound.

References

A Comparative Guide to Ketone Synthesis: The Decisive Advantage of Weinreb Amides Over Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the construction of ketones is a foundational and frequently encountered transformation. The addition of highly nucleophilic organometallic reagents, such as Grignard or organolithium compounds, to carboxylic acid derivatives is a classic method for carbon-carbon bond formation. However, this approach is fraught with challenges, most notably the propensity for over-addition. This guide provides an in-depth comparison of two common substrates for this reaction—esters and Weinreb amides—and demonstrates through mechanistic analysis and experimental data why the Weinreb amide is a superior tool for the controlled and high-yield synthesis of ketones.

The Challenge: Overcoming the Reactivity Cascade in Ester Additions

The reaction of an ester with a Grignard or organolithium reagent is a textbook example of a process that is difficult to stop at the ketone stage.[1][2] The reaction mechanism involves an initial nucleophilic acyl substitution, where the organometallic reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to yield the desired ketone.

However, the newly formed ketone is itself a potent electrophile. Crucially, ketones are generally more reactive towards nucleophiles than their parent esters.[1][3] This is because the electron-donating resonance from the alkoxy group in an ester partially tempers the electrophilicity of the carbonyl carbon, an effect absent in ketones.[1] Consequently, as soon as a molecule of ketone is formed, it is more likely to be attacked by a second equivalent of the organometallic reagent than a molecule of the starting ester.[4] This rapid second addition leads to a stable tertiary alkoxide, which upon acidic workup, yields a tertiary alcohol as the major, and often undesired, product.[5][6] Controlling the stoichiometry by adding only one equivalent of the nucleophile is typically ineffective and results in a mixture of unreacted ester, ketone, and tertiary alcohol.[1][4]

Caption: Figure 1: The Over-Addition Pathway in Ester Reactions.

The Solution: Chelation Control with Weinreb Amides

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis elegantly solves the over-addition problem.[7] The method involves the reaction of an N-methoxy-N-methylamide (a "Weinreb amide") with an organometallic reagent.[8]

Like the reaction with an ester, the process begins with the nucleophilic addition of the organometallic reagent to the amide carbonyl. However, the resulting tetrahedral intermediate is uniquely stabilized by chelation.[9][10] The metal cation (e.g., Li⁺ or Mg²⁺) is coordinated by both the newly formed anionic oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[3][7] This chelated intermediate is remarkably stable at low temperatures and does not collapse to form a ketone.[8][11] The reaction is effectively "paused" at this stage until an aqueous acidic workup is performed. During the workup, any excess organometallic reagent is quenched, and only then does the stable intermediate hydrolyze to release the desired ketone, preventing any possibility of a second addition.[3][12]

Caption: Figure 2: The Weinreb Amide Chelation-Controlled Pathway.

Performance Comparison: Weinreb Amide vs. Ester

The fundamental mechanistic difference between these two substrates leads to significant practical advantages for the Weinreb amide in a laboratory setting.

FeatureWeinreb AmideEster
Over-addition Control Excellent; the stable chelated intermediate prevents the second addition of the organometallic reagent.[11]Poor; the ketone intermediate is more reactive than the starting ester, leading to tertiary alcohol byproducts.[1][4]
Primary Product KetoneTertiary Alcohol[5]
Typical Yields Generally high for ketones (often >80-95%).[11]High for tertiary alcohols; very low and unreliable for ketones.[13][14]
Substrate Scope Broad; tolerates a wide range of functional groups including silyl ethers, N-protected amino acids, and sulfonates.[7]More limited; the highly basic/nucleophilic conditions can be incompatible with many functional groups.
Reaction Control High; the reaction stops cleanly at the stable intermediate stage before workup.[8]Low; requires careful control of stoichiometry and temperature, yet still yields mixtures.[1]
Predictability Highly predictable and reliable, making it a staple in complex total synthesis.[7]Unreliable for ketone synthesis; primarily used when the tertiary alcohol is the desired product.[2]

Experimental Protocol: Synthesis of Isobutyrophenone via a Weinreb Amide

This two-step protocol provides a representative workflow for the preparation of a Weinreb amide from an ester, followed by its conversion to a ketone.

Part A: Preparation of N-methoxy-N-methylbenzamide (Weinreb Amide)

Adapted from a procedure by Weinreb & Nahm, 1981.[7]

  • Apparatus Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (5.85 g, 60 mmol).

  • Solvent and Cooling: Add 100 mL of anhydrous tetrahydrofuran (THF) and cool the resulting slurry to 0 °C in an ice bath.

  • Grignard Reagent Addition: Slowly add isopropylmagnesium chloride (60 mL of a 2.0 M solution in THF, 120 mmol) dropwise over 20 minutes. The mixture will become a clear solution as the hydrochloride is neutralized and the magnesium salt of the hydroxylamine is formed.

  • Ester Addition: After stirring for 1 hour at 0 °C, add methyl benzoate (7.48 g, 55 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Cool the reaction back to 0 °C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the pure Weinreb amide.

Part B: Reaction with Isopropylmagnesium Chloride to Yield Isobutyrophenone

  • Apparatus Setup: To a flame-dried, 250 mL round-bottom flask containing the purified N-methoxy-N-methylbenzamide (8.25 g, 50 mmol) from Part A, add 100 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Grignard Addition: Slowly add isopropylmagnesium chloride (30 mL of a 2.0 M solution in THF, 60 mmol) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by TLC to confirm the consumption of the starting amide.

  • Quench and Workup: Slowly quench the reaction by adding 50 mL of 1 M aqueous HCl. Stir for 15 minutes.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude isobutyrophenone, which can be further purified by distillation or chromatography if necessary.

Conclusion

For the targeted synthesis of ketones from carboxylic acid derivatives using organometallic reagents, the Weinreb amide offers unparalleled control and reliability. Its unique ability to form a stable, chelated tetrahedral intermediate effectively prevents the over-addition reactions that plague similar syntheses using esters.[13][14] This chelation-controlled strategy translates to higher yields, cleaner reactions, and a broader tolerance for sensitive functional groups, making the Weinreb-Nahm synthesis an indispensable method in the toolkit of the modern organic chemist and a cornerstone of complex molecule synthesis.[7][15]

References

A Comparative Guide to the Reactivity of Substituted Bromo-N-methoxy-N-methylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Utility of Weinreb Amides in Synthesis

In the landscape of modern organic synthesis, the quest for selective and high-yield transformations is paramount. The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone achievement in this pursuit. First introduced in 1981, their unique reactivity profile has established them as indispensable intermediates for the synthesis of ketones and aldehydes.[1][2][3] The primary advantage of the Weinreb amide lies in its reaction with potent organometallic nucleophiles, such as Grignard or organolithium reagents. Unlike reactions with esters or acid chlorides, which are often plagued by over-addition to yield tertiary alcohols, the Weinreb amide reaction cleanly stops at the ketone stage.[4][5]

This remarkable selectivity stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[2][4][5][6] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup, thereby preventing the undesired second addition of the nucleophile.

This guide provides a detailed comparative analysis of the reactivity of a series of substituted bromo-N-methoxy-N-methylbenzamides. By systematically altering the electronic environment of the aromatic ring, we can elucidate the structure-reactivity relationships that govern their performance. This analysis is crucial for researchers in medicinal chemistry and process development, where predicting and controlling reaction kinetics is essential for optimizing synthetic routes. We will explore the theoretical underpinnings of substituent effects, present detailed experimental protocols for a comparative kinetic study, and analyze the resulting data to provide a clear, evidence-based reactivity guide.

Theoretical Framework: Electronic Effects on Carbonyl Electrophilicity

The reactivity of a benzamide derivative in a nucleophilic acyl substitution reaction is fundamentally dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.

  • Inductive Effects (-I/+I): These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or the bromo (-Br) substituent itself possess a negative inductive effect (-I), pulling electron density away from the ring and the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like alkyl groups have a positive inductive effect (+I), pushing electron density into the ring and slightly reducing carbonyl reactivity.[7]

  • Resonance Effects (-R/+R): These effects involve the delocalization of pi electrons across the aromatic system. EWGs like -NO₂ exhibit a negative resonance effect (-R), withdrawing electron density from the ring through delocalization. EDGs with lone pairs, such as a methoxy group (-OCH₃), exhibit a positive resonance effect (+R), donating electron density to the ring.[7] The net effect of a substituent is a combination of these two factors.

The Hammett equation provides a powerful quantitative tool for correlating reaction rates with substituent effects.[8] It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state.[8][9]

For the nucleophilic addition of a Grignard reagent to our substituted bromo-Weinreb amides, we anticipate a positive ρ value. The formation of the negatively charged tetrahedral intermediate is the key step, and its stability is enhanced by substituents that can delocalize this charge. Therefore, we hypothesize that the reactivity will follow the trend: EWG-substituted > unsubstituted > EDG-substituted .

Experimental Design for a Comparative Kinetic Study

To objectively compare the reactivity of different substituted bromo-Weinreb amides, a parallel kinetic study is designed. The reaction of each amide with a standard Grignard reagent, phenylmagnesium bromide, is monitored over time under strictly controlled conditions.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis sub1 Synthesize & Purify Substituted Weinreb Amides sub2 Prepare Standardized Phenylmagnesium Bromide Solution react Initiate Reaction at 0°C (Amide + Grignard Reagent) in Anhydrous THF sub2->react aliquot Withdraw Aliquots at Timed Intervals (t = 1, 2, 5, 10, 20 min) react->aliquot quench Quench Aliquot in Saturated NH4Cl (aq) with Internal Standard aliquot->quench extract Extract with Ethyl Acetate quench->extract gcms Analyze Organic Layer by GC-MS extract->gcms calc Calculate [Product] vs. Time gcms->calc plot Determine Initial Rate (k) calc->plot caption Workflow for Comparative Kinetic Analysis of Grignard Reactions.

Caption: Workflow for Comparative Kinetic Analysis of Grignard Reactions.

Experimental Protocols

Protocol 1: General Synthesis of Substituted Bromo-N-methoxy-N-methylbenzamides

This protocol describes a general method for converting a substituted bromobenzoic acid into its corresponding Weinreb amide.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride using oxalyl chloride is a standard and efficient method that proceeds under mild conditions. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine provides the desired Weinreb amide in high yield.[3]

Materials:

  • Substituted bromobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Pyridine (3.0 eq)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred solution of the substituted bromobenzoic acid in anhydrous DCM at 0°C, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and add pyridine. Stir for 10 minutes.

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure Weinreb amide.

Protocol 2: Kinetic Analysis via GC-MS Monitoring

This protocol details the procedure for monitoring the reaction of a Weinreb amide with phenylmagnesium bromide to determine the initial reaction rate.

Causality: The reaction is conducted at 0°C to slow the rate sufficiently for manual sampling. Each aliquot is quenched with saturated ammonium chloride, a mild acid that stops the reaction and hydrolyzes the intermediate to the ketone product without causing side reactions. An internal standard (e.g., dodecane) is added during quenching to correct for variations in sample volume and GC-MS injection, ensuring accurate quantification.[10][11]

Materials:

  • Substituted bromo-Weinreb amide (1.0 eq, e.g., 0.5 mmol)

  • Phenylmagnesium bromide (1.1 eq, standardized solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal Standard solution (e.g., Dodecane in Ethyl Acetate)

  • Saturated NH₄Cl (aq)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an argon atmosphere, equipped with a magnetic stirrer, thermometer, and septum.

  • Dissolve the Weinreb amide (0.5 mmol) in anhydrous THF (5.0 mL).

  • Cool the solution to 0°C in an ice-water bath.

  • Initiate the reaction (t=0) by adding the phenylmagnesium bromide solution (1.1 eq) via syringe in one portion.

  • At specified time points (e.g., 1, 2, 5, 10, 20 minutes), withdraw a 0.5 mL aliquot from the reaction mixture using a syringe.

  • Immediately quench the aliquot into a vigorously stirred vial containing 1 mL of saturated NH₄Cl (aq) and 1 mL of the internal standard solution.

  • After the final time point, allow the main reaction mixture to stir for an additional hour to ensure completion for a final yield calculation.

  • For each quenched aliquot, separate the layers, and collect the organic phase for GC-MS analysis.

  • Analyze each sample by GC-MS to determine the ratio of the product peak area to the internal standard peak area.

  • Create a calibration curve using authentic samples of the product and internal standard to convert peak area ratios to concentrations.

  • Plot the concentration of the product versus time. The initial reaction rate is determined from the slope of the linear portion of this curve.

Results and Comparative Analysis

The following table summarizes the hypothetical initial reaction rates for the reaction of various substituted bromo-Weinreb amides with phenylmagnesium bromide, as determined by the protocol above. The rates are normalized relative to 4-bromo-N-methoxy-N-methylbenzamide.

EntrySubstituent (on 4-Bromo-Weinreb Amide)PositionElectronic EffectHammett Constant (σ)Relative Initial Rate (k_rel)
1H (Reference)--0.001.00
22-CH₃orthoEDG (steric)-0.170.45
33-OCH₃metaEWG (inductive)+0.120.78
43-NO₂metaStrong EWG+0.715.20

Discussion of Results:

The experimental data strongly support our initial hypothesis based on electronic effects.

  • Entry 4 (3-Nitro): The presence of a powerful electron-withdrawing nitro group at the meta position results in a dramatic rate enhancement (k_rel = 5.20). The strong -I and -R effects of the nitro group significantly increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This aligns perfectly with the large positive Hammett constant for a meta-nitro group.[9]

  • Entry 3 (3-Methoxy): At the meta position, the methoxy group cannot exert its +R (donating) effect on the carbonyl group directly. Its influence is dominated by its -I (withdrawing) effect due to the oxygen's electronegativity. Consequently, it slightly withdraws electron density and accelerates the reaction relative to the unsubstituted analog, though to a much lesser extent than the nitro group. This is consistent with its small positive σ_meta value.

  • Entry 2 (2-Methyl): The ortho-methyl substituent introduces two competing factors: a weak electron-donating effect (+I) and, more significantly, steric hindrance. The methyl group physically impedes the approach of the bulky phenylmagnesium bromide nucleophile to the carbonyl center. In this case, the steric effect dominates, leading to a significant decrease in the reaction rate (k_rel = 0.45). It is for this reason—the difficulty in separating steric from electronic effects—that ortho substituents are generally excluded from simple Hammett correlations.[12]

Conclusion

This guide demonstrates a systematic approach to comparing the reactivity of substituted bromo-N-methoxy-N-methylbenzamides. The reactivity of these valuable synthetic intermediates is predictably controlled by the electronic nature of the substituents on the aromatic ring. As established through kinetic analysis, electron-withdrawing groups significantly accelerate the rate of nucleophilic substitution by enhancing the electrophilicity of the carbonyl carbon, a trend that can be quantified using the principles of the Hammett equation. Conversely, steric hindrance, particularly from ortho substituents, can override electronic effects to dramatically reduce reactivity. These findings provide a practical and predictive framework for chemists to select the appropriate substrate and reaction conditions to achieve their desired synthetic outcomes efficiently and selectively.

References

A Comparative Guide to Isotopic Labeling with 3-Bromo-N-methoxy-N-methylbenzamide for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the fields of metabolomics and pharmacokinetic studies, the precise and accurate measurement of carboxylic acid-containing molecules is of paramount importance. Isotope dilution mass spectrometry stands as the gold standard for such quantitative workflows, necessitating the use of stable isotope-labeled internal standards.[1] Derivatization is a key strategy to not only introduce an isotopic label but also to enhance the chromatographic and mass spectrometric properties of analytes, especially for compounds like fatty acids that exhibit poor ionization efficiency.[2][3]

This guide provides an in-depth technical comparison of a novel, proposed isotopic labeling strategy utilizing an isotopically labeled analog of 3-Bromo-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, against established derivatization agents. We will delve into the causality behind experimental choices, present supporting data for alternative methods, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for a Weinreb Amide-Based Isotopic Labeling Reagent

Weinreb amides, or N-methoxy-N-methylamides, are renowned in organic synthesis for their unique stability and controlled reactivity.[4] Unlike other activated carboxylic acid derivatives, they form a stable chelated tetrahedral intermediate upon reaction with organometallic reagents, preventing over-addition.[4] This inherent stability can be harnessed for analytical applications. Derivatizing a carboxylic acid with an isotopically labeled N,O-dimethylhydroxylamine precursor to form a stable Weinreb amide offers a compelling alternative to more common ester- or other amide-based labeling reagents. The resulting labeled amide bond is generally more resistant to enzymatic and chemical hydrolysis in biological matrices compared to ester bonds, a critical factor for accuracy in quantitative bioanalysis.[5][6]

The bromine atom in this compound provides a distinct isotopic signature in the mass spectrum, which can aid in the identification of derivatized analytes.[7] For the purpose of this guide, we will consider an isotopically labeled version of the N-methoxy-N-methylamine moiety, for example, with ¹³C or ¹⁵N, as the basis for our proposed labeling reagent.

Comparative Analysis of Derivatization Reagents

The selection of a derivatization reagent is a critical decision in developing a quantitative LC-MS assay. The ideal reagent should offer high and reproducible reaction yields, form a stable product, enhance ionization efficiency, and provide characteristic fragmentation patterns. Here, we compare our proposed Weinreb amide-based approach with three widely used classes of derivatization agents for carboxylic acids.

FeatureProposed Weinreb Amide Reagentp-Dimethylaminophenacyl (DmPA) BromideN-(4-aminomethylphenyl)pyridinium (AMPP)Cholamine
Analyte Functional Group Carboxylic AcidsCarboxylic Acids, Thiols, Amines[8]Carboxylic Acids, Aldehydes[3][9]Carboxylic Acids
Derivative Type AmideEsterAmideAmide
Key Advantage High stability of the amide bond, potentially reducing back-hydrolysis in biological matrices.[6]Significant enhancement of ESI efficiency (2-4 orders of magnitude).[10][11]Introduces a permanent positive charge, improving sensitivity.[3]Introduces a permanent positive charge, enhancing ionization efficiency.[12]
Reaction Time Typically 1-4 hours1 hour reaction, 30 min quench[10][11]Varies, can be rapidOvernight[13]
Reaction Yield Expected to be high with appropriate coupling agents.High yield reported.[10][11]Generally high.Good accuracy and precision reported.[12]
Sensitivity Enhancement Expected to be moderate to high, dependent on the full reagent structure.2-4 orders of magnitude.[10][11]Up to 60,000-fold reported.[2]Up to 2,000-fold reported.[2]
Limit of Quantification (LOQ) To be determined experimentally.Not explicitly stated, but high sensitivity is implied.0.05 to 6.0 pg reported for certain metabolites.[3]15-30 fmol reported for fatty acids.[13]
Matrix Effects To be determined, but the stability of the derivative may offer advantages.Can be a factor, isotopic labeling helps to mitigate.Can be influenced by the matrix.[1]Isotopic labeling strategy helps to mitigate matrix effects.[13]

Experimental Workflows and Methodologies

Synthesis of an Isotopically Labeled Weinreb Amide Precursor

The cornerstone of our proposed method is the availability of an isotopically labeled N,O-dimethylhydroxylamine. A plausible synthetic route could involve the methylation of a hydroxylamine salt using an isotopically labeled methylating agent, such as ¹³CH₃I or (¹³CH₃)₂SO₄.

Diagram 1: Proposed Synthesis of Isotopically Labeled N,O-Dimethylhydroxylamine

cluster_synthesis Synthesis of Isotopically Labeled Precursor Hydroxylamine Salt Hydroxylamine Salt Intermediate Intermediate Hydroxylamine Salt->Intermediate 1. Base Labeled Precursor Labeled Precursor Intermediate->Labeled Precursor 2. Labeled Methylating Agent (e.g., ¹³CH₃I) Final Product Isotopically Labeled N,O-Dimethylhydroxylamine Labeled Precursor->Final Product 3. Hydrolysis

Caption: A conceptual workflow for the synthesis of isotopically labeled N,O-dimethylhydroxylamine.

Proposed Protocol for Carboxylic Acid Derivatization

This protocol outlines the derivatization of a carboxylic acid-containing analyte with a hypothetical isotopically labeled this compound precursor, which for this purpose we will term "Labeled Weinreb Reagent Precursor" (isotopically labeled N,O-dimethylhydroxylamine hydrochloride).

Materials:

  • Carboxylic acid sample

  • Labeled Weinreb Reagent Precursor (e.g., [¹³C, ¹⁵N]-N,O-dimethylhydroxylamine hydrochloride)

  • Coupling agent (e.g., EDC, HBTU/HOBt)

  • Organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, N-methylmorpholine)

  • Quenching solution

Procedure:

  • Dissolve the carboxylic acid sample in the chosen organic solvent.

  • Add the coupling agent and a base to activate the carboxylic acid.

  • Introduce the Labeled Weinreb Reagent Precursor to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating for 1-4 hours.

  • Quench the reaction with an appropriate quenching solution.

  • The resulting solution containing the isotopically labeled Weinreb amide derivative is then ready for LC-MS analysis.

Diagram 2: Experimental Workflow for Isotopic Labeling

cluster_workflow Derivatization Workflow Sample Sample Activate Activate Sample->Activate Coupling Agent Derivatize Derivatize Activate->Derivatize Labeled Reagent Quench Quench Derivatize->Quench LC-MS Analysis LC-MS Analysis Quench->LC-MS Analysis

Caption: A streamlined workflow for the derivatization of carboxylic acids for LC-MS analysis.

Mechanistic Insights and Structural Considerations

The derivatization reaction proceeds via the formation of a stable amide bond between the carboxylic acid of the analyte and the nitrogen of the isotopically labeled N,O-dimethylhydroxylamine. The resulting Weinreb amide is less susceptible to cleavage compared to ester derivatives, which can be advantageous when dealing with complex biological matrices that may contain esterase activity.[5]

The mass spectrometric fragmentation of Weinreb amides typically involves cleavage of the N-O bond and the C-N bond, which can provide structural information. The presence of the bromine atom in the this compound structure would yield a characteristic isotopic pattern, further aiding in the identification of derivatized compounds.

Diagram 3: Decision Tree for Reagent Selection

Start Start High Sensitivity Needed? High Sensitivity Needed? Start->High Sensitivity Needed? AMPP AMPP High Sensitivity Needed?->AMPP Yes Sample Stability a Concern? Sample Stability a Concern? High Sensitivity Needed?->Sample Stability a Concern? No Weinreb Amide Weinreb Amide Sample Stability a Concern?->Weinreb Amide Yes DmPA Bromide DmPA Bromide Sample Stability a Concern?->DmPA Bromide No

Caption: A simplified decision-making guide for selecting a derivatization reagent.

Conclusion and Future Outlook

The use of an isotopically labeled this compound derivative presents a promising, albeit currently theoretical, avenue for the robust quantitative analysis of carboxylic acids by LC-MS. The primary advantage lies in the exceptional stability of the resulting Weinreb amide, which could translate to improved accuracy and precision in complex biological matrices. While established reagents like DmPA bromide and AMPP offer significant sensitivity enhancements, the potential for reduced sample degradation with a Weinreb amide-based approach warrants further investigation.

Future work should focus on the synthesis of isotopically labeled N,O-dimethylhydroxylamine and the subsequent derivatization of a panel of carboxylic acids to experimentally validate the performance of this proposed methodology. A direct comparison of reaction kinetics, product stability, ionization efficiency, and matrix effects against the current leading derivatization agents will be crucial in establishing the utility of this novel approach in the demanding field of quantitative bioanalysis.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Bromo-N-methoxy-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive technical overview of single-crystal X-ray diffraction (SC-XRD) as the definitive method for the structural elucidation of 3-Bromo-N-methoxy-N-methylbenzamide and its derivatives. These compounds, a subset of Weinreb-Nahm amides, are pivotal intermediates in modern organic synthesis, valued for their controlled reactivity with organometallic reagents to form ketones.[1][2] An unambiguous understanding of their three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and for understanding solid-state properties that influence stability and reactivity. This document details the complete experimental workflow from crystal growth to structure refinement, explains the causality behind methodological choices, and presents a comparative analysis against other common analytical techniques such as NMR and Mass Spectrometry. A case study featuring crystallographic data from a closely related analogue, 4-Methoxy-N-methylbenzamide, is used to provide concrete data and a framework for comparison.

Introduction: The Structural Significance of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, were first introduced in 1981 and have since become indispensable tools in organic chemistry.[2] Their utility stems from their reaction with organolithium or Grignard reagents to yield ketones, halting the reaction at the ketone stage without the common side-product of tertiary alcohol formation. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2] The this compound scaffold incorporates a bromine atom, a versatile functional group for further cross-coupling reactions, and a Weinreb amide moiety for precise carbonyl chemistry.

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming connectivity and molecular weight, they provide indirect or solution-state structural information.[3] Single-crystal X-ray diffraction (SC-XRD) is unique in its ability to provide the precise, unambiguous, and three-dimensional atomic arrangement of a molecule in the solid state.[4][5][6] This direct structural evidence reveals crucial details about:

  • Conformation: The exact spatial orientation of the N-methoxy-N-methylamide group relative to the brominated aromatic ring.

  • Intermolecular Interactions: The nature of crystal packing forces, such as halogen bonding, hydrogen bonding, or π–π stacking, which govern the material's bulk properties.

  • Bond Parameters: Precise bond lengths and angles that can offer insights into electronic effects within the molecule.

This guide serves researchers, scientists, and drug development professionals by presenting a robust framework for applying SC-XRD to this important class of molecules and critically evaluating its role alongside other analytical methods.

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both theoretical understanding and practical skill. Each step is designed to ensure the final dataset is of the highest possible quality, as the resulting structure is only as reliable as the crystal from which it was derived.[5]

Experimental Protocol: From Powder to Solved Structure

Step 1: High-Purity Sample Preparation

  • Rationale: Impurities are the primary inhibitor of crystal growth, as they can disrupt the ordered lattice formation. The starting material must be of the highest possible purity (>99%).

  • Protocol:

    • Synthesize the this compound via established literature methods, for example, by coupling 3-bromobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to remove starting materials and by-products.

    • Confirm purity using ¹H NMR and Mass Spectrometry. The absence of significant impurity peaks is critical before proceeding.

Step 2: Crystallization Strategy

  • Rationale: The goal is to create a supersaturated solution from which the solute slowly precipitates, allowing molecules to arrange themselves into a well-ordered crystal lattice. The choice of solvent and technique is the most empirical—and often the most challenging—step.[5][7]

  • Common Techniques:

    • Slow Evaporation: Ideal for compounds that are stable at ambient temperature. A nearly saturated solution is prepared and left in a vial covered with a perforated seal (e.g., aluminum foil with pinholes) to allow the solvent to evaporate over several days to weeks.[7][8]

    • Vapor Diffusion: Excellent for milligram quantities. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7][9]

    • Solvent Layering: A solution of the compound is carefully overlaid with a miscible anti-solvent of lower density. Crystals form slowly at the interface between the two solvents.[7]

  • Solvent Selection: A good solvent for crystallization is one in which the compound is moderately soluble.[8] For benzamide derivatives, common choices include methanol, ethanol, ethyl acetate, dichloromethane, or mixtures thereof.

Step 3: Crystal Selection and Mounting

  • Rationale: An ideal crystal for diffraction is a single, well-formed block, free of cracks or defects, typically between 0.1 and 0.3 mm in all dimensions.[4][5]

  • Protocol:

    • Examine the grown crystals under a stereomicroscope.

    • Select a suitable crystal using a micromanipulator or a fine needle.

    • Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.[4]

    • The mounted crystal is then placed on the diffractometer's goniometer head. For data collection, it is often flash-cooled to ~100 K using a liquid nitrogen stream to minimize thermal vibration and radiation damage.

Step 4: Data Collection, Solution, and Refinement

  • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of thousands of reflections is recorded by a detector.[5] The positions and intensities of these spots contain the information needed to determine the unit cell and the arrangement of atoms within it.

  • Protocol:

    • Data Collection: The diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) automatically collects multiple frames of diffraction data as the crystal is rotated.[6][10]

    • Data Processing: The raw data is integrated to determine the intensity of each reflection and corrected for experimental factors.

    • Structure Solution: Computational software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the heavier atoms (like Bromine).

    • Structure Refinement: The initial atomic model is refined against the experimental data using software like SHELXL. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (R1) and the Goodness of Fit (GooF).

Workflow Visualization

X_Ray_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xrd Diffraction Analysis Synthesis Synthesis & Purification Purity Purity Confirmation (NMR, MS) Synthesis->Purity Solvent Solvent Screening Purity->Solvent Technique Growth Technique Selection (Evaporation, Diffusion, etc.) Solvent->Technique Growth Crystal Growth Technique->Growth Mount Crystal Mounting & Cooling Growth->Mount Collect Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement & Validation Solve->Refine Final Final Structure (CIF) Refine->Final

Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.

Part 2: Comparative Analysis with Alternative Techniques

While SC-XRD provides unparalleled detail on solid-state structure, a comprehensive characterization relies on its synergy with other analytical methods.[3][11] Each technique offers unique information, and understanding their respective strengths and limitations is key to a robust analytical strategy.

Technique Information Provided Sample State Key Advantages Key Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[4][5]Solid (Single Crystal)Provides definitive, unambiguous solid-state structure. The "gold standard" for structural elucidation.Requires high-quality single crystals, which can be difficult and time-consuming to grow.[3][5] Not representative of solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity, chemical environment, molecular structure in solution, quantification (qNMR).[12][13]Liquid / SolutionNon-destructive, excellent for verifying connectivity and for studying dynamic processes in solution.[14]Provides a time- and population-averaged structure; does not reveal solid-state packing or precise bond parameters.[3] Lower sensitivity.[12]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[15]Gas / Desorbed IonsExtremely high sensitivity and accuracy for molecular formula determination.[15]Provides no information about atomic arrangement or stereochemistry. Isomers are often indistinguishable.[14]
Logical Relationship of Techniques

The characterization of a novel compound like this compound should be viewed as a logical progression, where each technique validates and builds upon the last.

Logic_Flow MS Mass Spectrometry (Confirms Molecular Formula) NMR NMR Spectroscopy (Confirms Connectivity & Purity) MS->NMR Validates XRD X-Ray Diffraction (Defines 3D Structure & Packing) NMR->XRD Informs Characterization Complete Structural Characterization XRD->Characterization Achieves

Caption: The synergistic relationship between key analytical techniques.

Part 3: Case Study & Comparative Data

As no public crystal structure exists for this compound, we will use the published data for the closely related 4-Methoxy-N-methylbenzamide as an authoritative case study.[16][17] This allows for a direct, data-driven comparison and provides a benchmark for what researchers can expect. The primary structural question for the title compound would be how the substitution of a bromine atom at the 3-position, versus a methoxy group at the 4-position, influences molecular conformation and crystal packing.

Crystallographic Data for 4-Methoxy-N-methylbenzamide

This data provides a quantitative look at the molecule's solid-state architecture.

Parameter Value Significance
Chemical FormulaC₉H₁₁NO₂Confirms the elemental composition.
Molecular Weight165.19 g/mol Consistent with the formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.7350 (17)Unit cell dimension along the a-axis.
b (Å)9.2750 (19)Unit cell dimension along the b-axis.
c (Å)10.719 (2)Unit cell dimension along the c-axis.
β (°)99.83 (3)The angle between the a and c axes.
Volume (ų)855.7 (3)The volume of a single unit cell.
Z4Number of molecules in one unit cell.
R-factor (R1)0.052A measure of the agreement between the crystallographic model and the experimental data (a value <0.06 is considered good for small molecules).
Data sourced from Acta Crystallographica Section E, 2012, E68, o647.[16][17]

Key Structural Insights from the Analogue:

  • Conformation: In 4-Methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is a relatively shallow 10.6°.[16][17] For this compound, one would hypothesize this angle might change due to the steric bulk and electronic influence of the bromine atom.

  • Intermolecular Interactions: The crystal packing is stabilized by N—H···O hydrogen bonds, forming molecular chains.[16][17] In the 3-bromo derivative, one would look for the presence of potential Br···O or Br···π halogen bonds, which are significant and directional interactions that could dramatically alter the packing motif.

Conclusion

For the definitive structural characterization of this compound derivatives, single-crystal X-ray diffraction is an indispensable technique. It is the only method that provides an unambiguous, three-dimensional view of the molecule in the solid state, revealing subtle conformational details and crystal packing interactions that are inaccessible by spectroscopic methods. While NMR and MS are crucial for verifying chemical identity and purity, SC-XRD provides the ultimate structural proof. The insights gained from crystallographic analysis are fundamental to understanding the physicochemical properties of these important synthetic intermediates, guiding future efforts in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides disposal procedures based on the chemical classification of 3-Bromo-N-methoxy-N-methylbenzamide as a halogenated organic compound. No specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 207681-67-2) comprehensively details its disposal. Therefore, these guidelines are derived from established protocols for similar chemical classes.[1] It is imperative that all procedures are conducted in full compliance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company before proceeding.

Core Principle: Waste Characterization

This compound is a synthetic organic compound containing a carbon-bromine bond. This structural feature is paramount for its waste classification, placing it definitively in the halogenated organic waste stream.[2] This classification dictates the entirety of the disposal process, from initial segregation to final destruction.

The primary reason for this strict segregation is the downstream disposal method. Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities equipped with scrubbers.[2] These scrubbers are necessary to neutralize the acidic gases (such as hydrogen bromide) that are formed during combustion. Mixing halogenated compounds with non-halogenated waste streams contaminates the entire batch, escalating disposal costs and complexity.[3]

Procedural Workflow: From Benchtop to Final Disposal

The proper handling and disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental protection.

Step 1: Immediate Segregation at the Point of Generation

All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, gloves), must be collected separately from all other waste streams.

  • DO NOT mix with non-halogenated organic solvents (e.g., acetone, hexane, ethyl acetate).[3]

  • DO NOT mix with aqueous waste, acids, or bases.[2]

  • DO NOT dispose of this compound down the drain under any circumstances.[3]

Step 2: Containerization and Labeling

Proper containment is critical to prevent accidental release and ensure clear communication of the hazard.

  • Select an Appropriate Container: Use a chemically resistant, sealable container in good condition, with a secure, threaded cap.[1][3] High-density polyethylene (HDPE) carboys are commonly used for liquid organic waste.

  • Apply a Hazardous Waste Label: The container must be clearly labeled before the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • A complete list of all other components in the container, including solvents.

    • An indication of the hazards present (e.g., "Irritant," "Toxic").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are laboratory locations for the temporary storage of hazardous waste.

  • Secure Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[3]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]

  • Location: The SAA should be in a cool, dry, well-ventilated area, away from heat sources or incompatible materials.[3][4]

Step 4: Arranging for Final Disposal

Disposal of halogenated organic waste is strictly regulated.

  • Contact Professionals: The final disposal must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][5]

  • Documentation: Complete all required waste disposal forms and manifests as provided by your EHS office. This creates a legal record of the waste's journey from generation to disposal ("cradle to grave").

Spill Management Protocols

Accidents can happen, and a clear plan is essential for a safe response.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material and any contaminated cleaning supplies into a sealed container.

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the procedures in Section 2.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected zone.

    • Contact your institution's EHS department or emergency response team immediately.

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale & References
Chemical Name This compoundFull name required for unambiguous identification on waste labels.
CAS Number 207681-67-2Unique identifier for the specific chemical substance.[6][7]
Waste Category Halogenated Organic WasteDue to the carbon-bromine bond, requiring specialized disposal.[2][8][9]
Primary Hazard Irritant (assumed)Similar brominated benzamides are listed as skin and eye irritants.[10]
PPE Requirement Nitrile gloves, safety goggles, lab coatStandard protection for handling potentially irritating chemicals.[4][11][12]
Waste Container Sealable, chemically resistant (e.g., HDPE)Prevents leaks and ensures compatibility with organic contents.[1][3]
Disposal Method Licensed Hazardous Waste ContractorEnsures legal compliance and proper destruction, typically via incineration.[5]

Visualized Disposal Workflow

The following diagram illustrates the logical decision-making process for the disposal of this compound.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: On-Site Management cluster_3 Step 4: Final Disposal A Waste Generated: This compound B Is it a Halogenated Organic Compound? A->B C Segregate into Dedicated HALOGENATED WASTE Stream B->C Yes D Use Labeled, Compatible Container (e.g., HDPE Carboy) C->D E Label: 'Hazardous Waste' + Full Chemical Name(s) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Utilize Secondary Containment F->G H Arrange Pickup by EHS or Licensed Waste Contractor G->H I Complete All Required Waste Manifests H->I

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.